molecular formula C8H6O3 B168935 4-Hydroxyisobenzofuran-1(3H)-one CAS No. 13161-32-5

4-Hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168935
CAS No.: 13161-32-5
M. Wt: 150.13 g/mol
InChI Key: ZSCIMKFWMUXNBS-UHFFFAOYSA-N
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Description

4-Hydroxyisobenzofuran-1(3H)-one (CAS: 16859-59-9), with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol, is a versatile phthalide derivative of significant interest in organic and medicinal chemistry research . This compound serves as a key synthetic intermediate for accessing diverse heterocyclic systems. Studies on related isobenzofuranone scaffolds highlight their potential in pharmacological applications, including serving as a core structure in the development of novel anti-amoebic agents . Furthermore, the isobenzofuran-1(3H)-one core is a recognized pharmacophore present in various natural products and biologically active molecules, underlining its broad utility in drug discovery and chemical biology . In synthetic chemistry, this compound and its derivatives are valuable precursors. Research demonstrates that substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides can undergo ring transformation reactions to yield novel heterocyclic products such as 1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-carbothioamides, showcasing the reactivity and utility of this chemical class in constructing complex molecular architectures . Our product is supplied with a guaranteed purity of >98.0% (GC)(T) . It is presented as a white to almost white powder or crystalline solid and is moisture-sensitive, requiring storage under inert gas conditions at room temperature, preferably in a cool, dark place . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCIMKFWMUXNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506053
Record name 4-Hydroxy-2-benzofuran-1(3H)-one
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyphthalide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13161-32-5
Record name 4-Hydroxyphthalide
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Record name 4-Hydroxy-2-benzofuran-1(3H)-one
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Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

255 - 256 °C
Record name 4-Hydroxyphthalide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for 4-Hydroxyisobenzofuran-1(3H)-one (also known as 4-hydroxyphthalide). This document is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The guide synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and data interpretation to facilitate the effective use of this compound in a research and development setting.

Introduction and Molecular Overview

This compound is a substituted derivative of isobenzofuran-1(3H)-one, a heterocyclic compound featuring a fused benzene and γ-lactone ring system. The presence of a hydroxyl group on the aromatic ring at the 4-position imparts specific chemical characteristics and reactivity to the molecule, making it an interesting building block for the synthesis of more complex structures, particularly in the realm of medicinal chemistry. The isobenzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.

Core Structure Analysis:

The molecule's architecture, comprising a phenolic hydroxyl group and a lactone, suggests a versatile reactivity profile. The electron-donating nature of the hydroxyl group influences the aromatic ring's reactivity, while the lactone provides a site for nucleophilic attack and ring-opening reactions.

Below is a diagram illustrating the logical relationship between the core structure and its potential applications.

A This compound (Core Scaffold) B Phenolic Hydroxyl Group A->B Functional Group C Lactone Ring A->C Functional Group D Aromatic Ring A->D Core Structure E Medicinal Chemistry (Drug Discovery) B->E Target for Derivatization F Organic Synthesis (Building Block) B->F C->E Target for Derivatization C->F D->E Modulation of Properties D->F

Figure 1: Logical diagram of the structural components of this compound and their relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
Appearance Solid[1]
Melting Point 255-256 °C[1]
CAS Number 13161-32-5[1]
IUPAC Name 4-hydroxy-2-benzofuran-1(3H)-one[1]
Synonyms 4-hydroxyphthalide[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the preparation of 4-hydroxyphthalic acid followed by its selective reduction.

Synthesis of 4-Hydroxyphthalic Acid

A reliable method for the synthesis of 4-hydroxyphthalic acid is the hydroxylation of 4-bromophthalic anhydride. This reaction is typically carried out in the presence of a copper catalyst and a strong base.

Experimental Protocol: Synthesis of 4-Hydroxyphthalic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a condenser, add 4-bromophthalic anhydride (1 equivalent), cuprous chloride (0.1 equivalents), and potassium hydroxide (6 equivalents).

  • Solvent Addition: Add a 1:1 (v/v) mixture of dimethyl sulfoxide (DMSO) and water.

  • Reaction Conditions: Stir the mixture at room temperature for 10 minutes, then heat to 130 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-hydroxyphthalic acid as a solid.

Causality Behind Experimental Choices:

  • Catalyst: Cuprous chloride is an effective catalyst for the nucleophilic aromatic substitution of the bromide with a hydroxide ion.

  • Base: Potassium hydroxide serves as the source of the hydroxide nucleophile and neutralizes the acidic products. A significant excess is used to drive the reaction to completion.

  • Solvent: The DMSO/water mixture provides a suitable medium for dissolving both the organic substrate and the inorganic base and facilitates the reaction at an elevated temperature.

  • Inert Atmosphere: Prevents oxidation of the starting materials and intermediates at high temperatures.

Reduction of 4-Hydroxyphthalic Acid to this compound

The selective reduction of one of the carboxylic acid groups of 4-hydroxyphthalic acid or the corresponding anhydride is the final step in the synthesis of this compound. Sodium borohydride is a suitable reducing agent for the chemoselective reduction of anhydrides to lactones.[5]

Experimental Protocol: Reduction to this compound

  • Anhydride Formation (Optional but Recommended): 4-Hydroxyphthalic acid can be converted to 4-hydroxyphthalic anhydride by heating in an inert solvent to facilitate the subsequent reduction.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphthalic anhydride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C and slowly add sodium borohydride (NaBH₄) (1-2 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over a dehydrating agent, and purify by column chromatography or recrystallization.

Self-Validating System:

The progress of the reduction can be monitored by TLC, where the disappearance of the starting material and the appearance of a new spot corresponding to the product will be observed. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

The overall synthesis workflow is depicted in the following diagram:

A 4-Bromophthalic Anhydride B 4-Hydroxyphthalic Acid A->B Hydroxylation (KOH, CuCl, DMSO/H₂O) C 4-Hydroxyphthalic Anhydride B->C Dehydration (Heat) D This compound C->D Reduction (NaBH₄, THF)

Figure 2: Synthetic pathway for this compound.

Spectroscopic Characterization

Note: As of the date of this guide, publicly available, experimentally determined spectra for this compound are limited. The following are predicted data and expected characteristic signals based on the structure and data from analogous compounds. Experimental verification is strongly recommended.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring.

Predicted ¹H NMR (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0s1HAr-OH
~7.5m1HAromatic CH
~7.2m2HAromatic CH
~5.2s2H-CH₂-O-

Interpretation:

  • The phenolic proton is expected to be a broad singlet at a downfield chemical shift.

  • The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

  • The two protons of the methylene group in the lactone ring are chemically equivalent and are expected to appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~170C=O (lactone)
~155Ar-C-OH
~130-120Aromatic CH
~115Aromatic C
~68-CH₂-O-

Interpretation:

  • The carbonyl carbon of the lactone will be the most downfield signal.

  • The carbon attached to the hydroxyl group will also be significantly downfield.

  • The remaining aromatic carbons will appear in the typical aromatic region.

  • The methylene carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1760-1740StrongC=O stretch (γ-lactone)
1600-1450MediumC=C stretch (aromatic)
1300-1000StrongC-O stretch
Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z = 150, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect fragmentation patterns involving the loss of CO from the lactone ring, and other characteristic fragmentations of the aromatic system.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the phenolic hydroxyl group and the γ-lactone.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as:

  • O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) to form the corresponding ether. This is a common strategy to introduce various side chains.

  • O-Acylation/Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester. This can be used for protection of the hydroxyl group or to introduce new functionalities.

Reactions of the Lactone Ring

The lactone is susceptible to nucleophilic attack, leading to ring-opening reactions.

  • Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding 2-hydroxymethyl-4-hydroxybenzoic acid.

  • Aminolysis: Reaction with amines can open the lactone ring to form the corresponding amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol.

The following diagram illustrates the main reactivity pathways:

A This compound B O-Alkylated Derivative A->B O-Alkylation (R-X, Base) C O-Acylated Derivative A->C O-Acylation (RCOCl, Base) D Ring-Opened Carboxylic Acid A->D Hydrolysis (H⁺ or OH⁻) E Ring-Opened Amide A->E Aminolysis (RNH₂)

Figure 3: Key reactivity pathways of this compound.

Analytical Methodologies

For the analysis and quality control of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Proposed HPLC Method:

  • Column: A reverse-phase C18 column is recommended.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid, to ensure good peak shape) is likely to provide good separation.[7]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 220-280 nm) should be employed.

  • Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.

Safety and Handling

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[9]

  • Skin Contact: May cause skin irritation. In case of contact, wash with soap and water.[8][9]

  • Eye Contact: May cause eye irritation. In case of contact, flush with copious amounts of water.[8][9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and analytical considerations. By understanding these fundamental aspects, researchers can effectively utilize this compound as a building block for the development of novel molecules with desired biological activities. It is imperative for researchers to perform their own experimental verification of the data and safety precautions outlined in this guide.

References

  • Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents. (n.d.).
  • CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents. (n.d.).
  • JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents. (n.d.).
  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reduction of substituted phthalic anhydrides with sodium borohydride - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

  • IR handout.pdf. (n.d.). Retrieved January 14, 2026, from [Link]

  • Which acid derivative can be reduced by NaBH4, and what is the product of that reaction? (2021, September 28). Retrieved January 14, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]

  • CN103433043A - High-selectivity catalyst for preparing phthalide by hydrogenation of phthalic anhydride - Google Patents. (n.d.).
  • Selective Hydrogenation Of Phthalic Anhydride To Phthalide Over Lanthanum-Modified Nickel-based Catalysts - Globe Thesis. (2016, July 23). Retrieved January 14, 2026, from [Link]

  • CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents. (n.d.).
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  • Interpretation of mass spectra. (n.d.). Retrieved January 14, 2026, from [Link]

  • 4-hydroxyphthalide, 13161-32-5 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved January 14, 2026, from [Link]

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  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. (n.d.). Retrieved January 14, 2026, from [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyisobenzofuran-1(3H)-one, also known as 4-hydroxyphthalide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra in public databases, this guide leverages high-quality predicted data and fundamental spectroscopic principles to provide a robust framework for the characterization of this compound.

Introduction to this compound

This compound is a member of the phthalide class of compounds, which are characterized by a γ-lactone moiety fused to a benzene ring. Phthalides are found in a variety of natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antiproliferative and antidepressant effects. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this scaffold. This guide provides the foundational spectroscopic data and interpretation necessary for such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted ¹H NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet (broad)1HAr-OH
~7.5Triplet1HH-6
~7.1Doublet1HH-5
~7.0Doublet1HH-7
~5.2Singlet2H-CH₂-
  • Phenolic Hydroxyl Proton (Ar-OH): The proton of the hydroxyl group is expected to be a broad singlet at a downfield chemical shift (~10.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

  • Aromatic Protons (H-5, H-6, H-7): The three aromatic protons are in different chemical environments. H-6 is expected to appear as a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will each appear as doublets, coupling with H-6. The exact chemical shifts are influenced by the electronic effects of the hydroxyl and lactone groups.

  • Methylene Protons (-CH₂-): The two protons of the methylene group in the lactone ring are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet at approximately 5.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR data are presented below.

Chemical Shift (δ) ppmCarbon Assignment
~170C=O (lactone)
~155C-4
~140C-7a
~135C-6
~120C-3a
~118C-5
~115C-7
~70-CH₂-
  • Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded and appears furthest downfield, typically around 170 ppm.

  • Aromatic Carbons: The aromatic carbons show a range of chemical shifts based on their substitution. The carbon bearing the hydroxyl group (C-4) is expected to be significantly downfield due to the oxygen's deshielding effect. The bridgehead carbons (C-3a and C-7a) will also have distinct chemical shifts.

  • Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring is an sp³ hybridized carbon and will appear in the upfield region, typically around 70 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
~1750C=O stretchγ-Lactone
1600-1450C=C stretchAromatic ring
~1250C-O stretchPhenol and Lactone
  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibration of a hydroxyl group involved in hydrogen bonding.

  • Aromatic C-H Stretch: Weak to medium intensity bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

  • C=O Stretch: A strong, sharp absorption band around 1750 cm⁻¹ is a hallmark of the carbonyl group in a five-membered lactone ring.

  • Aromatic C=C Stretches: Multiple bands of varying intensity between 1600 and 1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretches: Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹, arise from the C-O stretching vibrations of the phenolic hydroxyl group and the lactone ester linkage.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Molecular Ion: [M]⁺ = m/z 150.03

m/zPossible Fragment
150Molecular Ion [C₈H₆O₃]⁺
122[M - CO]⁺
121[M - CHO]⁺
93[M - CO - CHO]⁺
  • Molecular Ion Peak: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (150.13 g/mol ). High-resolution mass spectrometry would show this at approximately 150.0317, corresponding to the molecular formula C₈H₆O₃.

  • Key Fragmentation Pathways: A common fragmentation pathway for phthalides involves the loss of carbon monoxide (CO) from the lactone ring, leading to a fragment at m/z 122. Subsequent loss of a formyl radical (CHO) could lead to a fragment at m/z 93.

Experimental Protocol for MS Data Acquisition (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular Structure of this compound.

G Sample This compound NMR NMR Spectroscopy Sample->NMR ¹H & ¹³C IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive and theoretical, spectroscopic analysis of this compound. The provided data and interpretations for NMR, IR, and MS serve as a valuable resource for the identification and characterization of this compound. The experimental protocols outlined offer standardized methods for obtaining high-quality data. As with any uncharacterized compound, it is imperative that future experimental work be conducted to validate and refine the information presented herein.

References

  • Human Metabolome Database. (2023). Showing metabocard for 4-Hydroxyphthalide (HMDB0032598). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 25(15), 3485.
  • Zhao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.

An In-Depth Technical Guide to 4-Hydroxyphthalide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-hydroxyphthalide, a valuable chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the synthesis, analytical validation, and strategic applications of this compound. We will explore the causality behind methodological choices, ensuring that the protocols described are robust and self-validating.

Core Molecular Identity: CAS Number and Nomenclature

At the foundation of any rigorous chemical investigation is the unambiguous identification of the molecule . 4-Hydroxyphthalide is a lactone derivative of 4-hydroxyphthalic acid.

  • Chemical Name: 4-Hydroxy-2-benzofuran-1(3H)-one

  • CAS Number: 13161-32-5

  • Molecular Formula: C₈H₆O₃

  • Synonyms: 4-Hydroxyphthalide, 4-Hydroxy-1(3H)-isobenzofuranone

Table 1: Physicochemical Properties of 4-Hydroxyphthalide
PropertyValueSource
CAS Number 13161-32-5[1]
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
Canonical SMILES C1C2=C(C=CC=C2O)C(=O)O1[1]
InChI Key ZSCIMKFWMUXNBS-UHFFFAOYSA-N[1]

Strategic Synthesis Pathway

The synthesis of 4-hydroxyphthalide is not commonly detailed in direct, single-step procedures. A more robust and logical approach involves a multi-step pathway starting from a commercially available precursor. Our strategy hinges on the synthesis of the key intermediate, 4-hydroxyphthalic acid, followed by its selective reduction. This ensures high purity and yield, critical for downstream applications in drug development.

The overall workflow is visualized below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis A 4-Bromophthalic Anhydride B Hydroxylation Reaction (KOH, CuCl, DMSO/H₂O) A->B Step 1 C 4-Hydroxyphthalic Acid B->C Acidification (HCl) D Dehydration (Heat) C->D E 4-Hydroxyphthalic Anhydride D->E F Selective Reduction (e.g., NaBH₄) E->F G 4-Hydroxyphthalide (Target) F->G

Caption: Multi-step synthesis workflow for 4-hydroxyphthalide.

Protocol: Synthesis of 4-Hydroxyphthalic Acid

This protocol is adapted from a patented industrial method, chosen for its high yield and purity.[2] The core of this step is a copper-catalyzed nucleophilic aromatic substitution, where the bromide on the phthalic anhydride ring is displaced by a hydroxyl group.

Causality: 4-Bromophthalic anhydride is an ideal starting material due to the reactivity of the carbon-bromine bond. Potassium hydroxide is used as the hydroxyl source and base. Cuprous chloride is a critical catalyst; copper(I) salts are known to facilitate such hydroxylation reactions effectively.[2] The DMSO/water solvent system is chosen for its ability to dissolve both the organic substrate and the inorganic base while facilitating the reaction at an elevated temperature.[3]

Experimental Protocol:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride (4.54 g, 20 mmol), cuprous chloride (0.20 g, 2 mmol), and potassium hydroxide (6.72 g, 120 mmol).

  • Solvent Addition: Add a 1:1 (v/v) mixture of DMSO and water (16 mL).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, preventing unwanted side oxidations.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 130°C and maintain for 24 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid until the pH is between 1 and 2. The color of the solution should change from black to orange-red upon successful acidification.[3]

  • Extraction: Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and remove the solvent under reduced pressure to yield 4-hydroxyphthalic acid as a solid. The reported yield for this method is approximately 95%.[3]

Protocol: Synthesis of 4-Hydroxyphthalide

The crucial final step is the selective reduction of the anhydride or the corresponding diacid to the lactone (phthalide). A common and effective method for reducing phthalic anhydrides to phthalides involves sodium borohydride (NaBH₄).

Causality: Sodium borohydride is a selective reducing agent. It is strong enough to reduce the anhydride carbonyls but will not reduce the aromatic ring or the carboxylic acids (if starting from the diacid) under these conditions. This selectivity is paramount to achieving the desired product without over-reduction. The reaction proceeds by first opening the anhydride ring to form a carboxylate and an aldehyde, which is then rapidly reduced to the alcohol. The final lactone is formed upon acidic work-up which protonates the carboxylate, allowing for intramolecular esterification (lactonization).

Experimental Protocol:

  • Precursor Preparation: Gently heat the synthesized 4-hydroxyphthalic acid under vacuum to form 4-hydroxyphthalic anhydride in situ.[4][5] This avoids a separate purification step.

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-hydroxyphthalic anhydride in a suitable solvent like THF or Dioxane at 0°C under a nitrogen atmosphere.

  • Reduction: Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent (approximately 2-3 molar equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of 2M HCl at 0°C. This step neutralizes excess NaBH₄ and catalyzes the final lactonization.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-hydroxyphthalide.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 4-hydroxyphthalide is non-negotiable. A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation forms a robust, self-validating analytical workflow.[6][7]

Protocol: HPLC-UV Purity Analysis

Rationale: A reverse-phase HPLC method provides a clear profile of the final product's purity. Using a C18 column with a water/acetonitrile gradient is a standard and effective method for separating small aromatic molecules like 4-hydroxyphthalide from potential precursors or by-products.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak corresponding to 4-hydroxyphthalide, with purity calculated as >98% by peak area integration.

NMR Structural Verification

Rationale: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, create a unique fingerprint of the molecule.

  • Solvent: DMSO-d₆ or CDCl₃

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons, the benzylic methylene (-CH₂-) protons, and the phenolic hydroxyl (-OH) proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should reveal 8 distinct carbon signals: one carbonyl carbon (lactone), five aromatic carbons (CH and C-O), one quaternary aromatic carbon, and one aliphatic carbon (-CH₂-).

Table 2: Predicted ¹H NMR Data for 4-Hydroxyphthalide
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Ar-H~7.0 - 7.5m3H
-CH₂-~5.2s2H
-OH~9.5 - 10.5br s1H

Applications in Research and Drug Development

4-Hydroxyphthalide is not merely a laboratory curiosity; it is a strategic building block for creating more complex molecules with significant biological activity. Its value lies in the combination of a reactive lactone ring and a phenolic hydroxyl group, which can be independently and selectively functionalized.

G center 4-Hydroxyphthalide (Core Synthon) A Antiproliferative Agents (e.g., Fenretinide Analogs) center->A Amidation/ Coupling B Pro-oxidant Catalysts (e.g., NHPID Derivatives) center->B Functionalization C Anticoagulants (e.g., Hydroxycoumarin Analogs) center->C Ring Transformation D Functional Polymers & Dyes center->D Polymerization/ Derivatization

Caption: 4-Hydroxyphthalide as a central intermediate for bioactive compounds.

Intermediate for Bioactive Molecules

The phthalide and N-hydroxyphthalimide scaffolds are present in numerous biologically active compounds. Research into derivatives has shown significant potential in oncology and other therapeutic areas.

  • Anticancer and Antiproliferative Agents: The core structure is related to fenretinide (N-(4-hydroxyphenyl)retinamide), a compound known to induce apoptosis in cancer cells.[9][10] 4-Hydroxyphthalide provides a scaffold to synthesize analogs that may possess similar or enhanced cytotoxic activity.

  • Pro-oxidant Catalysts: Lipophilic N-hydroxyphthalimide derivatives (NHPIDs) have been shown to act as pro-oxidants, generating reactive oxygen species (ROS) within cancer cells and triggering oxidative stress-induced apoptosis.[11] The hydroxyl group on 4-hydroxyphthalide is a key handle for synthesizing such targeted derivatives.

  • Anticoagulants: The structure shares features with 4-hydroxycoumarins, a major class of anticoagulant drugs.[12] This structural similarity makes 4-hydroxyphthalide an interesting starting point for the synthesis of novel antithrombotic agents.

Synthon in Fine and Specialty Chemicals

Beyond pharmaceuticals, the dual functionality of 4-hydroxyphthalide makes it a useful intermediate in material science.[1] The phenolic hydroxyl group can be used to incorporate the molecule into polymer backbones to create functional polyesters or polyethers, while the lactone provides a site for further modification.[4]

Conclusion

4-Hydroxyphthalide (CAS: 13161-32-5) is a versatile and highly valuable chemical intermediate. Its strategic synthesis from readily available precursors, guided by sound mechanistic principles, allows for the production of a high-purity building block. The robust analytical methods outlined here provide a clear pathway for its validation. For researchers in drug discovery and material science, 4-hydroxyphthalide offers a powerful scaffold for developing novel compounds with significant biological and material properties. Its potential as a precursor to new anticancer agents, pro-oxidant catalysts, and functional polymers underscores its importance in modern chemical research.

References

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Sources

An In-depth Technical Guide to the Natural Sources of 4-Hydroxyphthalide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the natural sources of 4-hydroxyphthalide derivatives, a class of bioactive compounds with significant potential in drug discovery and development. We will delve into their origins in the plant and fungal kingdoms, explore their biosynthetic pathways, detail methods for their isolation and purification, and summarize their diverse biological activities. This document is designed to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction: The Significance of 4-Hydroxyphthalide Derivatives

Phthalides, characterized by a 1(3H)-isobenzofuranone core, are a diverse group of naturally occurring lactones.[1] The subset of 4-hydroxyphthalide derivatives, distinguished by a hydroxyl group at the C-4 position of the benzene ring, has garnered considerable attention due to a wide spectrum of biological activities. These activities include potent antifungal, antibacterial, anti-inflammatory, and cytotoxic effects, making them attractive scaffolds for the development of new therapeutic agents.[2][3] Understanding the natural origins and production of these molecules is the first critical step in harnessing their potential.

Principal Natural Sources of 4-Hydroxyphthalide Derivatives

4-Hydroxyphthalide derivatives are predominantly found in two major domains of life: the plant kingdom, particularly within the Apiaceae family, and the fungal kingdom, with a notable prevalence in endophytic fungi. Marine organisms also represent an emerging, albeit less explored, source of these compounds.

Plant Kingdom: A Rich Reservoir in the Apiaceae Family

The Apiaceae (or Umbelliferae) family is a well-established source of a vast array of phthalide derivatives.[4] Genera such as Ligusticum, Angelica, and Apium are particularly rich in these compounds.[4][5] For instance, the rhizome of Ligusticum chuanxiong, a staple in traditional Chinese medicine, is a prominent source of various phthalides, including hydroxylated derivatives.[6] These compounds are key contributors to the plant's medicinal properties, which include promoting blood circulation and alleviating pain.[6]

Fungal Kingdom: The Prolific Chemistry of Endophytes

Endophytic fungi, which reside within the tissues of living plants in a symbiotic or commensal relationship, are a prolific source of novel bioactive secondary metabolites.[7] Various genera, including Penicillium and Aspergillus, have been found to produce 4-hydroxyphthalide derivatives.[7] For example, 5-hydroxy-7-methoxy-4-methylphthalide has been isolated from the endophytic fungus Penicillium crustosum. The unique and often stressful environment within the host plant is thought to stimulate the production of a diverse array of secondary metabolites by these fungi, including unique phthalide structures not found in other natural sources.

Marine Ecosystems: An Untapped Frontier

The marine environment, with its immense biodiversity, is a promising frontier for the discovery of new natural products. While less documented than their terrestrial counterparts, marine-derived fungi and other marine organisms have been shown to produce a variety of bioactive compounds, including halogenated metabolites and steroids.[8][9] The exploration of marine-derived 4-hydroxyphthalide derivatives is an active area of research with the potential to uncover novel chemical structures with unique biological activities.[10][11]

Biosynthesis of 4-Hydroxyphthalide Derivatives

The biosynthesis of phthalides in both plants and fungi originates from the polyketide pathway, a major route for the production of a wide variety of secondary metabolites.[12][13]

Fungal Biosynthesis: The Role of Iterative Type I Polyketide Synthases

In fungi, the carbon skeleton of phthalides is assembled by large, multifunctional enzymes known as iterative Type I polyketide synthases (PKSs).[13][14] These PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain.[14] This chain then undergoes a series of modifications, including cyclization and aromatization, to form the phthalide core. The hydroxylation at the C-4 position is a key tailoring step, often catalyzed by cytochrome P450 monooxygenases, which introduce oxygen atoms at specific positions on the aromatic ring.[15]

A proposed biosynthetic pathway for a generic 4-hydroxyphthalide in fungi is depicted below:

Fungal 4-Hydroxyphthalide Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA + Malonyl-CoA->Polyketide Chain Iterative Type I PKS Phthalide Core Phthalide Core Polyketide Chain->Phthalide Core Cyclization/ Aromatization 4-Hydroxyphthalide 4-Hydroxyphthalide Phthalide Core->4-Hydroxyphthalide Cytochrome P450 Monooxygenase (Hydroxylation)

Caption: Proposed fungal biosynthetic pathway of 4-hydroxyphthalides.

Plant Biosynthesis: A Converging Pathway

In plants of the Apiaceae family, the biosynthesis of phthalides also follows a polyketide-derived pathway.[12] While the initial steps involving the formation of a polyketide chain are similar to those in fungi, the specific enzymes and regulatory mechanisms in plants are still under investigation.[12] Transcriptome analysis of Angelica sinensis has identified several candidate enzymes, including polyphenol oxidases and other oxidoreductases, that may be involved in the later stages of phthalide biosynthesis, such as the crucial hydroxylation step to produce 4-hydroxyphthalide derivatives.[4][12]

Isolation and Purification of 4-Hydroxyphthalide Derivatives

The isolation and purification of 4-hydroxyphthalide derivatives from their natural sources is a multi-step process that leverages the physicochemical properties of these molecules. A general workflow involves extraction followed by a series of chromatographic separations.

Extraction from Natural Sources

The initial step involves the extraction of the crude mixture of secondary metabolites from the source material. For plant materials like the rhizomes of Ligusticum chuanxiong, a common method is extraction with 60% ethanol.[16] For fungal cultures, the mycelium and/or the culture broth are typically extracted with an organic solvent such as ethyl acetate.[17]

Chromatographic Purification

A combination of chromatographic techniques is employed to separate the 4-hydroxyphthalide derivatives from the complex crude extract. A typical purification protocol is as follows:

Experimental Protocol: Isolation of Phthalides from Ligusticum chuanxiong [16]

  • Extraction: The dried and powdered rhizomes are extracted with 60% ethanol. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol to separate compounds based on polarity.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of cyclohexane and ethyl acetate.

  • ODS Column Chromatography: Fractions containing phthalides are further purified on an octadecyl silane (ODS) column using a methanol-water gradient.

  • Sephadex LH-20 Chromatography: Further separation is achieved using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative/Semi-preparative HPLC: The final purification of individual 4-hydroxyphthalide derivatives is performed using preparative or semi-preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water mobile phase.[16]

Isolation and Purification Workflow cluster_0 Extraction cluster_1 Purification Source Material\n(Plant or Fungal) Source Material (Plant or Fungal) Crude Extract Crude Extract Source Material\n(Plant or Fungal)->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Silica Gel Chromatography Silica Gel Chromatography Solvent Partitioning->Silica Gel Chromatography ODS Chromatography ODS Chromatography Silica Gel Chromatography->ODS Chromatography Sephadex LH-20 Sephadex LH-20 ODS Chromatography->Sephadex LH-20 Preparative HPLC Preparative HPLC Sephadex LH-20->Preparative HPLC Pure 4-Hydroxyphthalide Derivative Pure 4-Hydroxyphthalide Derivative Preparative HPLC->Pure 4-Hydroxyphthalide Derivative

Caption: General workflow for the isolation of 4-hydroxyphthalides.

Spectroscopic Characterization

The structural elucidation of purified 4-hydroxyphthalide derivatives is primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Spectroscopic Data for a 4-Hydroxyphthalide Derivative

CompoundFormulaMS (m/z)¹H NMR (Solvent, MHz) δ (ppm)¹³C NMR (Solvent, MHz) δ (ppm)Source OrganismReference
5-Hydroxy-7-methoxy-4-methylphthalideC₁₀H₁₀O₄[M+H]⁺ 195(DMSO-d₆, 400) 2.41 (s, 3H, -CH₃), 5.76 (s, 1H), 6.09 (s, 1H, Ar-H), 6.18 (s, 1H, Ar-H), 10.19 (s, 1H, -OH), 10.42 (s, 1H, -OH)Data not fully available in provided search results.Penicillium crustosum[7][18]

Biological Activities and Therapeutic Potential

4-Hydroxyphthalide derivatives exhibit a remarkable range of biological activities, underscoring their potential as lead compounds for drug development.

Table 2: Biological Activities of Selected 4-Hydroxyphthalide Derivatives

Compound/Derivative ClassBiological ActivityMechanism of Action (if known)IC₅₀/MIC ValuesSource OrganismReference(s)
n-ButylphthalideAntifungal (against Candida albicans)Induces intracellular reactive oxygen species (ROS) accumulation and loss of mitochondrial membrane potential. Inhibits drug efflux pumps (CDR1 and CDR2).MIC: 128 µg/mLApium graveolens[12]
Phthalide DerivativesAntifungal (against clinical Candida albicans strains)Not specifiedMIC₅₀ < 50 µg/mL for some derivativesApiaceae family[5]
Phthalide DerivativesCytotoxic (against human cancer cell lines)Induction of apoptosis through caspase-dependent and -independent pathways.IC₅₀ values vary with cell line and compound structure.Synthetic/Natural[19][20]
Halogenated PhthalidesAntibacterial, CytotoxicNot specifiedMIC: 10 µM (for a chlorinated derivative against Vibrio parahaemolyticus)Marine-derived Penicillium citrinum[8]

The antifungal activity of some phthalides is particularly noteworthy. For example, n-butylphthalide not only exhibits intrinsic antifungal properties but also acts synergistically with established antifungal drugs like fluconazole, potentially offering a strategy to combat drug-resistant fungal infections.[12]

Conclusion and Future Directions

The 4-hydroxyphthalide derivatives represent a compelling class of natural products with significant therapeutic potential. Their widespread occurrence in plants of the Apiaceae family and in endophytic fungi provides a rich and diverse source for the discovery of novel bioactive molecules. While significant progress has been made in understanding their natural sources, biosynthesis, and biological activities, several areas warrant further investigation.

Future research should focus on:

  • Elucidating Detailed Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of 4-hydroxyphthalides will enable biosynthetic engineering approaches to produce novel derivatives.

  • Exploring Untapped Natural Sources: A systematic exploration of a wider range of endophytic fungi and marine organisms is likely to yield novel 4-hydroxyphthalide structures with unique biological profiles.

  • Investigating Mechanisms of Action: Detailed studies into the molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for their development as therapeutic agents.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration and exploitation of 4-hydroxyphthalide derivatives from natural sources.

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  • Anonymous. (n.d.). Isolation, purification and characterization of secondary metabolites from endophytic fungi of Phyllanthus sp. National Chemical Laboratory. Available from: [Link]

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  • Anonymous. (n.d.). Isolation of minor bioactive compounds from the endophytic fungus... ResearchGate. Available from: [Link]

  • Miazga-Karska, M., et al. (2020). Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide. MDPI. Available from: [Link]

  • Anonymous. (n.d.). Secondary Metabolites of Marine-Derived Fungi: Natural Product Chemistry and Biological Activity. CORE. Available from: [Link]

  • Anonymous. (n.d.). (PDF) Organism-derived phthalate derivatives as bioactive natural products. ResearchGate. Available from: [Link]

  • Fujii, I., et al. (2000). Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1. Biochemistry, 39(30), 8853-8858. Available from: [Link]

  • Asadi, M., et al. (2018). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 17(2), 625-636. Available from: [Link]

  • Wang, W. L., et al. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science, 9. Available from: [Link]

  • Shi, Y. M., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of fungi (Basel, Switzerland), 8(3), 312. Available from: [Link]

  • Yang, M., et al. (2024). Bioactive steroids from marine-derived fungi: a review (2015-2023). Natural product research, 1-15. Available from: [Link]

  • Hlushchenko, N., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(19), 6239. Available from: [Link]

  • de Matos, T. S., et al. (2022). Marine-derived fungi as biocatalysts. Frontiers in Marine Science, 9. Available from: [Link]

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A Technical Guide to the Stability and Storage of 4-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalide Scaffold

4-Hydroxyisobenzofuran-1(3H)-one, also known as 4-hydroxyphthalide, belongs to a class of compounds characterized by a fused bicyclic structure containing a γ-lactone ring. This phthalide scaffold is a privileged motif in medicinal chemistry and natural products, with derivatives exhibiting a wide range of biological activities, including antioxidant, antifungal, and antiproliferative effects.[1] The specific placement of a hydroxyl group on the aromatic ring at the 4-position introduces both electronic and functional modifications that can significantly influence the molecule's chemical behavior, stability, and suitability as a pharmaceutical intermediate.

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and offers evidence-based best practices for its storage and handling to ensure its integrity in research and development settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.

PropertyValueSource
Molecular Formula C₈H₆O₃PubChem[2]
Molecular Weight 150.13 g/mol PubChem[2]
IUPAC Name 4-hydroxy-3H-2-benzofuran-1-onePubChem[2]
Appearance Solid (predicted)---
Melting Point 255 - 256 °CPubChem[2]

Core Stability Considerations and Potential Degradation Pathways

While specific stability data for this compound is not extensively documented in publicly available literature, an analysis of its structure allows for the prediction of potential degradation pathways based on the reactivity of its functional groups: the lactone, the phenolic hydroxyl group, and the benzylic ether-like linkage.

Hydrolytic Cleavage of the Lactone Ring

The γ-lactone ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to the formation of the corresponding carboxylic acid. This is a common degradation pathway for lactone-containing compounds.

Caption: Potential hydrolytic degradation of this compound.

Oxidation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for oxidative degradation. In the presence of oxidizing agents, atmospheric oxygen, or certain metal ions, it can be oxidized to form colored quinone-type structures. This process can be accelerated by light and elevated temperatures.

Caption: Potential oxidative degradation of the phenolic moiety.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound and stability information for related isobenzofuranone derivatives, the following storage and handling conditions are recommended to minimize degradation and ensure long-term integrity.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool environment, preferably refrigerated (<15°C).To slow down potential degradation reactions, which are often temperature-dependent. This is a general recommendation for related compounds.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the phenolic hydroxyl group.
Light Protect from light by using an amber vial or storing in a dark place.To prevent light-catalyzed oxidation.
Moisture Store in a tightly sealed container in a dry environment. A desiccator is recommended for long-term storage.The compound is likely moisture-sensitive, and exposure to water can lead to hydrolysis of the lactone ring.
Container Use a well-sealed, inert container (e.g., glass).To prevent contamination and reaction with container materials.
Handling Procedures
  • Dispensing: When handling the compound, it is advisable to work in a controlled environment with low humidity. If possible, use a glove box or a nitrogen-purged bag.

  • Incompatible Substances: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, the following experimental workflow can be implemented.

Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of this compound in relevant solvents B Temperature Stress (e.g., 4°C, RT, 40°C) A->B C Light Stress (e.g., UV, ambient light) A->C D pH Stress (e.g., acidic, neutral, basic buffers) A->D E Time-Point Sampling (e.g., 0, 24, 48, 72 hours) B->E C->E D->E F LC-MS/MS Analysis (Purity assessment and degradant identification) E->F G Calculate Degradation Rate F->G H Identify Degradation Products F->H

Caption: A generalized workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable compound with potential applications in drug discovery and development. While specific stability data is limited, an understanding of its chemical structure allows for the prediction of its primary degradation pathways—lactone hydrolysis and phenol oxidation. By implementing stringent storage and handling protocols, including protection from moisture, light, and oxygen, and maintaining cool temperatures, the integrity of this compound can be preserved. For critical applications, it is highly recommended that researchers conduct in-house stability studies to validate its stability under their specific experimental conditions.

References

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  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. [Link]

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Synthesis of 4-hydroxyphthalide from phthalic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 4-Hydroxyphthalide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphthalide is a valuable heterocyclic scaffold and a key building block in the synthesis of pharmaceuticals and other biologically active molecules. Its preparation from the bulk chemical phthalic anhydride presents a significant synthetic challenge, requiring a regioselective, multi-step approach. This guide provides a comprehensive overview of a field-proven, two-stage synthetic strategy. The narrative emphasizes the chemical principles behind each step, offering not just a protocol but a framework for understanding and optimizing the synthesis. The discussed pathway involves an initial copper-catalyzed hydroxylation of a 4-substituted phthalic anhydride precursor to generate a 4-hydroxyphthalic intermediate, followed by a highly selective sodium borohydride-mediated reduction to yield the target 4-hydroxyphthalide. This document is intended to serve as a practical and scientifically grounded resource for chemists in research and development.

Introduction and Strategic Overview

Phthalic anhydride is an important industrial chemical produced on a massive scale, primarily through the catalytic oxidation of o-xylene or naphthalene.[1][2] Its symmetrical and planar structure makes it an ideal starting point for a wide array of chemical transformations. However, the synthesis of a specific, unsymmetrically substituted derivative like 4-hydroxyphthalide—a lactone (cyclic ester) of 2-(hydroxymethyl)-4-hydroxybenzoic acid—is not straightforward.

A direct, single-step conversion is chemically unfeasible due to two primary challenges:

  • Regioselectivity: Introducing a hydroxyl group onto the aromatic ring of phthalic anhydride or phthalide would likely result in a mixture of isomers, complicating purification and reducing yield.

  • Chemoselectivity: The anhydride functional group is highly reactive and would not likely survive the harsh conditions typically required for aromatic hydroxylation.

Therefore, a robust synthetic strategy must begin with a precursor where the 4-position is already differentiated, allowing for the selective introduction of the hydroxyl group and subsequent controlled reduction. This guide details a reliable two-stage pathway that addresses these challenges effectively.

G cluster_0 Overall Synthetic Pathway Start 4-Bromo- phthalic Anhydride Inter1 4-Hydroxyphthalic Acid Start->Inter1  Stage 1a:  Cu(I)-Catalyzed Hydroxylation   Inter2 4-Hydroxyphthalic Anhydride Inter1->Inter2  Stage 1b:  Dehydration   End 4-Hydroxyphthalide Inter2->End  Stage 2:  Selective Reduction  

Caption: High-level overview of the two-stage synthesis of 4-hydroxyphthalide.

Stage 1: Synthesis of the Key Intermediate, 4-Hydroxyphthalic Anhydride

The first stage focuses on producing 4-hydroxyphthalic anhydride, the direct precursor for the final reduction step. This is most efficiently achieved by starting with a commercially available, 4-substituted phthalic anhydride, such as 4-bromophthalic anhydride. The process involves a nucleophilic aromatic substitution to replace the bromine atom with a hydroxyl group, followed by dehydration.

Principle and Mechanistic Insight: Copper-Catalyzed Hydroxylation

The conversion of 4-bromophthalic anhydride to 4-hydroxyphthalic acid relies on a copper(I)-catalyzed hydroxylation reaction.[3][4] In this process, an inorganic base like potassium hydroxide (KOH) serves as the nucleophile. The copper(I) catalyst is essential; it facilitates the displacement of the aryl bromide, a typically challenging transformation under these conditions, by lowering the activation energy of the reaction. The reaction is performed in a mixed solvent system, such as dimethyl sulfoxide (DMSO) and water, at elevated temperatures.[3]

The use of 4-bromophthalic anhydride is strategic over other halo-derivatives. While 4-chloro and 4-fluoro analogs are generally unreactive, and 4-iodo precursors give poor yields, the bromo-substituted compound provides an optimal balance of reactivity and stability for this transformation.[4]

Experimental Protocol: Hydroxylation and Dehydration

This protocol is adapted from established patent literature.[3]

Step 2.2.1: Synthesis of 4-Hydroxyphthalic Acid

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride (1.0 eq), copper(I) chloride (0.1 eq), and potassium hydroxide (6.0 eq).

  • Solvent Addition: Add a 1:1 (v/v) mixture of DMSO and water.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity, then heat the reaction to 130 °C. Maintain this temperature for 24 hours.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid to a pH of 1-2. A distinct color change from black to orange-red typically indicates the correct endpoint.[3] Over-acidification can decrease yield and product quality.

  • Extraction: Add water to the acidified mixture and extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-hydroxyphthalic acid as a solid. The product can be used in the next step without further purification if purity is sufficient.

ParameterValue / ReagentRationale
Starting Material 4-Bromophthalic AnhydrideOptimal reactivity for Cu-catalyzed hydroxylation.[4]
Catalyst Copper(I) Chloride (CuCl)Facilitates nucleophilic substitution of the aryl halide.
Base/Nucleophile Potassium Hydroxide (KOH)Source of the hydroxyl group.
Solvent DMSO / H₂O (1:1 v/v)A polar aprotic/protic mixture to dissolve reagents and facilitate the reaction.
Temperature 130 °CProvides sufficient thermal energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen)Prevents oxidation of the copper(I) catalyst and other side reactions.

Table 1: Summary of Reaction Parameters for Stage 1a (Hydroxylation).

Step 2.2.2: Dehydration to 4-Hydroxyphthalic Anhydride

4-hydroxyphthalic acid can be readily converted to its corresponding anhydride by thermal dehydration.[5]

  • Setup: Place the crude 4-hydroxyphthalic acid into a round-bottom flask.

  • Solvent: Add an inert, high-boiling organic solvent such as dimethylacetamide.

  • Dehydration: Heat the mixture to reflux. Water will be generated and can be removed azeotropically using a Dean-Stark apparatus if desired.

  • Isolation: After the reaction is complete (monitored by TLC or the cessation of water formation), the solvent can be removed under reduced pressure to yield 4-hydroxyphthalic anhydride.[5] This product is often used directly in the subsequent reduction step.

Stage 2: Selective Reduction to 4-Hydroxyphthalide

This stage is the core transformation, converting the synthesized 4-hydroxyphthalic anhydride into the target lactone, 4-hydroxyphthalide. The key to success is the selective reduction of only one of the two carbonyl groups.

Principle and Causality: Regioselective Hydride Reduction

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[6][7] While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely over-reduce the anhydride to a diol, NaBH₄ is milder and exhibits excellent selectivity in this context.[8]

The selectivity arises from the electronic influence of the 4-hydroxy substituent. As an electron-donating group, the hydroxyl moiety increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect extends to the carbonyl groups of the anhydride. The carbonyl group at the 3-position becomes less electrophilic (less attractive to the nucleophilic hydride) due to resonance donation from the hydroxyl group. Consequently, the hydride ion (H⁻) from NaBH₄ preferentially attacks the more electrophilic carbonyl carbon at the 1-position.[6][7] This selective attack is the cornerstone of the entire synthetic strategy.

Caption: Plausible mechanism for the selective reduction of 4-hydroxyphthalic anhydride. (Note: Image placeholders are used in the DOT script; a rendering tool would replace these with actual chemical structures).

Experimental Protocol: Sodium Borohydride Reduction

This protocol is based on general methods for the reduction of substituted phthalic anhydrides.[6][7]

  • Reactor Setup: Dissolve 4-hydroxyphthalic anhydride (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (1.0 - 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be slow to control any exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding dilute hydrochloric acid at 0 °C until the solution is acidic and effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or ethyl acetate) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxyphthalide.

ParameterValue / ReagentRationale
Starting Material 4-Hydroxyphthalic AnhydrideThe direct precursor with the required hydroxyl group.
Reducing Agent Sodium Borohydride (NaBH₄)Provides selective reduction of one carbonyl group.[6][7]
Solvent Tetrahydrofuran (THF), dryAprotic solvent that solubilizes reagents without reacting with the hydride.
Temperature 0 °C to Room Temp.Controls the reaction rate and minimizes side reactions.
Work-up Dilute HClNeutralizes excess borohydride and protonates intermediates to facilitate lactonization.

Table 2: Summary of Reaction Parameters for Stage 2 (Selective Reduction).

Conclusion and Outlook

The synthesis of 4-hydroxyphthalide from phthalic anhydride is successfully achieved through a strategic, two-stage process that navigates the challenges of regioselectivity and chemoselectivity. By starting with 4-bromophthalic anhydride, a copper-catalyzed hydroxylation followed by a regioselective sodium borohydride reduction provides a reliable and scalable route to the target molecule. Understanding the electronic effects that govern the selectivity of the reduction step is critical for troubleshooting and adapting this methodology. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently produce 4-hydroxyphthalide, a versatile intermediate poised for further elaboration in drug discovery and materials science.

References

  • McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 2037-2040. (URL: [Link])

  • Hu, J., et al. (2016). Preparation method of 4-hydroxyphthalic acid.
  • McAlees, A. J., & McCrindle, R. (n.d.). Reduction of substituted phthalic anhydrides with sodium borohydride. RSC Publishing. (URL: [Link])

  • Ghaffari, M. T., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. (URL: [Link])

  • Wikipedia. (n.d.). Phthalic anhydride. (URL: [Link])

  • ScienceMadness Discussion Board. (2019). Phthalide and reductions of anhydride to lactone. (URL: [Link])

  • Sakai, K., et al. (1986). Method for producing 4-hydroxyphthalic anhydride.
  • ResearchGate. (2013). Has anyone ever tried the synthesis of 3H-2-Benzofuran-1-one (phthalide) via reduction of phthalic anhydride by sodium borohydride? (URL: [Link])

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])

  • PubChem - National Institutes of Health. (n.d.). 4-Hydroxyphthalic acid. (URL: [Link])

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Unveiling the Therapeutic Potential of 4-Hydroxyisobenzofuran-1(3H)-one: An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Scope of this Guide: Direct mechanistic studies on 4-Hydroxyisobenzofuran-1(3H)-one are not extensively available in current scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action for this compound, drawing upon robust evidence from studies on structurally related isobenzofuran-1(3H)-one derivatives. The biological activities and molecular interactions detailed herein are based on the shared phthalide core and offer a predictive framework for the therapeutic action of this compound.

Introduction to the Isobenzofuran-1(3H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. This γ-lactone fused to a benzene ring represents a "privileged structure," capable of interacting with a diverse array of biological targets. The versatility of this core has led to the discovery of compounds with a wide spectrum of pharmacological activities, including antiproliferative, antimicrobial, neuroprotective, and anti-inflammatory effects. The hydroxyl substitution at the 4-position of the benzene ring in this compound is anticipated to influence its electronic properties and hydrogen bonding potential, thereby modulating its interaction with biological macromolecules.

Postulated Mechanisms of Action Based on Structural Analogs

The following sections detail the probable mechanisms of action of this compound, extrapolated from the established biological activities of its chemical relatives.

Enzyme Inhibition: A Prominent Mode of Action

A significant body of research points towards enzyme inhibition as a primary mechanism for the biological effects of isobenzofuran-1(3H)-one derivatives.

2.1.1. Tyrosinase Inhibition:

Several isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of tyrosinase, a key copper-containing enzyme in melanin biosynthesis. The inhibitory action is concentration-dependent. Molecular docking and NMR studies have revealed that these compounds can chelate the copper ions within the active site of tyrosinase, a mechanism similar to that of the well-known inhibitor, kojic acid[1]. The hydroxyl group on the aromatic ring of this compound could potentially enhance this chelating ability, making it a candidate for development as a skin-lightening agent or for treating hyperpigmentation disorders.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA, the substrate, in the same buffer.

  • Inhibitor Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.

  • Assay Procedure: In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations. Incubate for a pre-determined period at a controlled temperature.

  • Initiation of Reaction: Add the L-DOPA solution to initiate the enzymatic reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Modulation of Ion Channels

Recent studies have highlighted the ability of isobenzofuran-1(3H)-one derivatives to modulate the activity of ion channels, suggesting a role in neuronal excitability and neuroprotection.

2.2.1. TREK-1 Channel Inhibition:

A series of novel isobenzofuran-1(3H)-one derivatives have been identified as potent and selective inhibitors of the TWIK-related potassium channel-1 (TREK-1)[2][3]. TREK-1 is involved in regulating neuronal excitability and apoptosis, making it a promising target for the treatment of ischemic stroke and other neurological disorders. Inhibition of TREK-1 by these compounds has been shown to reduce neuron death in cellular and animal models of stroke[3]. The specific interactions leading to TREK-1 inhibition are still under investigation but likely involve the phthalide core binding to a regulatory site on the channel protein.

Diagram: Postulated Inhibition of TREK-1 Channel

TREK1_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TREK1 TREK-1 Channel K_out K+ TREK1->K_out Compound This compound Compound->TREK1 Inhibition K_in K+ K_in->TREK1 K+ Efflux caption Postulated inhibition of the TREK-1 potassium channel.

Caption: Postulated inhibition of the TREK-1 potassium channel.

Antiproliferative and Cytotoxic Effects

A significant number of C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated potent antiproliferative activity against various cancer cell lines, including lymphoma and myeloid leukemia[4][5][6].

The precise mechanism of their cytotoxic action is likely multifactorial and may involve the induction of apoptosis. While the specific intracellular targets are not fully elucidated, the observed activity suggests interference with critical cellular processes such as DNA replication, cell cycle progression, or key signaling pathways involved in cancer cell survival. Some derivatives have shown biological activity superior to the commercial anticancer drug etoposide[5].

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 16K562 (Myeloid Leukemia)2.79[5]
Derivative 18K562 (Myeloid Leukemia)1.71[5]
Derivative 16U937 (Lymphoma)5.30[5]
Derivative 18U937 (Lymphoma)4.12[5]

Table 1: In Vitro Cytotoxicity of Selected Isobenzofuran-1(3H)-one Derivatives [5]

Diagram: Potential Antiproliferative Workflow

Antiproliferative_Workflow Compound This compound CancerCell Cancer Cell Compound->CancerCell Uptake Signaling Pro-survival Signaling Pathways Compound->Signaling Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Direct or Indirect Activation CancerCell->Signaling Signaling->Apoptosis Inhibits Proliferation Cell Proliferation Signaling->Proliferation Promotes Apoptosis->Proliferation Inhibits caption Potential antiproliferative mechanisms of action.

Caption: Potential antiproliferative mechanisms of action.

Neuropharmacological Activities

Beyond neuroprotection, derivatives of isobenzofuran-1(3H)-one have been investigated for their potential as antidepressant agents.

2.4.1. Serotonin Reuptake Inhibition:

Certain novel isobenzofuran-1(3H)-one derivatives have been shown to inhibit the reuptake of serotonin (5-HT) in vitro. This mechanism is the cornerstone of the action of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications. One such derivative, compound 10a, not only inhibited serotonin reuptake but also increased the levels of 5-HT in the cortex of stressed mice[7]. Furthermore, it promoted the recovery of hippocampal neurons and increased the expression of synaptic proteins like BDNF and TrkB, suggesting a broader neurotrophic and synaptic plasticity-modulating effect[7].

Antimicrobial and Antioxidant Properties

The isobenzofuran-1(3H)-one scaffold has also been associated with antimicrobial and antioxidant activities.

2.5.1. Antibacterial and Antifungal Effects:

Several synthesized phthalide derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as a broad spectrum of antifungal activity[8]. The mechanism of antimicrobial action is likely due to the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

2.5.2. Antioxidant and Neuroprotective Effects:

An isobenzofuran-1(3H)-one derivative has demonstrated neuroprotective effects against oxidative stress induced by herbicides. This compound was shown to reduce intracellular reactive oxygen species (ROS) and lipid peroxidation in primary neuronal cultures and increase glutathione (GSH) levels in the brains of rats[9]. The antioxidant properties are likely conferred by the phenolic hydroxyl group, which can scavenge free radicals. The 4-hydroxy substitution in the target compound of this guide suggests it may possess similar or even enhanced antioxidant capabilities.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is pending, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. The isobenzofuran-1(3H)-one core is a versatile pharmacophore, and the 4-hydroxy substitution is likely to impart significant and potentially unique pharmacological properties.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. Key areas of investigation should include:

  • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, including tyrosinase, monoamine oxidases, and various kinases.

  • Receptor Binding Studies: Assessing the affinity for various receptors, particularly serotonin transporters and other neurotransmitter receptors.

  • Ion Channel Electrophysiology: Investigating the modulatory effects on ion channels like TREK-1.

  • Antiproliferative and Apoptosis Assays: Evaluating the cytotoxic effects on a range of cancer cell lines and elucidating the cell death pathways involved.

  • In Vivo Models: Utilizing animal models of diseases such as cancer, neurodegenerative disorders, and depression to validate the in vitro findings and assess the therapeutic potential.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutics based on this promising scaffold.

References

  • Teixeira, R. R., Bressan, G. C., Pereira, W. L., Ferreira, J. G., de Oliveira, F. M., & Thomaz, D. C. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881–1896. [Link]

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  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. [Link]

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An In-depth Technical Guide to 4-Hydroxyisobenzofuran-1(3H)-one: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisobenzofuran-1(3H)-one, also known as 4-hydroxyphthalide, is a key heterocyclic compound featuring a γ-lactone fused to a benzene ring. This structural motif is a cornerstone in a vast array of biologically active molecules, both natural and synthetic. While the specific historical discovery of this compound is not prominently documented, its existence can be inferred from the rich history of phthalide chemistry dating back to the 19th century. This guide provides a comprehensive overview of this compound, including its probable historical synthetic context, modern synthetic methodologies, physicochemical properties, and its significance as a scaffold in medicinal chemistry. We will delve into the diverse biological activities exhibited by its derivatives, such as anticancer, neuroprotective, and antidepressant effects, supported by detailed experimental protocols and mechanistic insights.

Discovery and Historical Context: A Legacy of Phthalide Chemistry

The precise moment of discovery for this compound is not clearly recorded in seminal publications. However, the foundational chemistry of its parent structure, phthalide, and related compounds was established in the late 19th and early 20th centuries. The synthesis of phthalimide in 1887 by Siegmund Gabriel marked a significant milestone in the exploration of phthalic acid derivatives.[1]

It is highly probable that this compound was first synthesized through classical methods of aromatic chemistry applied to phenolic precursors. Reactions such as the Perkin reaction , a staple in organic chemistry since the late 1800s, provided a pathway to coumarins and related heterocycles from phenolic compounds.[2] Furthermore, established reactions for the formylation and carboxylation of phenols, like the Reimer-Tiemann [3][4] and Kolbe-Schmitt [5] reactions, respectively, would have provided the necessary ortho-functionalized phenolic precursors for the synthesis of hydroxyphthalides. These foundational reactions of the 19th century laid the groundwork for the eventual synthesis of a wide variety of substituted phthalides, including the 4-hydroxy isomer.

The Ullmann reaction, discovered in 1901, further expanded the toolkit for synthesizing complex aromatic structures, including biaryl ethers, which could serve as precursors to functionalized benzofurans.[6][7][8] While direct documentation is scarce, the synthesis of this compound would have been a logical extension of these early explorations into the reactivity of phenols and phthalic acid derivatives.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a high melting point, indicative of its crystalline nature and potential for strong intermolecular interactions, likely hydrogen bonding due to the hydroxyl group.

PropertyValueSource
Molecular Formula C₈H₆O₃PubChem
Molecular Weight 150.13 g/mol PubChem
Melting Point 255 - 256 °CPubChem
Appearance SolidPubChem
CAS Number 13161-32-5PubChem

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the lactone ring, and the hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the lactone, the aromatic carbons (both protonated and quaternary), and the methylene carbon.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong absorption for the C=O stretch of the lactone, a broad O-H stretching band for the hydroxyl group, and C-O stretching frequencies.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Modern Synthetic Strategies

While the historical synthesis of this compound likely relied on classical methods, modern organic synthesis offers more efficient and versatile routes. Many of these strategies focus on the synthesis of the broader class of isobenzofuran-1(3H)-ones, which can be adapted for the preparation of the 4-hydroxy derivative.

Diagram of a General Synthetic Approach:

G Ortho-functionalized\nbenzoic acid derivative Ortho-functionalized benzoic acid derivative Cyclization Cyclization Ortho-functionalized\nbenzoic acid derivative->Cyclization Acid or base catalysis This compound This compound Cyclization->this compound

Caption: A generalized synthetic workflow for isobenzofuran-1(3H)-ones.

Key Synthetic Protocols:

A common modern approach involves the cyclization of an ortho-functionalized benzoic acid derivative. For the synthesis of this compound, a suitable starting material would be 2-formyl-3-hydroxybenzoic acid or a related precursor.

Experimental Protocol: A Representative Synthesis of a C-3 Functionalized Isobenzofuran-1(3H)-one

This protocol is adapted from a general method for the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones and illustrates the key steps that could be modified for the synthesis of the title compound.[3]

  • Condensation: A mixture of an ortho-phthalaldehydic acid and a suitable nucleophile is stirred in a solvent such as ethanol at room temperature.

  • Aromatization: The intermediate from the condensation step is treated with an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent and heated to effect aromatization and lactonization.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired isobenzofuran-1(3H)-one derivative.

Causality in Experimental Choices:

  • Choice of Starting Material: The selection of the ortho-functionalized benzoic acid derivative is critical as it dictates the substitution pattern of the final product.

  • Catalyst Selection: The use of an acid or base catalyst in the cyclization step is crucial to promote the intramolecular reaction and facilitate the formation of the lactone ring.

  • Reaction Conditions: Temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of side products.

Biological Activities and Therapeutic Potential

The isobenzofuran-1(3H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[9] Consequently, derivatives of this compound have been investigated for a wide range of biological activities.

Diagram of Biological Activities of Isobenzofuran-1(3H)-one Derivatives:

G Isobenzofuran-1(3H)-one Core Isobenzofuran-1(3H)-one Core Anticancer Anticancer Isobenzofuran-1(3H)-one Core->Anticancer Neuroprotective Neuroprotective Isobenzofuran-1(3H)-one Core->Neuroprotective Antidepressant Antidepressant Isobenzofuran-1(3H)-one Core->Antidepressant Antimicrobial Antimicrobial Isobenzofuran-1(3H)-one Core->Antimicrobial Antioxidant Antioxidant Isobenzofuran-1(3H)-one Core->Antioxidant

Caption: Diverse biological activities of isobenzofuran-1(3H)-one derivatives.

Anticancer Activity

Numerous studies have demonstrated the potential of isobenzofuran-1(3H)-one derivatives as anticancer agents.[10][11] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lymphoma and myeloid leukemia.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isobenzofuran-1(3H)-one derivative for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Neuroprotective and Antidepressant Effects

Recent research has highlighted the potential of isobenzofuran-1(3H)-one derivatives in the treatment of neurological disorders.

  • Neuroprotection: Certain derivatives have been identified as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis. Inhibition of TREK-1 is a promising strategy for neuroprotection in conditions like ischemic stroke.[12]

  • Antidepressant Activity: Novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as serotonin reuptake inhibitors.[10] Some of these compounds have shown significant antidepressant effects in preclinical models, suggesting their potential as a new class of antidepressants.[8]

Future Directions and Conclusion

This compound and its derivatives represent a rich and underexplored area of medicinal chemistry. The versatility of the isobenzofuran-1(3H)-one scaffold, combined with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutics. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • Mechanism of Action Studies: To elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of promising lead compounds in animal models of disease.

References

  • Doraghi, F., Morshedsolouk, M. H., Zahedi, N., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22963-22996. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • de Oliveira, B. H., de F. F. M. da Silva, M., & de S. V. Ramalho, T. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881–1897. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013). Molecules, 18(2), 1881-1897. [Link]

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. (2025). Catalysts, 15(1), 85. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University. (n.d.). Retrieved January 14, 2026, from [Link]

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Methodological & Application

Application Note: A Validated Protocol for In Vitro Antiproliferative Screening of 4-Hydroxyisobenzofuran-1(3H)-one using the Sulforhodamine B (SRB) Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for determining the in vitro antiproliferative activity of 4-Hydroxyisobenzofuran-1(3H)-one. Isobenzofuran-1(3H)-ones, also known as phthalides, represent a class of bioactive compounds with a γ-lactone moiety fused to an aromatic ring, and various derivatives have demonstrated significant cytotoxic and antiproliferative effects against cancer cell lines.[1][2][3] This application note details the use of the Sulforhodamine B (SRB) assay, a robust and highly reproducible method for assessing cell density based on the measurement of total cellular protein content.[4] We explain the scientific principles underpinning the assay, provide a detailed step-by-step methodology optimized for a 96-well format, and guide the user through data analysis to determine key potency metrics such as the half-maximal inhibitory concentration (IC50).

Scientific Principle and Rationale

Evaluating the antiproliferative potential of novel compounds is a cornerstone of oncological drug discovery. The chosen methodology must be reliable, reproducible, and based on a clear biochemical principle.

1.1. The Target Compound: this compound

  • Chemical Identity: C₈H₆O₃

  • Scaffold Significance: The isobenzofuran-1(3H)-one scaffold is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1][5] Studies on various functionalized derivatives have confirmed their potential to inhibit cancer cell proliferation, making this compound a compelling candidate for screening.[1][2]

1.2. Assay Rationale: Why the Sulforhodamine B (SRB) Assay? While several assays exist for measuring cell viability (e.g., MTT, MTS), the SRB assay offers distinct advantages for high-throughput screening. It is a colorimetric assay that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of proteins under mildly acidic conditions.[6][7]

The core principle is that the amount of bound dye is directly proportional to the total cellular mass.[4] This makes the assay:

  • Independent of Metabolic State: Unlike tetrazolium-based assays (e.g., MTT) that measure mitochondrial dehydrogenase activity, the SRB assay is not confounded by compounds that may alter cellular metabolism without affecting cell viability.[6]

  • Highly Stable: The protein-dye complex is stable, and once cells are fixed, the plates can be stored for extended periods before staining and analysis, offering greater experimental flexibility.[6]

  • Sensitive and Linear: The assay demonstrates excellent linearity over a wide range of cell densities, ensuring a robust signal-to-noise ratio.[6]

Experimental Workflow Overview

The entire process, from cell culture to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

SRB_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Select & Culture Adherent Cancer Cell Line B Prepare Serial Dilutions of This compound E Treat Cells with Compound (Vehicle, Positive Control) B->E C Seed Cells in 96-Well Plate D Incubate (24h) for Cell Adherence C->D D->E F Incubate (48-72h) Exposure Period E->F G Fix Cells with Cold Trichloroacetic Acid (TCA) F->G H Wash x4 with 1% Acetic Acid G->H I Stain with Sulforhodamine B (SRB) H->I J Wash x4 with 1% Acetic Acid I->J K Air Dry Plate J->K L Solubilize Bound Dye with 10mM Tris Base K->L M Read Absorbance (OD 510-565 nm) L->M N Calculate % Growth Inhibition vs. Vehicle Control M->N O Plot Dose-Response Curve (Non-linear Regression) N->O P Determine IC50 Value O->P

Caption: High-level workflow for the SRB-based antiproliferative assay.

Detailed Protocol & Methodology

3.1. Materials and Reagents

  • Cell Line: An appropriate adherent human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Test Compound: this compound, dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-100 mM).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trichloroacetic Acid (TCA), 50% (w/v) in water. Store at 4°C.

    • Sulforhodamine B (SRB), 0.4% (w/v) in 1% (v/v) acetic acid.

    • Washing Solution: 1% (v/v) Acetic Acid in water.

    • Solubilization Buffer: 10 mM Tris base, pH 10.5.

  • Positive Control: Doxorubicin or Etoposide (dissolved in DMSO).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader (capable of measuring absorbance at 510-570 nm)

    • Orbital shaker

3.2. Step-by-Step Procedure

Phase 1: Cell Seeding

  • Cell Preparation: Culture the selected cell line to ~80-90% confluency. Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge.

  • Cell Counting: Resuspend the cell pellet in fresh complete medium and determine the cell density using a hemocytometer.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well, determined empirically for each cell line). Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Phase 2: Compound Treatment 5. Compound Dilution: Prepare a series of dilutions of the this compound stock solution in serum-free medium. A typical 8-point dose range is recommended. Ensure the final DMSO concentration in the wells is consistent and non-toxic (≤0.5%). 6. Controls: Prepare wells for:

  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.
  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
  • Blank/Background: Wells containing medium only, to subtract background absorbance.
  • Treatment: Carefully add the prepared compound dilutions and controls to the appropriate wells.
  • Incubation: Return the plate to the incubator for the desired exposure period, typically 48 to 72 hours.

Phase 3: SRB Assay Execution 9. Cell Fixation: Without removing the culture medium, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration: 10%).[8] Incubate the plate at 4°C for 1 hour. This step fixes the cells and precipitates total cellular protein. 10. Washing: Carefully discard the supernatant. Wash the plates four to five times by submerging them in a container of slow-running tap water or by gently adding 1% acetic acid.[8][9] Remove excess liquid by tapping the inverted plate on absorbent paper. Allow the plate to air-dry completely at room temperature. 11. Staining: Add 50-100 µL of 0.4% SRB solution to each well.[7] Incubate at room temperature for 30 minutes. 12. Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove any unbound dye.[7][9] This step is critical for reducing background noise. 13. Drying: Allow the plates to air-dry completely. At this stage, the plates are stable.

Phase 4: Solubilization and Measurement 14. Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[7] 15. Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure the protein-bound dye is fully solubilized.[8] 16. Absorbance Reading: Measure the optical density (OD) on a microplate reader at a wavelength between 510 nm and 565 nm.[6][8]

Data Analysis and Interpretation

4.1. Calculating Percentage Growth Inhibition The primary output is the absorbance, which correlates with the amount of cellular protein. Data should be normalized to the vehicle control to determine the effect of the compound.

The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = (1 - (OD_Treated / OD_Vehicle)) * 100

  • OD_Treated: Absorbance of the wells treated with this compound.

  • OD_Vehicle: Average absorbance of the vehicle control wells (representing 100% cell growth).

4.2. Determining the IC50 Value The IC50 (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a biological process by 50%.[10][11] It is the most common metric for quantifying the potency of an antiproliferative agent.[11]

  • Plot Data: Create a dose-response curve by plotting the % Growth Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (specifically, a sigmoidal dose-response curve with a variable slope).[11][12]

  • IC50 Derivation: The software will calculate the IC50 value, which is the concentration that corresponds to 50% inhibition on the fitted curve.

4.3. Sample Data Presentation The results should be summarized in a clear, tabular format.

Concentration of this compound (µM)Mean OD (565 nm)Std. Deviation% Growth Inhibition
0 (Vehicle)1.2540.0880%
11.1020.07512.1%
50.8990.06128.3%
100.6510.04948.1%
250.3450.03372.5%
500.1580.02187.4%
1000.0910.01592.7%
Calculated IC50 10.4 µM

Note: Data presented is hypothetical and for illustrative purposes only.

Trustworthiness and Validation: Essential Controls

To ensure the integrity of the results, the following considerations are critical:

  • Cell Seeding Density: Optimal density is crucial. Too few cells will result in a weak signal, while too many may lead to contact inhibition and non-linear growth, skewing the results. This must be optimized for each cell line.

  • Vehicle Control: This is the most important control, as it represents the baseline (0% inhibition) and is used to normalize all other data. It accounts for any effects of the solvent (DMSO) on cell proliferation.

  • Positive Control: A compound with a known and potent antiproliferative effect (e.g., Doxorubicin) validates that the assay system is working correctly and provides a benchmark for comparing the potency of the test compound.

  • Background Control: Wells with media but no cells are necessary to subtract the background absorbance from the plate and reagents themselves.

  • Replication: Each concentration and control should be tested in at least triplicate (technical replicates), and the entire experiment should be repeated on different days (biological replicates) to ensure the results are reproducible.[11]

References

  • Bio-Protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • Wang, M., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(6), 1166-1169. Available at: [Link]

  • Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1896. Available at: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Chen, Y.-C., et al. (2024). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Sensors. Available at: [Link]

  • Elk-He-Resh, R., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(15), 3598. Available at: [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Available at: [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1896. Available at: [Link]

  • Artiningrum, H. A., et al. (2017). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Pharmacognosy Journal, 9(3). Available at: [Link]

  • Al-zihiry, K. J., et al. (2020). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Pharmaceutical Biology, 58(1), 1-10. Available at: [Link]

  • Al-Henhena, N., et al. (2019). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers in Pharmacology, 10, 675. Available at: [Link]

  • Thakur, R., et al. (2016). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1419, 249-258. Available at: [Link]

  • Teixeira, R. R., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1896. Available at: [Link]

  • Wang, C., et al. (2019). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Analyst, 144(3), 936-943. Available at: [Link]

  • del-Cid, D., et al. (2021). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 229, 108155. Available at: [Link]

  • de Medeiros, L. S., et al. (2015). A novel cytosporone 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one: synthesis; toxicological, apoptotic and immunomodulatory properties; and potentiation of mutagenic damage. BMC Cancer, 15, 524. Available at: [Link]

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Application Notes & Protocols for the Evaluation of 4-Hydroxyisobenzofuran-1(3H)-one as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the investigation of 4-Hydroxyisobenzofuran-1(3H)-one as a potential inhibitor of tyrosinase. Tyrosinase is a critical, copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis. Its inhibition is a primary strategy for the development of therapeutics for hyperpigmentation disorders and skin-lightening agents in cosmetics. While direct inhibitory data for the 4-hydroxy isomer is emerging, the isobenzofuran-1(3H)-one (phthalide) structural class has demonstrated significant promise. For instance, the related isomer, 3-Hydroxyisobenzofuran-1(3H)-one (also known as o-phthalaldehydic acid), is a potent tyrosinase inhibitor[1]. This guide details the proposed mechanism of action, protocols for robust in vitro and cell-based evaluation, and methods for kinetic analysis to rigorously characterize the inhibitory potential of this compound.

Introduction: The Role of Tyrosinase in Melanogenesis

Melanin, the primary pigment in mammals, is responsible for the coloration of skin, hair, and eyes, and provides crucial protection against ultraviolet (UV) radiation. The biosynthesis of melanin, or melanogenesis, is a complex enzymatic cascade that occurs within specialized organelles called melanosomes in melanocyte cells[2][3]. The key enzyme governing this pathway is tyrosinase (EC 1.14.18.1), a multifunctional, copper-dependent oxidase[4].

Tyrosinase catalyzes two sequential, rate-limiting reactions:

  • Monophenolase Activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Diphenolase Activity: The oxidation of L-DOPA to the highly reactive L-dopaquinone[5].

L-dopaquinone serves as a precursor for the subsequent polymerization reactions that form both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). Given its central role, the inhibition of tyrosinase is the most direct and widely pursued strategy to modulate melanin production[6]. Dysregulated tyrosinase activity can lead to hyperpigmentary conditions such as melasma, age spots, and post-inflammatory hyperpigmentation, making its inhibitors valuable targets for dermatology and cosmetics[7].

Mechanism of Action: Isobenzofuranones and Copper Chelation

The catalytic activity of tyrosinase is entirely dependent on the two copper ions (Cu²⁺) coordinated by histidine residues within its active site[8][9]. These ions are essential for binding molecular oxygen and orchestrating the oxidation of phenolic substrates. A primary and effective mechanism for tyrosinase inhibition is the chelation of these copper ions, which incapacitates the enzyme[5][10].

Compounds belonging to the isobenzofuran-1(3H)-one class are believed to exert their inhibitory effects through this mechanism. Molecular docking and NMR studies on related isobenzofuranones have shown that specific atoms within the ligand can interact directly with the copper atoms at the enzyme's active site[4]. For this compound, the phenolic hydroxyl group and the adjacent carbonyl oxygen of the lactone ring are positioned to form a bidentate chelate with a copper ion, effectively sequestering it and preventing its participation in the catalytic cycle. This proposed interaction is analogous to that of kojic acid, a well-established competitive tyrosinase inhibitor known for its copper-chelating ability[11].

Caption: Proposed copper chelation mechanism of tyrosinase inhibition.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound. It is imperative to include a positive control, such as Kojic Acid , in all assays for comparative analysis[12].

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of tyrosinase. Mushroom tyrosinase is a commercially available and widely accepted model due to its high homology with the mammalian enzyme's active site[13]. The assay measures the oxidation of L-DOPA to dopachrome, which can be quantified spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1000 U/mL stock solution of mushroom tyrosinase in sodium phosphate buffer. Store aliquots at -20°C.

    • Prepare a 2.5 mM L-DOPA solution in sodium phosphate buffer immediately before use. Protect from light.

    • Prepare a 10 mM stock solution of the test compound and Kojic Acid in DMSO. Create a series of dilutions in DMSO to achieve the desired final test concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of sodium phosphate buffer to the blank wells.

    • Add 20 µL of the respective dilutions of the test compound or Kojic Acid to the sample wells. Ensure the final DMSO concentration does not exceed 2% in the final reaction volume.

    • Add 140 µL of sodium phosphate buffer to all wells.

    • Add 20 µL of the tyrosinase solution (diluted to 100 U/mL in buffer) to all wells except the blank (add 20 µL of buffer instead).

  • Incubation:

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of 2.5 mM L-DOPA solution to all wells. The final volume should be 200 µL.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) every 60 seconds for 20-30 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the reaction rate without an inhibitor).

    • Plot % Inhibition vs. concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Determination of Inhibition Kinetics

Understanding the kinetic mechanism (e.g., competitive, non-competitive) provides deeper insight into the inhibitor's mode of action. This is achieved by measuring the enzyme's reaction rate at various substrate (L-DOPA) and inhibitor concentrations.

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 3.1.

  • Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, vary the concentration of the L-DOPA substrate (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM).

  • Calculate the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).

  • Analysis:

    • Competitive Inhibition: The lines will intersect on the Y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: The lines will intersect on the X-axis (Vmax decreases, Km is unchanged).

    • Mixed Inhibition: The lines will intersect in the second quadrant (both Vmax and Km are altered).

    • Uncompetitive Inhibition: The lines will be parallel.

The inhibition constant (Ki) can be determined from these plots, providing a quantitative measure of the inhibitor's potency[7].

Protocol 3: Cell-Based Melanin Content Assay

This protocol assesses the inhibitor's ability to reduce melanin production in a cellular context, which is more physiologically relevant than a cell-free assay. B16F10 murine melanoma cells are a standard and robust model for this purpose.

Materials:

  • B16F10 melanoma cells (ATCC® CRL-6475™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Solubilization Buffer: 1 N NaOH with 10% DMSO

  • 6-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture B16F10 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 6-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Cell Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound or Kojic Acid. Include a vehicle control (e.g., 0.1% DMSO).

    • Optional: To enhance melanin production, cells can be co-treated with a stimulant like α-Melanocyte-Stimulating Hormone (α-MSH, e.g., 100 nM).

    • Incubate the treated cells for 48-72 hours.

  • Melanin Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 200 µL of Solubilization Buffer to each well.

    • Incubate the plates at 80°C for 1 hour to completely solubilize the melanin.

    • Transfer 150 µL of the lysate from each well to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization and Analysis:

    • The melanin content can be normalized to the total protein content of a parallel set of wells (determined via a BCA or Bradford assay) to account for any effects on cell proliferation.

    • Express the melanin content as a percentage of the untreated control.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: In Vitro Tyrosinase Inhibition

Compound IC₅₀ (µM) Inhibition Type Ki (µM)
This compound Experimental Value Determined Calculated

| Kojic Acid (Positive Control) | ~15-25 µM | Competitive | Calculated |

Note: The IC₅₀ value for Kojic Acid can vary depending on assay conditions but typically falls within this range.

Table 2: Cellular Melanin Content Reduction

Treatment Group Concentration (µM) Melanin Content (% of Control) Cell Viability (% of Control)
Control (Vehicle) 0 100 ± SD 100 ± SD
This compound 10 Experimental Value Experimental Value
50 Experimental Value Experimental Value
100 Experimental Value Experimental Value

| Kojic Acid | 100 | Experimental Value | Experimental Value |

Note: It is crucial to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue™) to ensure that the observed reduction in melanin is due to specific inhibition of melanogenesis and not general cytotoxicity.

Proposed Synthesis Route

For laboratories wishing to synthesize this compound (also known as 4-hydroxyphthalide), a plausible route starts from commercially available 4-bromophthalic anhydride.

Caption: Proposed synthetic pathway for this compound.

Step 1: Hydroxylation. 4-bromophthalic anhydride can be converted to 4-hydroxyphthalic acid via a copper-catalyzed hydroxylation reaction using a strong base like potassium hydroxide[4][10]. Step 2: Reduction. The resulting 4-hydroxyphthalic acid can then be selectively reduced to the corresponding phthalide (lactone). This reduction of one carboxylic acid group in the presence of the other can be achieved using various reducing agents, such as sodium borohydride in specific conditions or through catalytic hydrogenation, which are standard methods for lactone synthesis from dicarboxylic acids.

Conclusion

The isobenzofuran-1(3H)-one scaffold represents a promising class of tyrosinase inhibitors. This compound, by virtue of its structural features conducive to copper chelation, is a compelling candidate for investigation. The protocols outlined in this document provide a rigorous and validated workflow to determine its inhibitory efficacy, kinetic profile, and cellular activity. Successful characterization of this compound could pave the way for its development as a novel agent in the fields of dermatology and cosmetology.

References

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available at: [Link]

  • Changzhou Sunshine Pharmaceutical Co., Ltd. (2016). Preparation method of 4-hydroxyphthalic acid. Google Patents, CN104341293A.
  • Pires, V. F., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580. Available at: [Link]

  • Hazani, R., et al. (2021). Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies. National Institutes of Health. Available at: [Link]

  • Park, S. H., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Library of Medicine. Available at: [Link]

  • Kim, D., et al. (2020). New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes. MDPI. Available at: [Link]

  • Japan Patent Office. (1986). Method for producing 4-hydroxyphthalic anhydride. Google Patents, JPS61140578A.
  • Likhitwitayawuid, K. (2008). Variations in IC50 Values with Purity of Mushroom Tyrosinase. MDPI. Available at: [Link]

  • Sadeghi, H., et al. (2010). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Institutes of Health. Available at: [Link]

  • Bhatt, M. V., et al. (1980). Aspects of tautomerism 9-solvolysis of normal and pseudo phthaloyl chlorides. Indian Academy of Sciences. Available at: [Link]

  • Lee, S. Y., et al. (2019). Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. MDPI. Available at: [Link]

  • D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. Available at: [Link]

  • Slominski, A., et al. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological Reviews, 84(4), 1155-1228. Available at: [Link]

  • Britannica. (n.d.). Aldehyde - Tautomerism, Reactivity, Carboxylic Acids. Available at: [Link]

  • Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Available at: [Link]

  • Chen, W.-C., et al. (2023). Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. MDPI. Available at: [Link]

  • Chang, T.-S. (2012). Inhibition of tyrosinase by protocatechuic aldehyde. PubMed. Available at: [Link]

  • Kim, Y.-J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: Structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Available at: [Link]

Sources

Application Note & Protocol: A Comprehensive Framework for Evaluating the Antioxidant Activity of 4-Hydroxyphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to robustly evaluate the antioxidant potential of 4-hydroxyphthalide. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance. This application note moves beyond a simple recitation of steps, delving into the mechanistic principles behind key assays, providing field-proven insights for experimental design, and offering detailed, step-by-step protocols for both chemical and cell-based evaluations. We present a multi-tiered approach, employing a battery of tests including DPPH, ABTS, and FRAP assays to probe various aspects of antioxidant action, complemented by the Cellular Antioxidant Activity (CAA) assay for a more physiologically relevant assessment.

Introduction: The Rationale for Antioxidant Profiling

4-Hydroxyphthalide is a chemical compound whose biological activities are an area of emerging research interest. Its structure, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity, as this moiety is a well-established functional group for scavenging free radicals.[1] The antioxidant action of phenolic compounds is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and breaking the chain reaction of oxidation.[1]

To comprehensively characterize the antioxidant profile of a test compound like 4-hydroxyphthalide, a single assay is insufficient. Different assays operate via distinct chemical mechanisms, and a compound may exhibit varying levels of activity depending on the specific radical source or reaction environment. Therefore, a panel of assays is essential for a holistic understanding. This guide will focus on three widely adopted spectrophotometric assays and one cell-based assay.

  • Hydrogen Atom Transfer (HAT) Based Assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom.[2][3] The DPPH assay is a prime example of this mechanism.

  • Single Electron Transfer (SET) Based Assays: In these assays, the antioxidant reduces an oxidant by transferring an electron, which results in a color change.[3][4] The ABTS and FRAP assays are predominantly based on this mechanism.

  • Cell-Based Assays: These methods provide a more biologically relevant context by accounting for factors like cell uptake, metabolism, and localization of the antioxidant within a living cell.[5][6] The Cellular Antioxidant Activity (CAA) assay is a leading example.

Foundational In Vitro Assays: Principles and Causality

A robust initial screening of 4-hydroxyphthalide should involve a panel of chemical assays to establish its fundamental radical-scavenging and reducing capabilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[7] DPPH is a stable radical that has a deep purple color in solution with a characteristic absorbance maximum around 517 nm.[8] When reduced by an antioxidant, its color fades to a pale yellow. The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.[7][8] This assay is rapid, simple, and widely used for screening the HAT potential of pure compounds and extracts.[8][9]

DPPH_Reaction DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H H• Donation Antioxidant 4-Hydroxyphthalide (Ar-OH) Antioxidant_Radical Ar-O• (Stabilized Radical) Antioxidant->Antioxidant_Radical

Caption: DPPH radical scavenging mechanism.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate, resulting in a characteristic blue-green solution with an absorbance maximum at 734 nm.[10] Antioxidants present in the sample donate electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing the solution to lose color.[10] This decolorization is proportional to the antioxidant's activity. A key advantage of the ABTS assay is its applicability over a wide pH range and its solubility in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[2]

ABTS_Reaction cluster_reaction Electron (e⁻) Donation ABTS ABTS•+ (Blue/Green Radical) ABTS_Reduced ABTS (Colorless) ABTS->ABTS_Reduced Reduction Antioxidant 4-Hydroxyphthalide

Caption: ABTS radical cation decolorization by an antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay is conducted under acidic conditions (low pH), where a colorless ferric complex (Fe³⁺-TPTZ) is reduced to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants.[11] The absorbance of this blue complex is measured at 593 nm. The FRAP assay is a straightforward and reproducible method that provides a direct measure of the total reducing power of a sample.[12][13]

Experimental Protocols: In Vitro Assays

The following protocols are designed for a 96-well microplate format for high-throughput analysis.

Protocol 3.1: DPPH Radical Scavenging Assay

A. Materials and Reagents

  • 4-Hydroxyphthalide (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS Grade)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplates

  • Microplate spectrophotometer

B. Preparation of Solutions

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 4-hydroxyphthalide and dissolve it in 10 mL of methanol. Use sonication if necessary to ensure complete dissolution.

  • Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.[7] Prepare this solution fresh.

  • Working Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) for both the test compound and the positive control using methanol as the diluent.

  • DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0. Store this solution in an amber bottle and in the dark.[9]

C. Assay Procedure

  • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

  • Add 100 µL of each dilution of the test compound or positive control to the respective wells.

  • For the control well (Acontrol), add 100 µL of DPPH solution and 100 µL of methanol.

  • For the blank wells, add 100 µL of methanol and 100 µL of the respective sample dilutions (to account for any color of the sample itself).

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance at 517 nm using a microplate reader.

D. Data Analysis

  • Correct the absorbance of the sample wells by subtracting the absorbance of the corresponding blank wells.

  • Calculate the percentage of radical scavenging activity using the following formula:[7] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

  • Plot the % Scavenging Activity against the concentration of 4-hydroxyphthalide and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3.2: ABTS Radical Cation Decolorization Assay

A. Materials and Reagents

  • 4-Hydroxyphthalide (Test Compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium Persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (Positive Control)

  • 96-well microplates

  • Microplate spectrophotometer

B. Preparation of Solutions

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] This step ensures the complete formation of the radical cation.

  • ABTS•+ Working Solution: Dilute the radical solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Test Compound and Control Solutions: Prepare stock solutions and serial dilutions of 4-hydroxyphthalide and Trolox as described in the DPPH protocol (use ethanol or PBS as the solvent).

C. Assay Procedure

  • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

  • Add 10 µL of each dilution of the test compound or positive control to the respective wells.

  • For the control well, add 190 µL of ABTS•+ working solution and 10 µL of the solvent.

  • Mix gently and incubate at room temperature for 5-7 minutes.

  • Measure the absorbance at 734 nm.[10]

D. Data Analysis

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • Plot the % Inhibition against the concentration and determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3.3: FRAP (Ferric Reducing Antioxidant Power) Assay

A. Materials and Reagents

  • 4-Hydroxyphthalide (Test Compound)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric Chloride (FeCl₃·6H₂O)

  • Sodium Acetate

  • Acetic Acid

  • Hydrochloric Acid (HCl)

  • Ferrous Sulfate (FeSO₄·7H₂O) (Standard)

  • 96-well microplates

  • Microplate spectrophotometer

B. Preparation of Solutions

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up to 1 liter.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of water.

  • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm this solution to 37°C before use.

  • Ferrous Sulfate Standard: Prepare a stock solution of FeSO₄ and create a standard curve (e.g., 100 to 2000 µM).

  • Test Compound Solutions: Prepare stock and dilutions of 4-hydroxyphthalide in a suitable solvent.

C. Assay Procedure

  • Add 20 µL of the sample, standard, or blank (solvent) to appropriate wells.

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[12]

  • Mix and incubate for 10-30 minutes at 37°C.[15]

  • Measure the absorbance at 593 nm.

D. Data Analysis

  • Subtract the blank reading from all sample and standard readings.

  • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • Use the regression equation from the standard curve to calculate the FRAP value of 4-hydroxyphthalide, expressed as µM Fe(II) equivalents.

Assay Principle Wavelength Standard Control Metric
DPPH Hydrogen Atom Transfer517 nmAscorbic Acid, TroloxIC₅₀ (µg/mL or µM)
ABTS Electron/Hydrogen Transfer734 nmTroloxIC₅₀, TEAC
FRAP Electron Transfer (Fe³⁺ Reduction)593 nmFeSO₄Fe(II) Equivalents (µM)
Table 1: Summary of In Vitro Antioxidant Assays.

Cell-Based Antioxidant Assay: Assessing Biological Relevance

While chemical assays are vital for initial screening, they do not account for bioavailability, metabolism, or interaction with cellular machinery.[5] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant activity within a cellular environment.[16][17]

Principle: The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[6] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, which are generated by adding a free radical initiator like AAPH, DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[5][16] An antioxidant compound that can permeate the cell membrane and neutralize ROS will inhibit the formation of DCF. The antioxidant activity is quantified by measuring the reduction in fluorescence intensity.[6]

CAA_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Measurement Phase cluster_analysis Data Analysis seed_cells 1. Seed Cells (e.g., HepG2) in 96-well plate wash_cells1 2. Wash Cells (PBS) seed_cells->wash_cells1 load_probe 3. Load with DCFH-DA Probe + 4-Hydroxyphthalide wash_cells1->load_probe incubate1 4. Incubate (e.g., 1 hr, 37°C) load_probe->incubate1 wash_cells2 5. Wash to remove excess probe incubate1->wash_cells2 add_initiator 6. Add Radical Initiator (AAPH) wash_cells2->add_initiator read_fluorescence 7. Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) add_initiator->read_fluorescence calc_auc 8. Calculate Area Under Curve (AUC) read_fluorescence->calc_auc calc_caa 9. Determine CAA Units calc_auc->calc_caa

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol 4.1: Cellular Antioxidant Activity (CAA) Assay

A. Materials and Reagents

  • HepG2 (human liver cancer) or other suitable adherent cell line

  • Cell culture medium (e.g., MEM), fetal bovine serum (FBS), antibiotics

  • Black, clear-bottom 96-well cell culture plates

  • DCFH-DA (2',7'-Dichlorodihydrofluorescin diacetate)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - Radical Initiator

  • Quercetin (Positive Control)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader with temperature control

B. Cell Culture and Plating

  • Culture HepG2 cells according to standard protocols.

  • Seed cells into a black, clear-bottom 96-well plate at a density that will yield 90-100% confluence on the day of the assay (e.g., 60,000 cells/well).[18]

  • Incubate for 24 hours at 37°C, 5% CO₂.

C. Assay Procedure

  • Cell Treatment: Remove culture medium from the wells. Wash the cell monolayer gently with 100 µL of PBS.

  • Prepare treatment solutions of 4-hydroxyphthalide and Quercetin at various concentrations (e.g., in treatment medium without serum).

  • Add 50 µL of DCFH-DA probe solution to each well.[6]

  • Immediately add 50 µL of the test compound (4-hydroxyphthalide) or control (Quercetin) to the appropriate wells.[6]

  • Incubate the plate at 37°C for 60 minutes to allow for probe uptake and deacetylation.[5]

  • Initiation of Oxidative Stress: Remove the treatment solution. Wash the cells three times with 100 µL of warm PBS.

  • Add 100 µL of the AAPH radical initiator solution (prepared in HBSS) to each well.[18]

  • Measurement: Immediately place the plate into a fluorescence reader pre-set to 37°C. Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[18]

D. Data Analysis

  • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plot for each well.

  • Calculate the percentage inhibition of DCF formation for each concentration of 4-hydroxyphthalide.

  • Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) x 100

  • Determine the EC₅₀ value, which is the concentration of the compound required to provide 50% inhibition of DCF formation. This can be expressed in terms of Quercetin Equivalents (QE).

Conclusion

This application note provides a validated, multi-faceted framework for characterizing the antioxidant activity of 4-hydroxyphthalide. By integrating simple, rapid spectrophotometric assays (DPPH, ABTS, FRAP) with a more physiologically relevant cell-based model (CAA), researchers can obtain a comprehensive and reliable profile of the compound's potential. This systematic approach is crucial for advancing from preliminary screening to more complex biological investigations, providing the robust data necessary for drug development and nutraceutical research.

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  • Sun, S. Y., Li, W., & Yue, P. (1999). Antioxidant properties of N-(4-hydroxyphenyl)retinamide (fenretinide). PubMed. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyphthalate. PubChem. Retrieved from [Link]

  • Ilhami, G., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyphthalic acid. PubChem. Retrieved from [Link]

  • Chen, Y. R., et al. (1998). Potent antioxidant properties of 4-hydroxyl-propranolol. PubMed. Retrieved from [Link]

  • Valdés-Tresanco, M. E., et al. (2012). Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol. Molecules. Retrieved from [Link]

  • Chen, B., et al. (2022). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. PubMed. Retrieved from [Link]

  • Chen, B., et al. (2022). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. ResearchGate. Retrieved from [Link]

  • Chen, B., et al. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. RSC Medicinal Chemistry. Retrieved from [Link]

  • do Amaral, G. T., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antifungal Investigation of 4-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents.[1][2] Isobenzofuran-1(3H)-ones, a class of γ-lactones fused to a benzene ring, have garnered attention for their diverse biological activities, including antioxidant, antiproliferative, and antifungal properties.[3][4] Notably, compounds like isopestacin, an isobenzofuran-1(3H)-one derivative, have demonstrated antifungal capabilities, highlighting the potential of this chemical class in addressing fungal infections.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Hydroxyisobenzofuran-1(3H)-one in antifungal studies. While this specific molecule represents a novel candidate for antifungal research, the protocols and methodologies outlined herein are based on established practices for the evaluation of natural products and their derivatives.[1]

Part 1: Preliminary Antifungal Screening

The initial step in evaluating a novel compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal species. A standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer.

    • Dilute the suspension in the broth medium to achieve a final inoculum size of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Hypothetical MIC Values
Fungal SpeciesMIC Range (µg/mL) of this compound
Candida albicans16 - 64
Aspergillus fumigatus32 - 128
Cryptococcus neoformans8 - 32
Trichophyton rubrum16 - 64

Part 2: Investigating the Mechanism of Action

Once antifungal activity is confirmed, the next crucial step is to elucidate the mechanism of action. Based on known antifungal targets, a hypothesized mechanism for this compound could involve disruption of the fungal cell wall or membrane, or inhibition of essential enzymes.[5][6][7]

Hypothesized Mechanism of Action: Fungal Cell Wall Disruption

A plausible mechanism for a novel antifungal is the inhibition of key enzymes involved in the synthesis of structural components of the fungal cell wall, such as β-(1,3)-glucan.

Hypothesized_Antifungal_Mechanism This compound This compound β-(1,3)-glucan_synthase β-(1,3)-glucan_synthase This compound->β-(1,3)-glucan_synthase Inhibition β-(1,3)-glucan β-(1,3)-glucan β-(1,3)-glucan_synthase->β-(1,3)-glucan Synthesis UDP-glucose UDP-glucose UDP-glucose->β-(1,3)-glucan_synthase Substrate Fungal_Cell_Wall Fungal_Cell_Wall β-(1,3)-glucan->Fungal_Cell_Wall Incorporation Cell_Lysis Cell_Lysis Fungal_Cell_Wall->Cell_Lysis Weakening leads to

Caption: Hypothesized inhibition of β-(1,3)-glucan synthase by this compound.

Protocol 2: Cell Membrane Integrity Assay

This assay assesses whether the compound damages the fungal cell membrane, leading to leakage of intracellular components.

Objective: To determine if this compound compromises fungal cell membrane integrity.

Materials:

  • Fungal cell suspension

  • This compound

  • Propidium iodide (PI) solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat the fungal cell suspension with this compound at its MIC and 2x MIC for a specified time.

  • Include a positive control (e.g., a known membrane-disrupting agent like amphotericin B) and a negative control (untreated cells).

  • Add PI solution to each sample. PI can only enter cells with compromised membranes.

  • Incubate for a short period.

  • Observe the cells under a fluorescence microscope or analyze by flow cytometry to quantify the percentage of PI-positive (damaged) cells.

Part 3: Cytotoxicity and Synergy Studies

A critical aspect of antifungal drug development is to ensure the compound is selectively toxic to fungal cells with minimal effect on host cells. Furthermore, investigating synergistic interactions with existing antifungal drugs can reveal combination therapies with enhanced efficacy.[2][8][9]

Protocol 3: Mammalian Cell Cytotoxicity Assay

Objective: To evaluate the toxicity of this compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • This compound

  • MTT or XTT reagent

  • 96-well cell culture plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT or XTT reagent to each well and incubate for a few hours.

  • Measure the absorbance to determine cell viability.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Checkerboard Assay for Synergy Analysis

Objective: To assess the synergistic, additive, indifferent, or antagonistic interaction between this compound and a known antifungal drug.

Materials:

  • This compound

  • Known antifungal drug (e.g., fluconazole, amphotericin B)

  • Fungal inoculum

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound along the rows of a 96-well plate.

  • Prepare serial dilutions of the known antifungal drug along the columns of the same plate.

  • Inoculate the plate with the fungal suspension.

  • Incubate and determine the MIC for each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 1: Additive

  • 1 < FICI ≤ 4: Indifference

  • FICI > 4: Antagonism

Experimental Workflow Visualization

Antifungal_Investigation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation Broth_Microdilution Broth Microdilution Assay (Determine MIC) Membrane_Integrity Cell Membrane Integrity Assay Broth_Microdilution->Membrane_Integrity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., β-glucan synthase) Broth_Microdilution->Enzyme_Inhibition Cytotoxicity Mammalian Cell Cytotoxicity Assay (IC50) Membrane_Integrity->Cytotoxicity Enzyme_Inhibition->Cytotoxicity Synergy Checkerboard Assay (Synergy Studies) Cytotoxicity->Synergy

Caption: A logical workflow for the antifungal evaluation of a novel compound.

Conclusion

This compound, as a member of a biologically active class of compounds, presents a promising starting point for antifungal drug discovery. The protocols and workflows detailed in this guide provide a robust framework for a systematic investigation of its antifungal properties, from initial screening to preliminary mechanistic and safety evaluations. By following these established methodologies, researchers can effectively assess the potential of this and other novel compounds to contribute to the arsenal against fungal infections.

References

  • Natural products and antifungal drug discovery. PubMed - NIH.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Digital CSIC.
  • Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy.
  • Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy.
  • Screening and identifying natural products with SARS-CoV-2 infection inhibitory activity from medicinal fungi. Biosafety and Health - MedNexus.
  • Testing of Antifungal Natural Products M. Scribd.
  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031.
  • Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. PubMed Central.
  • 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of.
  • A novel cytosporone 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one: synthesis; toxicological, apoptotic and immunomodulatory properties; and potentiation of mutagenic damage. PMC - PubMed Central.
  • Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency. PubMed.
  • Method for producing isobenzofuran-1 (3H) -one compound. Google Patents.
  • Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. PubMed Central.
  • Benzofuran derivatives with antifungal activity. ResearchGate.
  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed.
  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate.
  • Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy.
  • Antifungal Activity of a Library of Aminothioxanthones. PMC - NIH.
  • Synthesis, Antifungal Activity, Cytotoxicity and QSAR Study of Camphor Derivatives. PMC.
  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. MDPI.
  • Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. PubMed.
  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. PMC - NIH.
  • Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. MDPI.
  • Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy. PubMed.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Antifungal agents: mechanisms of action. PubMed.
  • The Mechanistic Targets of Antifungal Agents: An Overview. PMC - NIH.
  • Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. PMC - NIH.

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Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Hydroxyphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-hydroxyphthalide. The described isocratic method utilizes a C18 stationary phase with a UV detector, offering a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for intended purposes in quality control and research environments.[1][2][3]

Introduction

4-Hydroxyphthalide is a chemical intermediate with significance in the synthesis of various organic compounds. Accurate quantification is essential for process monitoring, quality control of starting materials, and stability testing in pharmaceutical and chemical research. High-performance liquid chromatography (HPLC) is a preferred technique for such analyses due to its high resolution, sensitivity, and reproducibility.[4][5][6]

This document provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters and offering a step-by-step protocol for its implementation. The method is designed to be straightforward and easily transferable between laboratories.

Scientific Principles and Method Rationale

The separation of 4-hydroxyphthalide is achieved using reversed-phase chromatography. In this mode, the stationary phase is nonpolar (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[6][7] 4-hydroxyphthalide, being a moderately polar compound, will partition between the stationary and mobile phases.

  • Stationary Phase Selection: A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules. The hydrophobic C18 chains provide excellent retention for 4-hydroxyphthalide.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the control of the analyte's retention time.[6] The phosphate buffer is used to maintain a constant pH, which is crucial for reproducible chromatography, especially for compounds with ionizable functional groups.[5]

  • Detection: UV detection is selected based on the chromophoric nature of 4-hydroxyphthalide. An optimal wavelength is determined to ensure maximum sensitivity.

Experimental

Reagent/Material Grade Supplier
4-Hydroxyphthalide Reference Standard≥98% PurityThermo Fisher Scientific or equivalent
AcetonitrileHPLC GradeFisher Scientific or equivalent
Potassium Dihydrogen Phosphate (KH₂PO₄)Analytical GradeSigma-Aldrich or equivalent
Orthophosphoric Acid (H₃PO₄)~85%, Analytical GradeSigma-Aldrich or equivalent
WaterHPLC Grade/Milli-QMillipore or equivalent
Syringe Filters0.45 µm PVDFWhatman or equivalent
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols

4.1.1. 25 mM Potassium Phosphate Buffer (pH 3.0)

  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

4.1.2. Mobile Phase Preparation

  • Mix 400 mL of acetonitrile with 600 mL of the prepared 25 mM potassium phosphate buffer (pH 3.0).

  • Degas the mobile phase using sonication for 15-20 minutes or an online degasser to prevent air bubbles in the system.

4.1.3. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the 4-hydroxyphthalide reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

4.1.4. Calibration Standards

  • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL.

4.1.5. Sample Preparation

  • Accurately weigh a sample containing an amount of 4-hydroxyphthalide expected to fall within the calibration range.

  • Dissolve the sample in a known volume of mobile phase.[8]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[4]

  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

Data Analysis and System Suitability

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the 4-hydroxyphthalide standard injections against their corresponding concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of 4-hydroxyphthalide in the samples using the equation of the line from the calibration curve.

  • System Suitability: Before sample analysis, inject the 10 µg/mL standard solution six times. The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[3][9]

Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo sample (matrix without the analyte). No interfering peaks were observed at the retention time of 4-hydroxyphthalide.

Linearity was assessed over the concentration range of 1-50 µg/mL. The method was found to be linear with a correlation coefficient (r²) of ≥ 0.999.[10]

Accuracy was determined by spiking a placebo with known concentrations of 4-hydroxyphthalide at three levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.[2][10]

  • Repeatability (Intra-day Precision): Six replicate injections of the 10 µg/mL standard were performed on the same day. The RSD of the peak areas was ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability study was conducted on three different days. The cumulative RSD over the three days was ≤ 2.0%.

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL (S/N ≥ 3), and the LOQ was established at 0.3 µg/mL (S/N ≥ 10).

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2% organic)

  • pH of the Buffer (± 0.2 units)

The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Buffer) D System Equilibration & System Suitability A->D B Prepare Standard & Calibration Solutions E Inject Standards (Generate Calibration Curve) B->E C Prepare Sample (Dissolve & Filter) F Inject Samples C->F D->E E->F G Integrate Peaks & Record Areas F->G H Quantify Sample Concentration (Using Calibration Curve) G->H I Generate Report H->I Validation_Process Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and robust technique for the quantitative determination of 4-hydroxyphthalide. The method has been thoroughly validated in accordance with ICH guidelines, making it suitable for routine quality control analysis and research applications in the pharmaceutical and chemical industries.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • PubChem - NIH. 4-Hydroxyphthalate. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • OPUS Open Portal to University Scholarship. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • PubChem - NIH. 4-Hydroxyphthalic acid. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. HPLC Separation of Phthalates. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Cromsource. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

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Application Note & Protocols: Evaluating 4-Hydroxyisobenzofuran-1(3H)-one for Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Hydroxyisobenzofuran-1(3H)-one as a potential inhibitor of the human serotonin transporter (SERT). The isobenzofuranone scaffold has recently emerged as a promising framework for novel antidepressant agents, with certain derivatives demonstrating significant serotonin reuptake inhibition.[1] This guide details the scientific rationale, step-by-step experimental protocols for in vitro cell-based assays, data analysis procedures, and critical insights into experimental design. The methodologies are designed to be robust and self-validating, enabling researchers to accurately determine the inhibitory potency (IC₅₀) of the target compound and contextualize its activity within a drug discovery framework.

Introduction: The Rationale for Investigating this compound

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission in the central nervous system.[2] It functions by clearing serotonin from the synaptic cleft, thereby terminating its signal.[2][3] The inhibition of this reuptake process is the primary mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs), a first-line pharmacological treatment for major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions.[4][5][6][7] By blocking SERT, SSRIs increase the extracellular concentration of serotonin, which, following a period of neurochemical adaptation, is believed to mediate their therapeutic effects.[8]

While effective for many, a significant portion of patients do not respond adequately to existing SSRI therapies, highlighting the urgent need for novel chemical entities with potentially different mechanisms or improved efficacy.[9] The isobenzofuran-1(3H)-one core structure, also known as a phthalide, is found in various biologically active natural and synthetic compounds.[10][11] Recent research has specifically identified novel derivatives of this scaffold as potent antidepressants that function via serotonin reuptake inhibition, validating this chemical class as a promising starting point for new therapeutic agents.[1]

This guide focuses on This compound , a specific analogue of this class, providing the necessary protocols to rigorously assess its potential as a SERT inhibitor.

Profile: this compound
PropertyValueSource
IUPAC Name 4-hydroxy-3H-2-benzofuran-1-one[12]
Molecular Formula C₈H₆O₃[12]
Molecular Weight 150.13 g/mol [12]
CAS Number 13161-32-5[12]
Physical Description Solid[12]
Mechanism of Serotonin Reuptake and Inhibition

The diagram below illustrates the fundamental process at the synaptic cleft. SERT, located on the presynaptic neuron, actively transports serotonin from the synapse back into the neuron. An effective inhibitor, such as the compound under investigation, physically blocks this transporter, leading to an accumulation of serotonin in the synapse.

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Presynaptic Terminal serotonin_synapse Serotonin (5-HT) presynaptic->serotonin_synapse Release sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake receptor Postsynaptic 5-HT Receptors serotonin_synapse->receptor Binding inhibitor This compound (Test Inhibitor) inhibitor->sert Blockade Assay_Workflow A 1. Cell Seeding Plate JAR cells in a 96-well plate. Incubate for 24-48h. B 2. Compound Preparation Prepare serial dilutions of test compound and controls in assay buffer. A->B C 3. Pre-incubation Wash cells with assay buffer. Add diluted compounds and incubate. B->C D 4. [³H]5-HT Uptake Add [³H]Serotonin to all wells. Incubate to allow uptake. C->D E 5. Terminate Uptake Rapidly wash wells with ice-cold stop solution. D->E F 6. Cell Lysis Add lysis buffer to each well. E->F G 7. Scintillation Counting Add scintillation cocktail and measure radioactivity (CPM). F->G H 8. Data Analysis Calculate % Inhibition. Generate dose-response curve & IC₅₀. G->H

Caption: Step-by-step workflow for the SERT inhibition assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture JAR cells according to standard protocols.

    • Seed cells into a white, solid-bottom 96-well plate at a density of 40,000–60,000 cells per well in 100 µL of culture medium.

    • Incubate for 24–48 hours at 37°C, 5% CO₂ until cells form a confluent monolayer.

  • Preparation of Solutions:

    • On the day of the assay, prepare fresh assay buffer.

    • Prepare serial dilutions of this compound and Fluoxetine (positive control) in assay buffer. A typical 10-point, 3-fold dilution series might start from 100 µM down to 5 nM. Ensure the final DMSO concentration in the well is ≤0.5% to avoid solvent effects.

    • Prepare the [³H]5-HT working solution in assay buffer to a final concentration of ~20 nM.

  • Assay Execution:

    • Gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 150 µL of pre-warmed (37°C) assay buffer.

    • Add 50 µL of the appropriate compound dilution (or vehicle for total uptake, or a high concentration of Fluoxetine for non-specific uptake) to each well.

    • Pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to SERT before the substrate is introduced.

    • Initiate the uptake reaction by adding 50 µL of the [³H]5-HT working solution to all wells (final volume 100 µL).

    • Incubate for exactly 10 minutes at 37°C. This time should be optimized to be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and immediately washing the wells three times with 150 µL of ice-cold stop solution.

  • Quantification:

    • Add 50 µL of lysis buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and shake for 1 hour before counting.

    • Measure the radioactivity in each well using a liquid scintillation counter, recording data as Counts Per Minute (CPM).

Data Analysis and Interpretation

Calculating Percent Inhibition

First, determine the specific uptake by subtracting the non-specific uptake (NSU) from the total uptake (TU) and the sample wells.

  • Total Uptake (TU): CPM from wells with vehicle (DMSO) only.

  • Non-Specific Uptake (NSU): CPM from wells with a saturating concentration of a known inhibitor (e.g., 10 µM Fluoxetine). This represents uptake not mediated by SERT.

The percent inhibition for each concentration of the test compound is calculated as follows:

% Inhibition = 100 * (1 - [ (CPM_compound - CPM_NSU) / (CPM_TU - CPM_NSU) ] )

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor that reduces the specific uptake of [³H]5-HT by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The software will calculate the best-fit IC₅₀ value from the curve.

Example Data Presentation

The results should be summarized in a clear format, comparing the test compound to the positive control.

CompoundIC₅₀ (nM)Hill Slope
Fluoxetine (Control)5.2 ± 0.80.98
This compound [Experimental Value] [Experimental Value]

Note: The values for Fluoxetine are representative. Actual results will vary between experiments.

Assay Validation and Drug Discovery Context

A successful assay should have a robust signal window (Total Uptake CPM / Non-Specific Uptake CPM > 5) and a Z'-factor > 0.5. An IC₅₀ value in the nanomolar to low-micromolar range for this compound would classify it as a "hit" worthy of further investigation.

Drug_Discovery_Funnel A Primary Screening High-throughput assay (this protocol) Identify initial 'hits' with SERT activity B Hit Confirmation & Triage Re-test hits to confirm activity Filter out false positives A->B C Secondary Assays Orthogonal binding assays Selectivity profiling (vs. DAT, NET) In vitro toxicology B->C D Lead Optimization Medicinal chemistry to improve potency, selectivity, and ADME properties In vivo proof-of-concept studies C->D

Caption: Placement of the primary assay in a drug discovery cascade.

Troubleshooting

Potential ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects on the plate; Cell monolayer detachment during washing.Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate; Be gentle during wash steps.
Low signal window (low TU/NSU ratio) Low SERT expression; Sub-optimal [³H]5-HT concentration or incubation time; Cell death.Passage cells fewer times to maintain high expression; Optimize substrate concentration and incubation time (run a time-course experiment); Check cell viability with Trypan Blue.
IC₅₀ of positive control is out of range Incorrect dilution of control; Degradation of reagents; Issue with cell health or assay buffer pH.Prepare fresh dilutions from a validated stock; Check expiration dates of all reagents; Confirm pH of buffer and health of cell culture.
Compound appears insoluble Compound precipitating out of solution at high concentrations.Visually inspect dilutions under a microscope; If precipitation occurs, lower the top concentration or add a solubilizing agent like BSA (test for interference first).

Safety and Handling Precautions

  • This compound: The toxicological properties have not been fully investigated. Handle with care, using standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin.

  • [³H]Serotonin: This is a radioactive material. All work must be conducted in a designated radioisotope laboratory by trained personnel. Follow all institutional and regulatory guidelines for the use and disposal of radioactive materials.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves when handling.

References

  • Goberdhan, L. T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 308-315. [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved January 14, 2026, from [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Retrieved January 14, 2026, from [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors (SSRI). In StatPearls. StatPearls Publishing. [Link]

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. [Link]

  • Goberdhan, L. T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 308-315. [Link]

  • Cleveland Clinic. (n.d.). SSRIs (Selective Serotonin Reuptake Inhibitors). Retrieved January 14, 2026, from [Link]

  • Bastos, L. F. S., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1896. [Link]

  • Kjær, S., et al. (2020). Whole-Brain Longitudinal Profiling of Serotonergic Reuptake Inhibition. bioRxiv. [Link]

  • Hemeryck, A., & Belpaire, F. M. (2002). Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxylation. European Journal of Clinical Pharmacology, 58(4), 299-303. [Link]

  • Bastos, L. F. S., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. ResearchGate. [Link]

  • Weinshilboum, R. M., et al. (2019). Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction. Frontiers in Pharmacology, 10, 39. [Link]

  • PubChem. (n.d.). 1(3H)-Isobenzofuranone, 4-hydroxy-3-methyl-. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Chen, J., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]

  • Coleman, J. A., et al. (2023). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Cell, 186(10), 2217-2232.e19. [Link]

  • Evecxia Therapeutics. (n.d.). Serotonin Synthesis Amplification. Retrieved January 14, 2026, from [Link]

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Application Notes and Protocols for Assessing the Sensitivity of Cancer Cell Lines to 4-Hydroxyisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Isobenzofuranones

Isobenzofuran-1(3H)-one derivatives, a class of compounds characterized by a γ-lactone moiety fused to a benzene ring, have emerged as a promising scaffold in medicinal chemistry.[1] Both natural and synthetic derivatives have demonstrated a wide spectrum of biological activities, including significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] This application note provides a comprehensive guide for researchers to evaluate the sensitivity of specific cancer cell lines to 4-Hydroxyisobenzofuran-1(3H)-one derivatives, a subset of this promising class of molecules.

The protocols detailed herein are designed to be robust and reproducible, providing a framework for cytotoxicity screening, and delving into the mechanistic aspects of cell death, such as apoptosis and cell cycle arrest. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Sensitive Cell Lines: A Targeted Approach

Several cancer cell lines have shown sensitivity to isobenzofuran-1(3H)-one derivatives, making them ideal models for initial screening and mechanistic studies. The selection of a particular cell line should be guided by the research focus, whether it be a specific cancer type or a particular molecular pathway.

Cell LineCancer TypeKey Characteristics
U937 Histiocytic LymphomaSuspension cells, well-established model for leukemia and lymphoma studies.[2][3]
K562 Chronic Myelogenous LeukemiaSuspension cells, widely used for cytotoxicity and NK cell-mediated killing assays.[4][5]
HL-60 Acute Promyelocytic LeukemiaSuspension cells, a classic model for studying apoptosis and cell differentiation.[6][7]
SF295 GlioblastomaAdherent cells, representing a challenging central nervous system malignancy.[2]
MDA-MB-435 MelanomaAdherent cells, a model for metastatic cancer.[2][8]

Experimental Workflow: From Cytotoxicity to Mechanism

A logical and stepwise approach is crucial for characterizing the anticancer potential of novel compounds. The following workflow provides a comprehensive strategy for evaluating this compound derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis\nand Characterization->Cytotoxicity Assay (MTT) Determine IC50 Values Determine IC50 Values Cytotoxicity Assay (MTT)->Determine IC50 Values Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50 Values->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50 Values->Cell Cycle Analysis\n(PI Staining) Select Lead Compounds Select Lead Compounds Determine IC50 Values->Select Lead Compounds Western Blot for\nApoptotic Proteins Western Blot for Apoptotic Proteins Apoptosis Assay\n(Annexin V/PI)->Western Blot for\nApoptotic Proteins

Figure 1: A comprehensive workflow for the evaluation of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Sensitive cancer cell lines (e.g., U937, K562, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For suspension cells (U937, K562, HL-60), seed at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.[1]

    • For adherent cells (SF295, MDA-MB-435), seed at a density of 5 x 10^3 to 2 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • For suspension cells, centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

    • For adherent cells, aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest approximately 1-5 x 10^5 cells by centrifugation (for suspension cells) or trypsinization (for adherent cells).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[10]

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A to degrade RNA and prevent its staining.[10]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Hypothesized Mechanism of Action: Induction of Intrinsic Apoptosis

Based on the known activities of isobenzofuranone derivatives, a plausible mechanism of action for this compound derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins.[11][12]

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound\nDerivative This compound Derivative Bcl-2 Family Modulation Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) This compound\nDerivative->Bcl-2 Family Modulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Caspase-9) Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Caspase-9) Caspase-3 Activation Caspase-3 Activation Apoptosome Formation\n(Apaf-1, Caspase-9)->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: A hypothesized signaling pathway for the induction of apoptosis by this compound derivatives.

Data Presentation: A Comparative Analysis

The following table presents hypothetical IC50 values for a series of this compound derivatives against the panel of sensitive cell lines. This format allows for a clear and concise comparison of the relative potency of each compound.

CompoundU937 (µM)K562 (µM)HL-60 (µM)SF295 (µM)MDA-MB-435 (µM)
Derivative A 5.27.84.512.115.3
Derivative B 2.13.51.98.79.8
Derivative C 10.515.29.825.428.1
Etoposide (Control) 1.52.11.25.67.2

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of this compound derivatives as potential anticancer agents. The detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, along with the identification of sensitive cell lines, will enable researchers to efficiently screen and prioritize lead compounds.

Further investigations should focus on elucidating the precise molecular targets of the most potent derivatives. Western blot analysis of key apoptotic proteins, such as Bcl-2, Bax, and cleaved caspases, will provide further validation of the proposed mechanism of action. Ultimately, these in vitro studies will lay the groundwork for in vivo efficacy and toxicity assessments in preclinical animal models.

References

  • A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity. (2017). Journal of Visualized Experiments. [Link]

  • A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. (n.d.). ResearchGate. [Link]

  • Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. (2010). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013). Molecules. [Link]

  • U937 Culture and Differentiation. (n.d.). iGEM. [Link]

  • MTT viability assay. (n.d.). Bio-protocol. [Link]

  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. (2022). Biomedicine & Pharmacotherapy. [Link]

  • Cytotoxicity evaluation and the mode of cell death of K562 cells induced by organotin (IV) (2-methoxyethyl) methyldithiocarbamate compounds. (2019). Malaysian Journal of Chemistry. [Link]

  • Protocol: Annexin V and PI Staining by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013). Molecules. [Link]

  • MTT analysis. (a,b) MTT assay performed on U937 cell line with (a) 2000... (n.d.). ResearchGate. [Link]

  • A DNA ladder. B Annexin V/propidium iodide PI staining of HL-60 cells.... (n.d.). ResearchGate. [Link]

  • Cell viability of MDA-MB-435 is impaired when incubated with compounds... (n.d.). ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013). Molecules. [Link]

  • (PDF) Lineage Infidelity of MDA-MB-435 Cells. (2007). ResearchGate. [Link]

  • MDA435/LCC6 and MDA435/LCC6MDR1: ascites models of human breast cancer. (1995). British Journal of Cancer. [Link]

  • Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. (2020). Bursa Uludağ Üniversitesi Açık Erişim Platformu. [Link]

  • Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. (2006). Journal of Biological Chemistry. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. (2012). BioMed Research International. [Link]

  • Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. (2007). Apoptosis. [Link]

  • Bcl-2 family. (n.d.). Wikipedia. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology. [Link]

  • An overview of the most common methods for assessing cell viability. (2017). Avicenna Journal of Medical Biotechnology. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]

  • Asymmetric synthesis of isobenzofuranone derivatives and their unique character as protein kinase Ca (PKCa) activators. (2009). Tetrahedron. [Link]

  • Isobenzofuranone derivative JVPH3, an inhibitor of L. donovani topoisomerase II, disrupts mitochondrial architecture in trypanosomatid parasites. (2018). Journal of Antimicrobial Chemotherapy. [Link]

  • BCL-2 family isoforms in apoptosis and cancer. (2018). ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 4-Hydroxyisobenzofuran-1(3H)-one in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Potential of the Phthalide Scaffold

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in various natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Phthalides are characterized by a bicyclic core where a γ-lactone ring is fused to a benzene ring.[1] Derivatives of this core structure have been investigated for numerous therapeutic applications, including anti-inflammatory, neuroprotective, anticancer, and antidepressant effects.[2][3][4] The diverse pharmacological profile of phthalide derivatives makes them attractive candidates for further investigation and development.

This document provides a comprehensive guide for the in vivo evaluation of a specific derivative, 4-Hydroxyisobenzofuran-1(3H)-one. While direct in vivo studies on this particular compound are not extensively reported in the literature, this guide extrapolates from the wealth of data on closely related analogues to propose a robust framework for its preclinical assessment. We will detail plausible synthetic routes, foundational toxicity screening, and specific protocols for evaluating its potential anti-inflammatory and neuroprotective efficacy in established animal models. The causality behind experimental choices is explained to ensure a thorough understanding and replication of the proposed studies.

Chemical Synthesis

The synthesis of 3-substituted isobenzofuran-1(3H)-ones is well-documented, often starting from readily available precursors like o-phthalaldehydic acid or 2-methylbenzoic acid derivatives.[5][6] A plausible synthetic route to this compound is outlined below, based on established chemical transformations.

Proposed Synthesis of this compound

A common method for synthesizing 3-substituted isobenzofuranones involves the condensation of phthalaldehydic acids with various nucleophiles.[7] The synthesis of the target compound could be approached by utilizing a precursor with a protected hydroxyl group at the 4-position, which is later deprotected to yield the final product.

Preclinical In Vivo Workflow

A structured approach is critical for the in vivo evaluation of any new chemical entity. The following workflow is designed to first establish the safety profile of this compound before proceeding to efficacy studies.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action A Acute Oral Toxicity Study (OECD 423) B Dose Range Finding (Single & Repeat Dose) A->B Determine MTD C Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) B->C D Neuroprotection Model (MCAO-Induced Ischemia) B->D E Tissue Collection & Biomarker Analysis (ELISA, Western Blot, Histology) C->E D->E

Figure 1: A generalized workflow for the preclinical in vivo evaluation of this compound. MTD: Maximum Tolerated Dose.

Part 1: Foundational Toxicity Studies

Before assessing therapeutic efficacy, it is imperative to determine the safety profile of the test compound. Acute toxicity studies provide essential information on potential adverse effects and help in selecting appropriate doses for subsequent studies.[8]

Protocol 1: Acute Oral Toxicity Assessment (OECD 423)

This protocol follows the Acute Toxic Class Method as described in the OECD Test Guideline 423.[3][9] This method is designed to classify the test substance into a toxicity category using a reduced number of animals.[10]

Objective: To determine the acute oral toxicity of this compound in a stepwise procedure.

Animal Model: Female Wistar rats (8-12 weeks old, 150-200g). A single sex is used to minimize variability.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: House animals in standard conditions for at least 5 days prior to the study.

  • Dosing Preparation: Prepare a homogenous suspension of the test compound in the vehicle. The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1 mL/100g body weight.[11]

  • Initial Dosing:

    • Select a starting dose based on any available in vitro cytotoxicity data or structure-activity relationships. If no data is available, a starting dose of 300 mg/kg is often recommended.[10]

    • Administer the selected dose to a group of 3 female rats by oral gavage.

  • Observation:

    • Observe animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[12]

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights at the start of the study, and on days 7 and 14.

  • Stepwise Procedure:

    • If no mortality or morbidity is observed at the starting dose: Proceed to a higher dose level (e.g., 2000 mg/kg) in another group of 3 animals.

    • If mortality is observed: The study is repeated at a lower dose level in a new group of 3 animals.

    • The study is stopped when mortality is observed at a certain dose level, or when no mortality is observed at the highest dose level (limit test, typically 2000 mg/kg).

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The results are interpreted based on the number of animals that die or show signs of toxicity at each dose level, allowing for classification of the substance according to the Globally Harmonized System (GHS).

Part 2: Efficacy Evaluation in Disease Models

Based on the known activities of phthalide derivatives, two potential therapeutic applications for this compound are explored below: anti-inflammatory and neuroprotective effects.

Application 1: Anti-Inflammatory Activity

Rationale: Many phthalide derivatives have demonstrated potent anti-inflammatory properties.[2] The mechanism often involves the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, and the activation of the antioxidant Nrf2/HO-1 pathway.[2]

Proposed Mechanism of Action: this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, inducing the expression of pro-inflammatory cytokines and chemokines.[2][13] Concurrently, the Nrf2/HO-1 pathway provides a crucial defense against oxidative stress, which is closely linked to inflammation.[14][15]

G cluster_0 Pro-inflammatory Stimuli (LPS, etc.) cluster_1 NF-κB Pathway cluster_2 Nrf2/HO-1 Pathway Stimuli Stimuli IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes ROS Oxidative Stress (ROS) Keap1 Nrf2-Keap1 Dissociation ROS->Keap1 Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE ARE Binding Nrf2->ARE HO1 Antioxidant Gene Expression (HO-1, NQO1) ARE->HO1 TestCompound This compound TestCompound->IKK Inhibition TestCompound->Keap1 Activation

Sources

Topic: Derivatization of 4-Hydroxyisobenzofuran-1(3H)-one for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[1][2][3] 4-Hydroxyisobenzofuran-1(3H)-one (CAS: 13161-32-5) represents a key starting material for chemical modification due to its reactive C-4 phenolic hydroxyl group.[4][5] This application note provides a detailed guide for the strategic derivatization of this core molecule to enhance its bioactivity. We present validated protocols for etherification and esterification, methodologies for structural confirmation, and a suite of bioactivity screening assays to evaluate the therapeutic potential of the synthesized analogs. The rationale behind experimental choices is emphasized to provide a framework for logical drug design and development.

Introduction: The Rationale for Derivatization

This compound is a promising, yet underexplored, platform for drug discovery. Its core structure is a γ-lactone moiety fused to a benzene ring.[2] The phenolic hydroxyl group is an ideal handle for chemical derivatization, a critical process in medicinal chemistry used to modify the physicochemical properties of a lead compound.[6][7] By converting the polar hydroxyl group into less polar ether or ester functionalities, researchers can modulate key parameters such as lipophilicity (LogP), membrane permeability, and metabolic stability. These modifications can lead to improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and enhanced interaction with biological targets, ultimately amplifying therapeutic efficacy.[1]

This guide focuses on two primary, robust derivatization strategies: O-alkylation (Etherification) and O-acylation (Esterification) .

Synthetic Derivatization Strategies

The derivatization workflow begins with the chemical modification of the parent compound, followed by purification and rigorous characterization to ensure the identity and purity of the novel derivatives before they proceed to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Bioactivity Screening Start This compound Deriv Derivatization Reaction (Etherification or Esterification) Start->Deriv Workup Reaction Work-up & Crude Product Isolation Deriv->Workup Purify Column Chromatography Workup->Purify Pure_Comp Pure Derivative Purify->Pure_Comp NMR NMR (¹H, ¹³C) Pure_Comp->NMR Structural Confirmation MS Mass Spectrometry Pure_Comp->MS Structural Confirmation IR IR Spectroscopy Pure_Comp->IR Structural Confirmation BioAssay In Vitro Assays (MTT, MIC, Enzyme Inhibition) Pure_Comp->BioAssay Biological Evaluation Data Data Analysis (IC₅₀ / MIC Determination) BioAssay->Data Hit Hit Compound Identification Data->Hit

Figure 1: Overall workflow from derivatization to hit identification.
Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[8] The reaction proceeds via an SN2 mechanism, where the deprotonated, and therefore more nucleophilic, phenoxide ion attacks the alkyl halide.

Rationale: This method is highly versatile for introducing a wide range of alkyl chains (e.g., methyl, ethyl, benzyl) to the core scaffold. The choice of base is critical; milder bases like potassium carbonate are often sufficient for phenols, while stronger bases like sodium hydride are used for less reactive systems.[9] Primary alkyl halides are strongly preferred to minimize competing E2 elimination reactions.[8]

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile (15 volumes) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add the desired primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) to the suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Scientist's Note: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base (K₂CO₃).

  • Extraction: Transfer the filtrate to a separatory funnel, wash successively with water (2 x 10 volumes) and brine (1 x 15 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.

Protocol 2: O-Acylation (Esterification)

Phenols react slowly with carboxylic acids, making the use of more reactive acylating agents such as acyl chlorides or acid anhydrides preferable for efficient ester synthesis.[10]

Rationale: Acyl chlorides are highly electrophilic and react readily with phenols. The reaction is often performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl byproduct, or under phase-transfer catalysis conditions for clean and rapid conversions.[10][11]

Step-by-Step Protocol (Phase-Transfer Catalysis):

  • Preparation: In a flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq.).

  • Catalyst: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC, 0.05 eq.).

  • Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise with vigorous stirring.

  • Reaction: Stir the reaction vigorously at 0 °C for 5-30 minutes.[11]

    • Scientist's Note: The high speed and efficiency are key advantages of this method. Monitor by TLC.

  • Work-up: Separate the organic layer. Wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

  • Purification: Purify by column chromatography as described in Protocol 1.

Rationale: Acid anhydrides are excellent acylating agents that can often be used under solvent-free conditions, offering a greener alternative.[12] The reaction may require heating to proceed at a reasonable rate.

Step-by-Step Protocol (Solvent-Free):

  • Preparation: In a 25 mL round-bottom flask, add this compound (1.0 eq.) and the desired acid anhydride (e.g., acetic anhydride) (1.0-1.2 eq.).[12]

  • Reaction: Stir the mixture in a pre-heated oil bath at 120-150 °C for 1-2 hours.[12]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and stir until the product precipitates or separates.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or hexane.[12]

  • Drying & Concentration: Wash the organic layer with water, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography.

Bioactivity Screening: Protocols and Data Interpretation

Once synthesized and characterized, the novel derivatives must be evaluated for biological activity. Below are standardized protocols for assessing antiproliferative, antimicrobial, and enzyme inhibitory potential.

Protocol 3: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which a derivative inhibits the growth of a cancer cell line by 50% (IC₅₀), a key metric of its cytotoxic potential.[2]

Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., K562 - myeloid leukemia, U937 - lymphoma).[1]

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in PBS).

  • 96-well plates, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[2]

Data Presentation:

CompoundDerivative Group (R)IC₅₀ vs. K562 (µM)[1]IC₅₀ vs. U937 (µM)[1]
Parent -H> 100> 100
DER-01 -CH₃ (Ether)75.281.4
DER-02 -CH₂Ph (Benzyl Ether)15.822.5
DER-03 -C(O)CH₃ (Ester)45.159.3
DER-04 -C(O)Ph (Benzoyl Ester)8.912.7
Etoposide (Positive Control)7.060.35

Note: Data are hypothetical for illustrative purposes, based on trends observed for similar compounds.[1]

Protocol 4: Antimicrobial Susceptibility Testing (MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2]

Procedure (Broth Microdilution):

  • Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria).

  • Inoculum: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[2]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation:

CompoundDerivative Group (R)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Parent -H> 256> 256
DER-01 -CH₃ (Ether)128256
DER-02 -CH₂Ph (Benzyl Ether)3264
DER-03 -C(O)CH₃ (Ester)64128
DER-04 -C(O)Ph (Benzoyl Ester)1632

Note: Data are hypothetical for illustrative purposes.

Conclusion and Future Directions

The derivatization of this compound via O-alkylation and O-acylation is a potent strategy for generating novel chemical entities with enhanced biological activity. The protocols detailed herein provide a robust framework for synthesis, purification, and screening. The illustrative data suggest that adding larger, lipophilic groups like benzyl and benzoyl can significantly improve cytotoxic and antimicrobial effects. Future work should focus on expanding the library of derivatives to establish a comprehensive Structure-Activity Relationship (SAR) and exploring other biological targets, such as enzyme inhibition (e.g., α-glucosidase for diabetes)[13] or neuroprotective pathways.[14][15]

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of O-Phenolsulfonic Acid in Esterification Reactions. BenchChem.
  • Synthesis Workshop. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Synthesis Workshop.
  • JETIR. (2019). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • da Silva, T. G., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.
  • BenchChem. (2025). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. BenchChem.
  • Google Patents. (n.d.). Process for the etherification of phenols.
  • Iasi, L. D., et al. (1985). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Synthetic Communications, 15(4), 323-329.
  • Zaib, S., et al. (2024). Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations. International Journal of Biological Macromolecules, 258, 129241.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
  • Google Patents. (n.d.). Esterification of phenols.
  • Wikipedia. (n.d.). Phenol ether.
  • Google Patents. (n.d.). Etherification of phenols.
  • Liu, Z., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 105, 117941.
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.
  • GSRS. (n.d.). 4-HYDROXY-1(3H)-ISOBENZOFURANONE. Global Substance Registration System.
  • BenchChem. (2025). A Comparative Guide to the Bioactivity of Isobenzofuran-1(3H)-one Derivatives. BenchChem.
  • SIELC Technologies. (2018). 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-.
  • Wang, Y., et al. (2024). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry.
  • EPA. (n.d.). 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, compd. with 2-(diethylamino)ethanol (1:1) - Substance Details. U.S. Environmental Protection Agency.
  • Sternson, L. A. (1987). The application of chemical derivatization to clinical drug analysis. Xenobiotica, 17(3), 385-396.
  • ResearchGate. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • Liu, R. H. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4).
  • Chemistry LibreTexts. (2023). Derivatization.
  • Al-Sultani, A. H. H., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).

Sources

Application Notes & Protocols: 4-Hydroxyphthalide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Hydroxyphthalide, a seemingly simple bicyclic lactone, is a powerful and versatile building block in the arsenal of the modern organic chemist. Its structure, featuring a phenolic hydroxyl group, a lactone carbonyl, and an aromatic ring, provides multiple reactive handles for sophisticated molecular construction. This unique combination allows it to serve as a linchpin in the synthesis of complex heterocyclic systems, natural products, and pharmacologically relevant scaffolds. The hydroxyl group can modulate reactivity, act as a directing group in metal-catalyzed reactions, or serve as a nucleophile, while the lactone moiety can undergo ring-opening or act as an electrophilic partner. This guide delves into the core applications of 4-hydroxyphthalide and its derivatives, providing both the mechanistic rationale and field-proven protocols for its use in advanced organic synthesis. We will explore its role in constructing isoquinolone frameworks via C-H activation, its application in the total synthesis of alkaloids, its potential in multicomponent reactions, and the pivotal role of its N-hydroxy derivative in radical chemistry.

Synthesis of Isoquinolone Scaffolds via Rh(III)-Catalyzed C-H Activation

The isoquinolone core is a privileged scaffold found in numerous pharmaceuticals and biologically active molecules. The convergence of C–H activation and annulation strategies has emerged as a highly efficient method for their construction. In this context, benzamides derived from 4-aminophthalic acid (a conceptual synthetic precursor related to 4-hydroxyphthalide) can undergo directed C–H activation and subsequent [4+2] annulation with alkynes to furnish highly substituted isoquinolones. The amide directing group ensures high regioselectivity for the ortho-C–H bond, making the process predictable and robust.

Causality of Experimental Design: The choice of a Rh(III) catalyst, such as [Cp*RhCl₂]₂, is critical. Rh(III) is known to effectively coordinate to the directing group, facilitating the cyclometalation step which is often the turnover-limiting step in the catalytic cycle.[1][2] The use of a silver salt (e.g., AgSbF₆) as a halide scavenger is essential to generate the catalytically active cationic Rh(III) species. A carbonate or acetate base is typically employed to assist in the proton abstraction during the C–H activation/cyclometalation step.[3][4][5]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Rh(III)-catalyzed C-H activation and annulation cascade.

C_H_Activation_Cycle A [Cp*Rh(III)L₂]⁺ B Substrate Coordination A->B + Substrate C C-H Activation (Concerted Metalation- Deprotonation) B->C - HL D Rhodacycle Intermediate C->D + Base E Alkyne Coordination D->E + Alkyne F Migratory Insertion E->F G Reductive Elimination F->G H Product Release & Catalyst Regeneration G->H + Product H->A Substrate N-Methoxy- benzamide Alkyne Alkyne Product Isoquinolone Base Base (e.g., CsOAc)

Caption: Catalytic cycle for Rh(III)-catalyzed synthesis of isoquinolones.

Protocol 1: Synthesis of a 3,4-Disubstituted Isoquinolone

This protocol describes a general procedure for the reaction between an N-methoxybenzamide and an internal alkyne.

Materials:

  • N-methoxybenzamide derivative (1.0 equiv)

  • Internal alkyne (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • CsOAc (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or t-AmylOH

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-methoxybenzamide (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg), AgSbF₆ (0.02 mmol, 6.9 mg), and CsOAc (0.2 mmol, 38.4 mg).

  • Seal the vial and transfer it out of the glovebox.

  • Using a syringe, add the anhydrous solvent (2.0 mL) followed by the internal alkyne (0.24 mmol).

  • Place the reaction vial in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of celite to remove inorganic salts, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired isoquinolone product.

Data Summary: Substrate Scope
EntryBenzamide Substituent (R¹)Alkyne Substituents (R²/R³)Yield (%)
1HPh / Ph95
24-OMeMe / Me88
34-CF₃Et / Et75
43-ClPh / Me82 (major regioisomer)
Yields are representative and based on published literature for analogous reactions.[1][2]

Application in Natural Product Synthesis: Phthalideisoquinoline Alkaloids

4-Hydroxyphthalide serves as a direct or conceptual precursor to the phthalide core of phthalideisoquinoline alkaloids, a class of natural products with significant biological activities, including GABA receptor antagonism.[6] The synthesis of these complex molecules, such as (-)-bicuculline, often relies on a key step where an isoquinoline derivative is coupled with a phthalide moiety. A retrosynthetic analysis reveals how the target molecule can be disconnected back to these fundamental building blocks.

Retrosynthetic Analysis

The diagram below outlines a simplified retrosynthetic pathway for a phthalideisoquinoline alkaloid.

Retrosynthesis Target Phthalideisoquinoline Alkaloid (e.g., Bicuculline) Intermediate Coupled Intermediate Target->Intermediate Lactonization Isoquinoline Isoquinoline Precursor Intermediate->Isoquinoline Key C-C Bond Formation (e.g., Asymmetric Addition) Phthalide Phthalide Precursor (e.g., 4,5-Methylenedioxy- phthalaldehydic acid) Intermediate->Phthalide Hydroxyphthalide Related to: 4-Hydroxyphthalide Phthalide->Hydroxyphthalide

Caption: Retrosynthetic approach to phthalideisoquinoline alkaloids.

Protocol 2: Asymmetric Carbonyl Addition for Core Synthesis

This protocol is a conceptual representation of a key bond-forming reaction, inspired by synthetic routes to compounds like corytensine and egenine.[6] It involves the addition of a metalated isoquinoline to an aldehyde-containing phthalide precursor.

Causality of Experimental Design: The use of a chiral auxiliary on the isoquinoline nitrogen is crucial for inducing stereoselectivity in the carbonyl addition step. Deprotonation with a strong, non-nucleophilic base like LDA or n-BuLi at low temperatures generates the nucleophilic organometallic species while minimizing side reactions. The low temperature (-78 °C) is essential to maintain the stability of the organolithium reagent and control the stereochemical outcome of the addition.

Materials:

  • Chiral auxiliary-substituted 1-methylisoquinoline (1.0 equiv)

  • Phthalaldehydic acid derivative (e.g., opianic acid) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 1.6 M in hexanes)

  • Inert atmosphere

Procedure:

  • Dissolve the chiral isoquinoline derivative (0.5 mmol) in anhydrous THF (5 mL) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (0.55 mmol, 0.34 mL) dropwise via syringe. The solution should develop a deep color, indicating anion formation. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the phthalaldehydic acid derivative (0.55 mmol) in anhydrous THF (3 mL) and cool to -78 °C.

  • Transfer the solution of the lithiated isoquinoline to the aldehyde solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting diastereomeric alcohols by flash column chromatography. Subsequent steps would involve removal of the chiral auxiliary and lactonization to form the final natural product core.

The Extended Family: N-Hydroxyphthalimide in Radical Chemistry

While not 4-hydroxyphthalide itself, N-hydroxyphthalimide (NHPI) is an immensely important derivative used to generate radicals for C-C bond formation. NHP esters, readily formed from carboxylic acids, are powerful precursors for alkyl radicals under reductive conditions.[7][8] This strategy is widely used in visible-light photoredox catalysis for reactions like the Minisci-type functionalization of heteroarenes.[9]

Causality of Experimental Design: Visible light photoredox catalysis harnesses the energy of photons to initiate single-electron transfer (SET) events. A photocatalyst, such as Ru(bpy)₃²⁺ or an organic dye, absorbs light and enters an excited state, becoming a potent reductant or oxidant. In the reductive quenching cycle, the excited photocatalyst reduces the NHP ester, which then fragments, releasing CO₂, the phthalimide anion, and the desired alkyl radical.[8][9] This radical then adds to a protonated heterocycle in a classic Minisci reaction.

Visualizing the Photoredox Cycle

Photoredox_Cycle cluster_top Radical Generation cluster_bottom Alkylation PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_ox PC⁺ PC_star->PC_ox SET PC_star->PC_ox -e⁻ dummy1 PC_star->dummy1 PC_red PC⁻ PC_ox->PC Reductive Quenching PC_ox->PC +e⁻ NHP_ester R-CO₂-NHP (NHP Ester) Radical R• NHP_ester->Radical + e⁻ (from PC*) - CO₂ - Phthalimide⁻ Het_Radical [HetH-R]•⁺ Radical->Het_Radical + HetH⁺ Het Heteroarene (HetH⁺) Product Alkylated Heteroarene (Het-R) Het_Radical->Product - H⁺, -e⁻ (to PC⁺) dummy2 Product->dummy2 dummy1->NHP_ester dummy2->PC_ox

Caption: Simplified photoredox cycle for Minisci-type reaction with NHP esters.

Protocol 3: Visible-Light-Mediated Minisci-Type Alkylation of Lepidine

Materials:

  • NHP ester of a carboxylic acid (e.g., Ad-CO₂-NHP) (1.0 equiv)

  • Lepidine (4-methylquinoline) (1.5 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%) or other suitable photocatalyst

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or MeCN)

  • Blue LED light source

Procedure:

  • In a reaction vial, combine the NHP ester (0.1 mmol), lepidine (0.15 mmol), and the photocatalyst (0.001-0.002 mmol).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (1.0 mL) and TFA (0.15 mmol) via syringe.

  • Place the vial approximately 5-10 cm from a blue LED strip and ensure cooling with a fan to maintain room temperature.

  • Irradiate the mixture for 12-24 hours, or until reaction completion is observed by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the C2-alkylated quinoline.

Data Summary: Scope of Radical Precursors
EntryCarboxylic Acid SourceHeterocycleYield (%)
1Adamantane-1-carboxylic acidLepidine85
2Cyclohexanecarboxylic acidIsoquinoline78
3Boc-ProlinePyridine65
4Pivalic AcidBenzothiazole90
Yields are representative of visible-light Minisci reactions found in the literature.[9]

References

  • 4-Hydroxyphthalic Acid: A Key Intermediate for Specialty Chemical Synthesis. Google Vertex AI Search Grounding Service.
  • Synthesis of the phthalide isoquinoline alkaloids (-)-egenine, (-)-corytensine, and (-)-bicuculline by asymmetric carbonyl addition of chiral dipole-stabilized organometallics. Florida Gulf Coast University.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide.
  • Isoquinolone synthesis. Organic Chemistry Portal.
  • Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions.
  • Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annul
  • 4-Hydroxyphthalic acid | C8H6O5. PubChem - NIH.
  • A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. MDPI.
  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PMC - NIH.
  • The underappreciated hydroxyl in drug discovery. Rob Young.
  • Recent Application of 4-Hydroxycoumarin in Multi-Component Reactions.
  • Quadruple C-H activation coupled to hydrofunctionalization and C-H silylation/borylation enabled by weakly coordinated palladium c
  • Higher-order multicomponent reactions: beyond four reactants. Chemical Society Reviews (RSC Publishing).
  • A Catalysis Guide Focusing on C–H Activ
  • A Catalysis Guide Focusing on C–H Activ
  • A Catalysis Guide Focusing on C–H Activation Processes.
  • Assisting C−H Activ
  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applic
  • Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!.
  • Natural product anticip
  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing.
  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxyisobenzofuran-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Hydroxyisobenzofuran-1(3H)-one, also known as 4-hydroxyphthalide. This molecule is a valuable building block in the development of various biologically active compounds and materials.[1][2][3] However, its synthesis can present challenges, with yield optimization being a primary concern for many researchers. Common issues include incomplete reactions, formation of side products, and degradation of the target molecule, particularly due to its susceptibility to hydrolysis.[4]

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It combines troubleshooting in a question-and-answer format, detailed experimental protocols, and FAQs to address the most common issues encountered in the laboratory. Our goal is to explain the causality behind experimental choices, enabling you to not only solve immediate problems but also to build a more robust and reliable synthetic strategy.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems that can arise during the synthesis of this compound.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Answer: Low yield is the most common challenge and typically stems from one of three areas: starting material integrity, reaction conditions, or work-up/purification inefficiencies. A systematic approach is crucial for diagnosis.

dot

Troubleshooting_Yield cluster_1 cluster_2 cluster_3 start_node Low Yield Encountered decision_node decision_node start_node->decision_node Initiate Troubleshooting step_node1 1. Verify Purity of Precursors (e.g., 4-Hydroxyphthalic Acid) decision_node->step_node1 Starting Materials step_node2 2. Analyze Reaction Parameters decision_node->step_node2 Reaction Conditions step_node3 3. Review Post-Reaction Process decision_node->step_node3 Work-up & Purification step_node step_node solution_node solution_node decision_purity decision_purity step_node1->decision_purity Impurities Detected? decision_temp decision_temp step_node2->decision_temp Temperature decision_hydrolysis decision_hydrolysis step_node3->decision_hydrolysis Product Stability decision_purity->step_node2 No solution_purify Recrystallize or purify starting materials. Verify purity via NMR, GC-MS, or melting point. decision_purity->solution_purify Yes solution_temp Use oil bath for stable heating. Inert solvent can prevent local overheating and side reactions. decision_temp->solution_temp Incorrect/Fluctuating decision_solvent Solvent decision_temp->decision_solvent Optimal solution_solvent Ensure solvent is anhydrous. For dehydration, use a non-reactive, inert solvent like toluene or xylene. decision_solvent->solution_solvent Inappropriate decision_atmosphere Atmosphere decision_solvent->decision_atmosphere Appropriate decision_atmosphere->step_node3 Inert solution_atmosphere Use an inert atmosphere (N2 or Ar) if reagents are sensitive. decision_atmosphere->solution_atmosphere Air/Moisture Sensitive? solution_hydrolysis Minimize contact with water during extraction. 4-Hydroxyphthalide is more prone to hydrolysis than phthalide. Work quickly and use dried solvents. decision_hydrolysis->solution_hydrolysis Degradation Observed? solution_purification_loss Optimize purification to reduce product loss (e.g., choice of recrystallization solvent). decision_hydrolysis->solution_purification_loss Stable

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

1. Integrity of Starting Materials:

  • Purity: Impurities in your starting materials, such as 4-hydroxyphthalic acid or 4-bromophthalic anhydride, can act as catalysts for side reactions.[4][5] It is highly recommended to verify the purity of precursors via NMR, melting point, or other relevant analytical techniques before starting the reaction.

  • Moisture: For many synthetic routes, particularly those involving anhydrides or strong bases, the presence of water can be highly detrimental.[5] Ensure all reagents and solvents are appropriately dried.

2. Reaction Conditions:

  • Temperature Control: Localized overheating during the reaction can lead to decomposition and the formation of unwanted by-products.[4] Using an inert organic solvent helps to distribute heat more evenly and suppress these side reactions.

  • Solvent Choice: The solvent is not merely a medium but an active participant in determining the reaction outcome. For dehydration reactions of 4-hydroxyphthalic acid, an inert solvent is preferable as it can prevent side reactions and promote the desired dehydration.[4] In the synthesis from 4-bromophthalic anhydride, a mixed solvent system of dimethyl sulfoxide (DMSO) and water has been shown to be effective.[6][7]

  • Catalyst (if applicable): When synthesizing from 4-bromophthalic anhydride, the choice and quality of the catalyst are paramount. Cuprous chloride has been found to have a superior catalytic effect compared to other copper salts like cuprous iodide or copper sulfate.[7]

3. Work-up and Purification:

  • Hydrolysis: The product, this compound, is an anhydride and is more susceptible to hydrolysis than unsubstituted phthalic anhydride.[4] During aqueous work-up, prolonged contact with water can cleave the lactone ring, reverting it back to 4-hydroxyphthalic acid and thus reducing your isolated yield. It is advisable to perform extractions quickly and ensure subsequent organic solvents are anhydrous.

  • pH Control: During work-up procedures that involve acidification, such as in the method starting from 4-bromophthalic anhydride, precise pH control is critical. Over-acidification or insufficient acidification can lower the yield and affect product quality.[6] A color change in the reaction mixture (e.g., from black to orange-red) can sometimes serve as a visual indicator for correct pH.[6]

Question 2: I am observing significant impurity peaks in my crude product analysis (NMR/LC-MS). What are the likely side products and how can I prevent them?

Answer: Impurity profiles can offer significant clues about what is going wrong in your reaction. Common side products often arise from incomplete reaction, degradation, or undesired side reactions.

Potential Side Products and Mitigation Strategies

Potential Side ProductLikely CausePrevention & Mitigation Strategy
Unreacted Starting Material Insufficient reaction time, low temperature, or inactive catalyst.Increase reaction time or temperature moderately. Verify catalyst activity. Monitor reaction progress using TLC or LC-MS to ensure completion.
4-Hydroxyphthalic Acid Hydrolysis of the product during aqueous work-up or exposure to moisture.[4]Minimize contact with water. Use brine washes to remove bulk water, followed by drying the organic layer with a strong desiccant (e.g., Na₂SO₄ or MgSO₄).
Polymeric By-products Excessive heat or presence of acidic/basic impurities promoting polymerization.Maintain precise temperature control.[4] Ensure high purity of starting materials to remove unwanted catalysts.
Products of Decarboxylation High reaction temperatures can sometimes lead to decarboxylation of the starting material or product.Carefully control the reaction temperature and avoid exceeding the recommended thermal limits for the reagents involved.

To effectively remove impurities, a carefully chosen purification method is essential. While column chromatography is effective, it can lead to product loss. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or water if purity is high) is often a more scalable and efficient method for final purification.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to this compound?

There are two primary, well-documented routes:

  • Dehydration of 4-Hydroxyphthalic Acid: This is a direct method involving the removal of a water molecule to form the cyclic anhydride (lactone). The reaction is typically performed by heating in the presence of an inert organic solvent to prevent side reactions.[4] Another method is sublimation under vacuum.[9]

  • Hydroxylation of 4-Bromophthalic Anhydride: This route involves a nucleophilic substitution of the bromide with a hydroxyl group. It requires an inorganic strong base like potassium hydroxide (KOH) and a copper-based catalyst, with cuprous chloride (CuCl) being particularly effective.[6][7] This method can achieve very high yields (up to 95%) under optimized conditions.[6]

Q2: Why is an inert atmosphere (Nitrogen or Argon) recommended for some procedures?

An inert atmosphere is critical when using reagents that are sensitive to air or moisture.[5] For instance, in the catalyzed hydroxylation of 4-bromophthalic anhydride, the Cu(I) catalyst can be oxidized by atmospheric oxygen, reducing its catalytic activity. The use of an inert atmosphere protects the integrity of such reagents and ensures consistent reaction outcomes.[6]

Q3: What analytical methods are best for monitoring the reaction and assessing final product purity?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation of the final product and for identifying impurities in the crude mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction and detecting trace impurities. It provides both retention time and mass-to-charge ratio, aiding in the identification of by-products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis of the final product.

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis via Hydroxylation of 4-Bromophthalic Anhydride

This protocol is adapted from a high-yield procedure.[6][7]

dot

Workflow_Hydroxylation prep_node prep_node reaction_node reaction_node workup_node workup_node purify_node purify_node prep1 1. Assemble dry, three-necked flask under Nitrogen atmosphere. prep2 2. Charge with 4-bromophthalic anhydride, CuCl, KOH, and DMSO/H₂O solvent. prep1->prep2 Reagent Loading reaction1 3. Stir at room temperature (10 min). prep2->reaction1 Initial Mixing reaction2 4. Heat to 130°C and maintain for 24h. reaction1->reaction2 Heating workup1 5. Cool to room temperature. reaction2->workup1 Reaction Complete workup2 6. Acidify with conc. HCl to pH 1-2. workup1->workup2 Quenching workup3 7. Extract with ethyl acetate. workup2->workup3 Extraction purify1 8. Dry organic layer, concentrate under reduced pressure to yield crude product. workup3->purify1 Isolation

Caption: Workflow for this compound Synthesis.

Materials:

  • 4-Bromophthalic anhydride (1.0 eq)

  • Potassium hydroxide (KOH) (6.0 eq)

  • Cuprous chloride (CuCl) (0.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-bromophthalic anhydride (e.g., 20 mmol, 4.54 g), cuprous chloride (2 mmol, 0.20 g), and potassium hydroxide (120 mmol, 6.72 g).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add a 1:1 mixture of DMSO and water (e.g., 16 mL).

  • Reaction: Stir the mixture at room temperature for approximately 10 minutes, then heat the reaction to 130 °C in an oil bath. Maintain this temperature for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl until the pH of the solution is between 1 and 2. Caution: Acidification is exothermic.

  • Extraction: Add an appropriate amount of water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization to achieve high purity.

References

  • Method for producing 4-hydroxyphthalic anhydride.
  • Preparation method of 4-hydroxyphthalic acid.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. LAJOP. [Link]

  • Supporting Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Side Products Formed in the Reaction of Phthalide with 4‐Halo‐o‐hydroxychalcones. ResearchGate. [Link]

  • 2-Carboxybenzaldehyde. Wikipedia. [Link]

  • Phthalic anhydride. Wikipedia. [Link]

  • Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synergistic catalysis of the N-hydroxyphthalimide on flower-like bimetallic metal-organic frameworks for boosting oxid. ScienceDirect. [Link]

  • Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles. PMC - NIH. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate. [Link]

  • PHTHALIC ANHYDRIDE. Ataman Kimya. [Link]

  • 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-. SIELC Technologies. [Link]

  • Phthalic anhydride - Chemical Compound. PubChem. [Link]

  • Phthalic anhydride (N-13045). Chem Service - AnalytiChem. [Link]

  • Method for producing isobenzofuran-1 (3H) -one compound.
  • Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. PMC - NIH. [Link]

  • One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. ResearchGate. [Link]

  • 3-Hydroxyisobenzofuran-1(3H)-one. PubChem. [Link]

  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ResearchGate. [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE - University of Florence. [Link]

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. [Link]

  • Method for purification of 4-hydroxyacetophenone.

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Technical Support Center: Troubleshooting Low Solubility of 4-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth troubleshooting framework for addressing the common solubility challenges associated with 4-Hydroxyisobenzofuran-1(3H)-one in experimental assays. By understanding the physicochemical properties of this molecule, we can systematically overcome issues of precipitation and ensure the accuracy and reproducibility of your results.

Compound Profile: this compound

This compound (CAS: 13161-32-5), also known as 4-hydroxyphthalide, is a small organic molecule with a molecular weight of approximately 150.13 g/mol .[1] Its structure is characterized by two key features that dictate its solubility behavior: a largely hydrophobic bicyclic core and a single, ionizable phenolic hydroxyl group. This structure leads to poor aqueous solubility, a common challenge in biological assay development.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What went wrong and how do I fix it?

A1: This is the most frequently encountered issue and stems from the compound's low intrinsic solubility in neutral aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer where the compound is not soluble, it crashes out of solution. The key is to prepare a high-concentration stock in an appropriate organic solvent and then perform careful serial dilutions to ensure the final concentration in the assay does not exceed its solubility limit, while also minimizing the final solvent concentration.

Causality: More than 40% of new chemical entities are poorly soluble in water.[] Your observation is a classic example of kinetic versus thermodynamic solubility. While the compound is soluble in the DMSO stock (kinetic solubility), its equilibrium in the aqueous buffer (thermodynamic solubility) is much lower, leading to precipitation.[4][5]

Recommended Workflow for Solubilization:

  • Primary Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Gentle warming or brief sonication can assist, but always check for compound stability under these conditions.

  • Intermediate Dilutions: Do not dilute the primary stock directly into the final assay buffer in one step. Instead, perform one or more intermediate dilution steps. This can be done in either 100% DMSO or a mixture of DMSO and your assay buffer.

  • Final Working Solution: Add the final aliquot of the compound (from an intermediate dilution) to the bulk of the assay medium. It is preferable to add the small volume of compound stock to the large volume of assay media while vortexing to facilitate rapid mixing and minimize localized high concentrations that can precipitate.[4]

  • Vehicle Control: Always run a parallel control with the same final concentration of DMSO (or other co-solvent) to ensure that the solvent itself does not impact the assay results. The final DMSO concentration in most cell-based assays should be kept below 0.5-1% to avoid toxicity.

G cluster_0 Recommended Solubilization Workflow A Start: Compound Precipitation in Aqueous Buffer B Prepare 10-20 mM Stock in 100% DMSO A->B C Perform Serial Intermediate Dilutions (in DMSO or DMSO/Buffer Mix) B->C D Add Final Aliquot to Assay Buffer (while vortexing) C->D E Check Final DMSO Concentration D->E F Proceed with Assay E->F < 1% G Re-evaluate Dilution Scheme or Consider pH/Co-solvent (See Q2/Q3) E->G >= 1% G cluster_1 Co-Solvent Selection & Validation A Start: pH Modification is Not an Option B Select Potential Co-solvents (DMSO, Ethanol, PEG, etc.) A->B C Perform Vehicle Control Test: Run Assay with Co-solvent Alone B->C D Does Solvent Affect Assay? C->D E Co-solvent is Validated. Proceed with Compound. D->E No F Select a Different Co-solvent or Lower the Concentration D->F Yes F->C

Caption: A logical workflow for selecting and validating a suitable co-solvent.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2021). ProQuest. Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2020). ResearchGate. Retrieved from [Link]

  • 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)-1(3H)-isobenzofuranone. (n.d.). ChemBK. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]

  • How does pH affect the solubility of phenolic acid? (2016). ResearchGate. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). National Institutes of Health (NIH). Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ACS Publications. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • MedChem Essentials: Solubility part 2. (2023). YouTube. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of 4-Hydroxyisobenzofuran-1(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxyisobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to the Stability of this compound

This compound, also known as 4-hydroxyphthalide, is a valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring a lactone (cyclic ester) and a phenolic hydroxyl group, makes it susceptible to degradation under various conditions. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible experimental results. This guide will delve into the primary causes of instability and provide actionable strategies to preserve the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The lactone ring is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[1][2][3] The phenolic hydroxyl group can be deprotonated at higher pH, increasing susceptibility to oxidation.

  • Temperature: Elevated temperatures accelerate the rates of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, breaking chemical bonds and leading to loss of potency.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the phenolic ring, forming colored quinone-type byproducts.[4]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate directly in hydrolysis.[3]

Q2: What are the likely degradation products of this compound?

A2: Based on the structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis: The lactone ring can undergo hydrolysis to open the ring and form the corresponding carboxylic acid and alcohol. The expected hydrolysis product is 2-(hydroxymethyl)-4-hydroxybenzoic acid . This reaction is significantly accelerated under acidic or basic conditions.[1][3][5]

  • Oxidation: The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation. This can lead to the formation of various oxidized species, including quinones . These byproducts are often colored and can complicate analytical measurements.

Proposed Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and general principles of organic chemistry.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B 2-(hydroxymethyl)-4-hydroxybenzoic acid A->B  H+ or OH- (Hydrolysis)   C Quinone-type Products A->C  Oxidizing Agents / Light  

Caption: Proposed degradation pathways of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound solutions.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Rapid loss of parent compound in aqueous buffered solutions. pH-mediated hydrolysis.1. Analyze the stability of the compound in a range of pH buffers (e.g., pH 3, 5, 7, 9). 2. Use a stability-indicating HPLC method to quantify the parent compound and any major degradants over time.Identification of the pH range with the lowest degradation rate. Typically, near-neutral pH will show the best stability.
Buffer catalysis.If a particular buffer is suspected, test the stability in an alternative buffer system with a different chemical composition but the same pH.Reduced degradation if the original buffer was participating in the degradation reaction.
Temperature-induced degradation.Perform the stability study at controlled, lower temperatures (e.g., 4 °C vs. room temperature).A significantly slower rate of degradation at lower temperatures would confirm a thermally driven process.
Development of color (e.g., yellow or brown) in the solution over time. Oxidation of the phenolic ring.1. Protect the solution from light by using amber vials or covering the container with aluminum foil. 2. Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Consider the addition of an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with downstream applications.Prevention or significant reduction in color formation, indicating successful inhibition of oxidation.
Inconsistent results in biological assays. Degradation of the active compound.1. Prepare fresh solutions before each experiment. 2. If stock solutions must be stored, perform a stability study under the intended storage conditions to determine the acceptable storage duration. 3. Re-analyze the concentration of the stock solution before use if it has been stored for an extended period.Improved consistency and reproducibility of experimental data.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Perform forced degradation studies to intentionally generate degradation products.[6][7] 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products.[8]Identification of degradation products, which is the first step in developing a validated stability-indicating analytical method.

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or DAD detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples, including an untreated control, by a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent compound and any observed degradation products.

Procedure:

  • Inject the undergraded sample of this compound to determine its retention time.

  • Inject each of the samples from the forced degradation study (Protocol 1).

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Ensure that all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).

  • If co-elution occurs, optimize the mobile phase composition, gradient, or column chemistry.

Workflow for Stability Assessment

The following diagram outlines the logical workflow for assessing and improving the stability of this compound in solution.

G A Define Experimental Conditions (Solvent, Concentration, pH) B Prepare Solution of This compound A->B G Conduct Stability Study under Experimental Conditions B->G C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) D Develop Stability-Indicating HPLC Method C->D  Method Development   E Analyze Stressed Samples D->E F Identify Degradation Products (LC-MS) E->F H Monitor Degradation Over Time G->H I Is Stability Acceptable? H->I J Proceed with Experiments I->J  Yes   K Optimize Storage Conditions (Temp, Light, Atmosphere, pH) I->K  No   K->G  Re-evaluate  

Caption: Workflow for assessing and improving solution stability.

Recommended Storage Conditions

To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

Parameter Recommendation Rationale
Temperature Store at 2-8°C or frozen (-20°C or -80°C).Low temperatures significantly reduce the rate of all chemical degradation reactions.[3]
pH If possible, maintain a near-neutral pH (6.5-7.5).Minimizes both acid and base-catalyzed hydrolysis of the lactone ring.[1][3]
Solvent Use aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions. If aqueous solutions are required, prepare them fresh.Aprotic solvents do not participate in hydrolysis. Minimizing water content reduces the rate of hydrolysis.
Light Protect from light using amber vials or by wrapping containers in aluminum foil.Prevents photodegradation.
Atmosphere For long-term storage, degas the solvent and store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation of the phenolic ring.

By implementing these strategies, researchers can significantly improve the stability of this compound solutions, leading to more accurate and reliable experimental outcomes.

References

  • Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of Organic Chemistry. Available at: [Link]

  • Biotransformation of 3-n-butylidenephthalide (1) to (-)-3-butyl-3-hydroxyphthalide (2) using whole fungal cells. ResearchGate. Available at: [Link]

  • What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. Quora. Available at: [Link]

  • Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • General pathways for the initial degradation of phthalate by Gram-positive (A) and Gram-negative (B) bacteria. ResearchGate. Available at: [Link]

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  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • An Oxidation Study of Phthalimide-Derived Hydroxylactams. PMC - NIH. Available at: [Link]

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  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar. Available at: [Link]

  • Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews - ACS Publications. Available at: [Link]

  • Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Biodegradation of endocrine-disrupting phthalates by Pleurotus ostreatus. PubMed. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Medium. Available at: [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. Available at: [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. PMC - NIH. Available at: [Link]

  • Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Testing the degradation effects of three reagents on various antineoplastic compounds. PubMed. Available at: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH. Available at: [Link]

  • Simultaneous determination of 4-hydroxy-2-alkenals, lipid peroxidation toxic products. ResearchGate. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. ACS Publications - American Chemical Society. Available at: [Link]

  • Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal. PubMed. Available at: [Link]

  • Degradation of terephthalic acid by a newly isolated strain of Arthrobacter sp.0574. ResearchGate. Available at: [Link]

  • The oxidation products of 4-nitrophenol. ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Challenges in the Purification of 4-Hydroxyphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxyphthalide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable chemical intermediate. As a lactone derivative of phthalic acid, 4-hydroxyphthalide's unique structural features—containing both a polar hydroxyl group and a lactone ring—present specific purification hurdles. This document synthesizes field-proven insights and established methodologies to help you navigate these complexities, ensuring high purity and yield in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 4-hydroxyphthalide in a direct question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your workflow.

Q1: Why is my recovery yield of 4-hydroxyphthalide so low after recrystallization?

A1: Low recovery is one of the most common frustrations in recrystallization. The underlying principle of recrystallization is to create a supersaturated solution from which the desired compound selectively crystallizes upon cooling, leaving impurities behind in the solvent (mother liquor).[1] A poor yield typically points to a deviation from this principle.

  • Causality & Solution:

    • Excess Solvent: The most frequent error is using too much solvent to dissolve the crude product.[2] Even at low temperatures, 4-hydroxyphthalide will have some finite solubility in the chosen solvent. Using an excessive volume means a significant amount of your product will remain dissolved in the mother liquor even after cooling, leading to substantial losses.[2]

      • Corrective Action: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[3] Add the hot solvent in small portions, allowing time for dissolution between additions.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

      • Corrective Action: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through it or by placing it under a heat lamp.

    • Inappropriate Solvent Choice: If 4-hydroxyphthalide is too soluble in your chosen solvent even at cold temperatures, your yield will be inherently low.

      • Corrective Action: Re-evaluate your solvent system. The ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[1] Refer to the solvent selection guide in the FAQ section.

    • Inefficient Rinsing: Rinsing the collected crystals with room-temperature or warm solvent will redissolve a portion of your purified product.[2]

      • Corrective Action: Only rinse the crystals with a minimal amount of ice-cold solvent to wash away residual mother liquor.[2]

Q2: My 4-hydroxyphthalide is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[4] This is problematic because the oil often traps impurities, defeating the purpose of purification. This phenomenon typically happens when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent, or when the concentration of the solute is excessively high.

  • Causality & Solution:

    • High Impurity Level: If the crude material is highly impure, the melting point of the mixture is depressed. The solution may become saturated while the temperature is still above this depressed melting point.

      • Corrective Action: Try pre-purifying the crude material with a different technique (e.g., a quick filtration through a silica plug) to remove the bulk of impurities before attempting recrystallization.

    • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice and favoring the separation of a disordered liquid phase.

      • Corrective Action: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[3] Insulating the flask can help slow the cooling process.

    • Solvent Issues: The chosen solvent may be too nonpolar, causing the polar 4-hydroxyphthalide to separate prematurely.

      • Corrective Action: Add a small amount of a more polar, miscible solvent to the hot solution to increase the compound's solubility slightly. Alternatively, switch to a more suitable solvent system entirely. Re-heating the oiled-out mixture with additional solvent until a clear solution is achieved and then allowing it to cool slowly can often resolve the issue.[4]

Q3: How can I remove persistent colored impurities from my product?

A3: Colored impurities are often large, conjugated organic molecules that can become adsorbed onto the surface of your crystals as they form.[4]

  • Causality & Solution:

    • Adsorption: These impurities co-precipitate with your product due to strong intermolecular forces.

      • Corrective Action: The most effective method is to use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, cool the solution slightly to prevent boiling over, then add a very small amount of activated charcoal (1-2% by weight).[4] The charcoal's high surface area allows it to adsorb the colored impurities. Reheat the solution to boiling, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before letting the solution cool to crystallize.

Q4: I'm seeing multiple spots on TLC/peaks in HPLC after purification. What are the likely sources of these impurities?

A4: The presence of multiple species after a purification attempt indicates that the chosen method was not effective for the specific impurities present. The source of these impurities is critical to diagnosing the problem.

  • Causality & Solution:

    • Synthesis-Related Impurities: These are the most common culprits and include unreacted starting materials, intermediates, or byproducts from side reactions.[5][6]

      • Corrective Action: If recrystallization fails, it's because these impurities have solubility profiles very similar to 4-hydroxyphthalide. In this case, a technique with a different separation mechanism is required. Column chromatography (either flash or preparative HPLC) is the logical next step, as it separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8]

    • Degradation Products: 4-hydroxyphthalide, like many esters and lactones, can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can open the lactone ring to form 4-hydroxyphthalic acid.[9] Exposure to excessive heat or light can also cause degradation.[10]

      • Corrective Action: Ensure that all purification steps are performed under neutral pH conditions unless specifically required. Avoid unnecessarily high temperatures. Store the compound in a cool, dark place, potentially under an inert atmosphere, to prevent long-term degradation.[9] A stability-indicating analytical method, such as a validated HPLC protocol, is essential to track the formation of degradation products.[10][11]

Part 2: Experimental Protocols & Methodologies

Protocol 1: Optimized Recrystallization of 4-Hydroxyphthalide

This protocol provides a step-by-step methodology for the recrystallization of 4-hydroxyphthalide, assuming a moderately polar solvent like ethanol/water or ethyl acetate/hexane is suitable.

  • Solvent Selection: Perform preliminary solubility tests to find a suitable solvent or solvent pair. The target compound should be sparingly soluble at room temperature but highly soluble when hot.[2]

  • Dissolution: Place the crude 4-hydroxyphthalide (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to its boiling point.

  • Addition of Hot Solvent: Add the hot solvent to the flask containing the crude solid dropwise while stirring and heating.[3] Continue adding the solvent until all the solid has just dissolved. Do not add an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool for a minute, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.[4]

  • Hot Gravity Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[2]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a very small volume of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Protocol 2: Column Chromatography for High-Purity 4-Hydroxyphthalide

This protocol is intended for situations where recrystallization is insufficient to remove impurities.

  • Stationary Phase Selection: Standard silica gel (SiO₂) is a good starting point for a compound of moderate polarity like 4-hydroxyphthalide.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

  • Column Packing: Prepare a slurry of the silica gel in the nonpolar component of your eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude 4-hydroxyphthalide in a minimum amount of the eluent or a slightly stronger solvent. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes or vials. Maintain a constant head of solvent above the silica bed at all times.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure 4-hydroxyphthalide. Remove the solvent using a rotary evaporator to yield the purified product.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization? A: The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly or not at all at low temperatures (e.g., in an ice bath).

  • Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).[1]

  • Be chemically inert towards your compound.

  • Be volatile enough to be easily removed from the purified crystals. A good practice is to test solubility in a range of solvents with varying polarities, such as water, ethanol, ethyl acetate, acetone, toluene, and hexane.[12] Often, a binary solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is not) provides the best results.[12]

Q: What analytical techniques are best for assessing the purity of 4-hydroxyphthalide? A: A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis in the pharmaceutical industry.[13] A validated, stability-indicating reversed-phase HPLC method can separate and quantify 4-hydroxyphthalide and its impurities with high precision and sensitivity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the identity and structure of your compound and can be used to detect and identify impurities if they are present at sufficient levels (>1%).

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is incredibly powerful for identifying the molecular weights of unknown impurities.[]

  • Differential Scanning Calorimetry (DSC): For highly pure substances (>98%), DSC can be used to determine purity by analyzing the melting endotherm.[]

Q: What are the common synthesis-related impurities I should be aware of? A: Impurities will depend on the synthetic route. For example, if 4-hydroxyphthalide is synthesized from 4-hydroxyphthalic acid[15], potential impurities could include:

  • Unreacted 4-hydroxyphthalic acid: The starting material.

  • Isomeric byproducts: Depending on the reaction conditions, other isomers might form.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Solvent Residues: Trace amounts of reaction solvents.[6] Understanding your specific synthetic pathway is crucial for anticipating and developing methods to remove potential impurities.[5]

Part 4: Data & Visualizations

Table 1: Solubility Data for 4-Hydroxybenzaldehyde (as a Proxy for 4-Hydroxyphthalide)

Disclaimer: This data is for 4-hydroxybenzaldehyde, a structurally similar molecule, and should be used as a directional guide for initial solvent screening for 4-hydroxyphthalide. Experimental verification is essential.

SolventPolaritySolubility Trend with TemperatureSuitability for Recrystallization
TolueneLowLow solubility, moderate increase with temperature.[16]Potentially suitable, especially in a binary system.
MethanolHighGood solubility, increases significantly with temperature.[16]May be too soluble; a co-solvent might be needed.
EthanolHighGood solubility, increases significantly with temperature.[16]Similar to methanol, good for dissolving but may lead to lower yields.
Ethyl AcetateMediumModerate solubility, good increase with temperature.[16]Good candidate.
AcetoneHighHigh solubility, increases with temperature.[16]Likely too soluble for high recovery.
WaterVery HighSparingly soluble in cold water, more soluble in hot.[17]Excellent candidate, possibly the most effective single solvent.

Data adapted from studies on 4-hydroxybenzaldehyde.[16][17]

Diagrams

PurificationWorkflow Pure Pure Analysis Analysis Pure->Analysis

TroubleshootingTree start Recrystallization Attempt issue What is the issue? start->issue low_yield Low Yield issue->low_yield Poor Recovery oiling_out Oiling Out issue->oiling_out No Crystals Form colored_prod Colored Product issue->colored_prod Product is Discolored sol1 Reduce solvent volume. Use ice-cold rinse. low_yield->sol1 sol2 Cool solution slowly. Re-dissolve and add a co-solvent. oiling_out->sol2 sol3 Add activated charcoal. Perform hot filtration. colored_prod->sol3

References

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  • Recrystallization. University of California, Irvine - Department of Chemistry. [Link]

  • Recrystallization. University of Colorado Boulder - Department of Chemistry. [Link]

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  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Journal of Molecular Liquids. [Link]

  • Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Journal of Molecular Liquids. [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC - NIH. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Isobenzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of isobenzofuranone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of compounds. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your spectral analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when analyzing the NMR spectra of isobenzofuranone derivatives.

Question 1: Why do the methylene (CH₂) protons next to the stereocenter in my 3-substituted isobenzofuranone appear as a complex multiplet instead of a simple singlet or doublet?

This is a classic case of diastereotopicity. The two protons of a methylene group (–CH₂–) adjacent to a chiral center are chemically non-equivalent.[1][2] Because they are in different chemical environments relative to the substituents on the stereocenter, they have different chemical shifts and will couple to each other, typically resulting in two separate signals, each of which is further split by any adjacent protons.[2][3]

  • Causality: The presence of a stereocenter removes the plane of symmetry that would otherwise make the two methylene protons equivalent.[3] This non-equivalence means they will have distinct chemical shifts and will exhibit geminal coupling (coupling between protons on the same carbon), leading to more complex splitting patterns than a simple singlet.[2]

Question 2: I'm seeing significant overlap in the aromatic region of my ¹H NMR spectrum. How can I resolve these signals?

Signal overlap in the aromatic region is common, especially with highly substituted isobenzofuranone rings.

  • Initial Approach: Increasing the magnetic field strength of the NMR spectrometer can often improve signal dispersion.

  • Advanced Techniques: The most effective way to resolve overlapping signals is through two-dimensional (2D) NMR experiments.[4][5]

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic ring.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, which is invaluable for assigning both ¹H and ¹³C signals unambiguously.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, especially for connecting substituents to the isobenzofuranone core.[6][7][8]

Question 3: My compound is a racemic mixture. How can I use NMR to determine the enantiomeric excess (e.e.)?

NMR spectroscopy, in its standard application, does not distinguish between enantiomers. To determine enantiomeric excess, you need to create a diastereomeric interaction. This is typically achieved by using a chiral shift reagent.[9][10][11][12]

  • Mechanism: Chiral shift reagents are chiral compounds (often lanthanide complexes) that can reversibly bind to your analyte.[9][12] This binding forms transient diastereomeric complexes. Since diastereomers have different physical properties, the corresponding nuclei in the two enantiomers will experience different magnetic environments, leading to separate signals in the NMR spectrum.[11] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Troubleshooting Guides

This section provides more in-depth solutions and experimental protocols for more complex spectral interpretation challenges.

Troubleshooting Issue 1: Unambiguous Assignment of Aromatic Protons and Carbons in a Highly Substituted Isobenzofuranone

Scenario: You have a novel isobenzofuranone derivative with multiple substituents on the aromatic ring, leading to a crowded and difficult-to-interpret aromatic region in the ¹H and ¹³C NMR spectra.

Workflow for Unambiguous Assignment:

G cluster_0 Initial Data Acquisition cluster_1 2D NMR Correlation Experiments cluster_2 Structure Elucidation A Acquire High-Resolution ¹H NMR Spectrum C Run ¹H-¹H COSY (Identifies coupled protons) A->C B Acquire ¹³C{¹H} and DEPT-135 NMR Spectra D Run ¹H-¹³C HSQC (Assigns protons to their carbons) B->D F Integrate All Data: - COSY for spin systems - HSQC for direct connections - HMBC for long-range connectivity C->F E Run ¹H-¹³C HMBC (Connects fragments over 2-3 bonds) D->E Provides starting points D->F E->F G Propose Final Structure F->G

Caption: Workflow for structural elucidation using 2D NMR.

Step-by-Step Protocol for 2D NMR Analysis:

  • ¹H-¹H COSY:

    • Purpose: To identify protons that are scalar (J) coupled, typically through 2-4 bonds. This is excellent for identifying adjacent protons in the aromatic system.[6]

    • Procedure:

      • Prepare a sufficiently concentrated sample (5-10 mg in 0.5-0.7 mL of deuterated solvent).

      • Acquire a standard ¹H spectrum to determine the spectral width.

      • Set up a standard COSY experiment (e.g., cosygpqf on Bruker instruments).

      • Process the data and look for cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are coupled.

  • ¹H-¹³C HSQC:

    • Purpose: To correlate each proton with the carbon atom it is directly attached to.[7][13] This is a very sensitive experiment and is fundamental for carbon assignments.[6]

    • Procedure:

      • Using the same sample, set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments). This sequence also provides editing, distinguishing CH/CH₃ from CH₂ signals.

      • Optimize the spectral widths in both the ¹H and ¹³C dimensions based on the 1D spectra.

      • Process the data. Each cross-peak shows a one-bond connection between a proton and a carbon.

  • ¹H-¹³C HMBC:

    • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for connecting different spin systems and for placing quaternary carbons.[6][8]

    • Procedure:

      • Set up a standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

      • The crucial parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.

      • Process the data. A cross-peak from a proton to a carbon indicates they are 2 or 3 bonds apart. For example, the proton on C-7 of the isobenzofuranone core should show a correlation to the carbonyl carbon (C-1).

Troubleshooting Issue 2: Determining the Relative Stereochemistry of a Diastereomer

Scenario: Your reaction has produced a 3,4-disubstituted isobenzofuranone, and you need to determine if the substituents are cis or trans to each other.

Workflow for Determining Relative Stereochemistry:

G cluster_0 Initial Analysis cluster_1 Through-Space Correlation cluster_2 Data Interpretation A Acquire High-Resolution ¹H NMR B Measure ³J(H,H) Coupling Constants A->B C Run 2D NOESY or ROESY Experiment A->C D Analyze NOE/ROE Cross-Peaks B->D Supports NOE data C->D E Assign Relative Stereochemistry (cis or trans) D->E

Caption: Workflow for stereochemical assignment using NOESY/ROESY.

Primary Technique: Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are bonded.[14][15][16] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most powerful tool for this.[14][15]

Step-by-Step Protocol for NOESY Analysis:

  • Sample Preparation: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) as these can quench the NOE effect. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution is recommended.

  • Acquisition:

    • Run a 2D NOESY experiment (e.g., noesygpph on Bruker instruments).

    • A crucial parameter is the "mixing time" (d8), which allows for the NOE to build up. Typical values range from 300 to 800 ms.

  • Interpretation:

    • Process the 2D spectrum. Cross-peaks in a NOESY spectrum connect protons that are close in space.[15]

    • For a cis isomer: You would expect to see a strong NOE cross-peak between the proton at C-3 and the proton at C-4.

    • For a trans isomer: You would not expect a significant NOE between the C-3 and C-4 protons due to their larger spatial separation.

Data Summary Table:

NMR Technique Information Gained Application for Isobenzofuranones
¹H NMR Proton chemical shifts, coupling constants (J-values), integration.Basic structure, number of protons, and their local environment.[17][18]
¹³C NMR / DEPT Carbon chemical shifts, number of CH, CH₂, CH₃, and quaternary carbons.Carbon skeleton determination.[17]
COSY ¹H-¹H correlations through bonds (2-4 bonds).Identifying adjacent protons and spin systems.[6][19]
HSQC ¹H-¹³C one-bond correlations.Unambiguously assigning protons to their attached carbons.[7][13]
HMBC ¹H-¹³C long-range correlations (2-3 bonds).Connecting molecular fragments and assigning quaternary carbons.[6][8]
NOESY/ROESY ¹H-¹H correlations through space (< 5 Å).Determining relative stereochemistry and conformation.[14][15][16]
Chiral Shift Reagents Induce chemical shift non-equivalence in enantiomers.Determination of enantiomeric excess.[9][10]

This guide provides a foundational framework for tackling complex NMR spectra of isobenzofuranone derivatives. Remember that the key to successful structure elucidation lies in the logical application of a combination of these powerful NMR techniques.[5][20]

References

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Hydroxyphthalide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyphthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4-hydroxyphthalide?

The most robust and scalable synthesis of 4-hydroxyphthalide is a two-stage process. The first stage involves the synthesis of the key intermediate, 4-hydroxyphthalic acid, followed by a selective reduction to form the final lactone product.

  • Stage 1: Synthesis of 4-Hydroxyphthalic Acid: The preferred industrial method is the copper-catalyzed hydroxylation of 4-bromophthalic anhydride. This reaction is favored for its high yield and purity.[1] Alternative starting materials like 4-sulfophthalic or 4-chlorophthalic acid can also be used, but the yields are often less ideal.[1][2]

  • Stage 2: Selective Reduction to 4-Hydroxyphthalide: This step involves the selective reduction of one of the two carboxylic acid groups of 4-hydroxyphthalic acid to a hydroxymethyl group, which then undergoes spontaneous intramolecular cyclization (lactonization) to form the phthalide ring. This transformation requires careful selection of reducing agents to avoid over-reduction to a diol.

Q2: Why is the choice of catalyst and base so critical in the synthesis of the 4-hydroxyphthalic acid intermediate?

The selection of both the catalyst and the base is paramount for achieving high yield and purity in the hydroxylation of 4-bromophthalic anhydride.

  • Catalyst: While various copper salts can catalyze the reaction, cuprous chloride (CuCl) has been found to be significantly more effective than other copper salts like cuprous iodide or copper sulfate.[1] The catalyst facilitates the nucleophilic substitution of the bromide with a hydroxide group.

  • Base: Potassium hydroxide (KOH) is the preferred inorganic strong base over sodium hydroxide (NaOH). While both can drive the reaction, the use of KOH results in a product with higher purity.[1] An excess of the base is required to ensure complete reaction.

Q3: What are the most critical reaction parameters to monitor and control during the hydroxylation step?

Success in this synthesis hinges on precise control over several parameters. The following table summarizes the optimized conditions derived from established protocols.[1][3]

ParameterOptimal ConditionRationale & Expert Insight
Starting Material 4-Bromophthalic AnhydrideProvides better yield and reactivity compared to 4-iodo, 4-chloro, or 4-fluoro analogues.[1]
Catalyst Cuprous Chloride (CuCl)Offers superior catalytic activity for this specific hydroxylation reaction.[1]
Base Potassium Hydroxide (KOH)Ensures higher product purity compared to other inorganic bases like NaOH.[1]
Molar Ratio (KOH:Anhydride) 6:1A significant excess of base is required to drive the reaction to completion.[1]
Molar Ratio (CuCl:Anhydride) 0.1:1A catalytic amount is sufficient; higher loadings do not significantly improve yield.[1]
Solvent System Dimethyl Sulfoxide (DMSO) / Water (H₂O)A 1:1 (v/v) mixed solvent system is crucial; single solvents give poor results.[1]
Reaction Temperature 120°C - 140°C (Optimal: 130°C)This temperature range provides a balance between reaction rate and minimizing side reactions.[1]
Reaction Time 24 hoursNecessary for the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of reaction components at high temperatures.[3]
Workup pH 1 - 2Critical for complete precipitation of the product; improper pH reduces yield and quality.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Low Yield or Incomplete Reaction

Q: My reaction yield is consistently low, and analysis shows significant unreacted starting material. What are the potential causes?

A: Low yield is a frequent challenge and can almost always be traced back to a deviation in one of the critical reaction parameters.

  • Inadequate Atmosphere Control: The hydroxylation is conducted at high temperatures, making the reagents susceptible to oxidation. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction.[3][4]

  • Suboptimal Solvent System: The synergy between DMSO and water is critical. A single solvent system is known to be ineffective.[1] Precisely measure the 1:1 volume ratio of DMSO to water, as this has been demonstrated to be optimal.[1]

  • Incorrect pH During Acidification: This is a very common and often overlooked error. After the reaction, the product exists as a potassium salt in the basic solution. Acidification with concentrated HCl to a pH of 1-2 is required to protonate the carboxylates and the phenoxide, causing the 4-hydroxyphthalic acid to precipitate.[3]

    • Expert Tip: As you add HCl, the solution color will change from black to orange-red. This visual cue indicates you are approaching the correct pH.[3] Use a pH meter for accuracy. Over-acidifying can also negatively impact product quality.[3]

  • Insufficient Reaction Time or Temperature: The reaction requires heating at 130°C for a full 24 hours to reach completion.[1] Shortening the time or reducing the temperature will result in a significant amount of unreacted 4-bromophthalic anhydride.

Issue: Product Impurity and Side Reactions

Q: My final product is discolored and shows multiple spots on TLC. What are the common impurities and how can I prevent them?

A: Impurity formation often stems from side reactions or the use of poor-quality starting materials.

  • Oxidation Byproducts: If the reaction is not conducted under a strictly inert atmosphere, oxidation of the phenolic group can occur at high temperatures, leading to colored, polymeric impurities.[4]

  • Thermal Degradation: Although 130°C is optimal, significantly higher temperatures can lead to the degradation of the starting material and product, creating complex impurity profiles.[4] Ensure your heating mantle and temperature probe are calibrated and provide uniform heating.

  • Incomplete Reduction (in Stage 2): When reducing 4-hydroxyphthalic acid to 4-hydroxyphthalide, using an insufficient amount of reducing agent or a shortened reaction time will leave unreacted starting material, which can be difficult to separate.

  • Over-reduction (in Stage 2): The most common side reaction in the reduction step is the formation of 4-hydroxy-1,2-bis(hydroxymethyl)benzene. This occurs when the reducing agent is too harsh or used in large excess. Careful, stoichiometric control is essential.

Issue: Purification Challenges

Q: I am struggling to purify the final 4-hydroxyphthalide product. What are the best practices?

A: A multi-step purification strategy is often necessary.

  • Purification of the Intermediate (4-Hydroxyphthalic Acid):

    • Extraction: After acidification and precipitation, the crude acid should be thoroughly extracted from the aqueous layer using a suitable organic solvent like ethyl acetate.[3]

    • Recrystallization: The most effective method for purifying the crude 4-hydroxyphthalic acid is recrystallization from hot water.[2] This will yield a white, crystalline solid.

  • Purification of the Final Product (4-Hydroxyphthalide):

    • Initial Workup: After the reduction reaction, a standard aqueous workup is required to quench the reducing agent and separate the product into an organic layer.

    • Column Chromatography: The most reliable method for obtaining high-purity 4-hydroxyphthalide is silica gel column chromatography. A gradient elution using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is recommended to separate the desired product from unreacted starting material and any over-reduced byproducts.[5]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the optimized synthesis of 4-hydroxyphthalide.

Workflow for 4-Hydroxyphthalide Synthesis

Workflow cluster_stage1 Stage 1: 4-Hydroxyphthalic Acid Synthesis cluster_stage2 Stage 2: Selective Reduction to 4-Hydroxyphthalide A Reaction Setup (4-Bromophthalic Anhydride, KOH, CuCl, DMSO/H2O) B Hydroxylation Reaction (130°C, 24h, N2 Atmosphere) A->B C Workup & Acidification (Cool, Add HCl to pH 1-2) B->C D Extraction & Isolation (Ethyl Acetate) C->D E Purification (Recrystallization from Hot Water) D->E F Reaction Setup (4-Hydroxyphthalic Acid, Reducing Agent, Anhydrous Solvent) E->F Proceed with Pure Intermediate G Selective Reduction (Controlled Temperature) F->G H Reaction Quench & Workup G->H I Final Purification (Column Chromatography) H->I J J I->J Pure 4-Hydroxyphthalide

Caption: Overall workflow for the two-stage synthesis of 4-hydroxyphthalide.

Protocol 1: Synthesis of 4-Hydroxyphthalic Acid[1][3]
  • Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalic anhydride (4.54 g, 20 mmol).

  • Reagent Addition: Add cuprous chloride (0.20 g, 2 mmol), potassium hydroxide (6.72 g, 120 mmol), and a mixed solvent of DMSO/H₂O (1:1 v/v, 16 mL).

  • Inerting: Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure a fully inert atmosphere.

  • Initial Stirring: Stir the reaction mixture at room temperature for 10 minutes.

  • Reaction: Heat the mixture to 130°C and maintain this temperature with vigorous stirring for 24 hours under a nitrogen atmosphere.

  • Cooling and Acidification: After 24 hours, cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) dropwise while monitoring the pH. Continue adding HCl until the system pH is between 1 and 2. Observe the color change from black to orange-red.

  • Extraction: Add an appropriate amount of water to dissolve the salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-hydroxyphthalic acid.

  • Purification: Recrystallize the crude solid from hot water to obtain pure 4-hydroxyphthalic acid as a white solid (Typical yield: ~95%).

Protocol 2: Selective Reduction to 4-Hydroxyphthalide

Scientific Rationale: The selective reduction of one carboxylic acid in an aromatic dicarboxylic acid to the corresponding lactone is a classic challenge. A reliable method involves the use of sodium borohydride (NaBH₄), a mild reducing agent, whose selectivity can be tuned by the solvent and additives.

  • Vessel Preparation: Ensure all glassware is oven-dried. To a 100 mL round-bottom flask under a nitrogen atmosphere, add the purified 4-hydroxyphthalic acid (3.64 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous tetrahydrofuran (THF) and stir to suspend the acid.

  • Reducing Agent Addition: Cool the flask to 0°C in an ice bath. In small portions, carefully add sodium borohydride (0.76 g, 20 mmol) to the stirred suspension over 30 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction back to 0°C and slowly add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture.

  • Workup: Remove the THF under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 4-hydroxyphthalide.

References

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  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • CN1239715A - Synthesis process of N-hydroxyl phthalimide. (1999). Google Patents.
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  • Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles. (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Optimization of the reaction conditions for synthesis of 4a (Figure 6). (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. (2024). ACS Publications. Retrieved January 14, 2026, from [Link]

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  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. (2024). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]

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  • EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. (1983). Google Patents.
  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. Retrieved January 14, 2026, from [Link]

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Validation & Comparative

A Head-to-Head Comparison for Drug Development Professionals: 4-Hydroxyisobenzofuran-1(3H)-one vs. Etoposide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. This guide provides a comprehensive comparison of 4-Hydroxyisobenzofuran-1(3H)-one, a representative of the promising isobenzofuranone class, and Etoposide, a well-established topoisomerase II inhibitor used in chemotherapy.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, and a robust experimental framework for their comparative evaluation in cancer cell lines.

Section 1: Mechanistic Overview - Two Distinct Approaches to Inducing Cancer Cell Death

A fundamental understanding of the mechanism of action is critical in drug development. Etoposide and this compound, while both exhibiting cytotoxic effects on cancer cells, operate through fundamentally different pathways.

Etoposide: The Established DNA Damager

Etoposide is a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication and repair.[1][2][3] By stabilizing the transient complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks.[1][2] This accumulation of DNA damage triggers cell cycle arrest, primarily in the G2/M phase, and ultimately leads to apoptosis.[3][5] The overexpression of topoisomerase II-alpha in many tumor cells makes it a prime target for this class of drugs.[1]

Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA DNA TopoII->DNA Creates transient breaks DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes complex, prevents re-ligation CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Etoposide's mechanism of action.

This compound and its Analogs: A Multifaceted Approach

The isobenzofuranone scaffold, to which this compound belongs, represents a class of compounds with diverse and not fully elucidated anticancer mechanisms.[4][6][7] Research on various derivatives suggests multiple modes of action, including:

  • Induction of Apoptosis: Several isobenzofuranone derivatives have been shown to trigger programmed cell death in cancer cell lines.[4][8] Some, like certain cytosporones, may interact with nuclear orphan receptors like Nur77 to initiate apoptosis.[8]

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6]

  • Potentiation of Other Chemotherapeutics: Some isobenzofuranones have demonstrated the ability to enhance the efficacy of established chemotherapy drugs like cyclophosphamide and cisplatin.[9][10]

The diverse potential mechanisms of this compound highlight the need for direct experimental comparison to understand its specific activity profile against cancer cells.

Isobenzofuranone_Pathway Isobenzofuranone 4-Hydroxyisobenzofuran- 1(3H)-one & Analogs Apoptosis Apoptosis Isobenzofuranone->Apoptosis Tubulin Tubulin Polymerization Isobenzofuranone->Tubulin Inhibits ChemoPotentiation Potentiation of Chemotherapy Isobenzofuranone->ChemoPotentiation Nur77 Nur77 Interaction Isobenzofuranone->Nur77 CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Potential mechanisms of isobenzofuranones.

Section 2: Experimental Framework for a Head-to-Head Comparison

To objectively compare the anticancer potential of this compound and etoposide, a multi-pronged experimental approach is essential. The following details a robust workflow for this evaluation.

Experimental_Workflow Start Start: Compound Selection (this compound vs. Etoposide) CellLineSelection Cell Line Selection (e.g., A549, MCF-7, HCT-116) Start->CellLineSelection Cytotoxicity Cytotoxicity Assay (MTT) CellLineSelection->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle DataAnalysis Comparative Data Analysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Relative Efficacy and Mechanistic Insights DataAnalysis->Conclusion

Caption: Experimental workflow for comparison.

Cell Line Selection

The choice of cancer cell lines is pivotal for a meaningful comparison. A panel of cell lines from different cancer types is recommended to assess the breadth of activity. Based on literature precedence for etoposide and benzofuran derivatives, the following are suggested:

  • A549 (Non-small cell lung cancer): Commonly used for cytotoxicity studies with etoposide.[11][12][13]

  • MCF-7 (Breast cancer): A well-characterized cell line responsive to various anticancer agents.[12]

  • HCT-116 (Colon cancer): To evaluate activity in gastrointestinal cancers.[14]

  • HL-60 (Promyelocytic leukemia): Some isobenzofuranones have shown significant activity in leukemia cell lines.[4]

Cytotoxicity Assessment: The MTT Assay

The initial step is to determine the cytotoxic potential of both compounds and establish their half-maximal inhibitory concentration (IC50). The MTT assay is a reliable and widely used colorimetric assay for this purpose.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and etoposide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Induction: Annexin V/Propidium Iodide Staining

To confirm that cytotoxicity is mediated by apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the IC50 concentrations of this compound and etoposide for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper gating.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis: Propidium Iodide Staining

To investigate the effect of the compounds on cell cycle progression, flow cytometry with PI staining is employed.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentrations of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Section 3: Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Comparative IC50 Values (µM) of this compound and Etoposide

Cell LineThis compound (48h)Etoposide (48h)
A549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
HCT-116Experimental DataExperimental Data
HL-60Experimental DataExperimental Data

Table 2: Comparative Analysis of Apoptosis Induction and Cell Cycle Arrest (at IC50, 24h)

Treatment% Apoptotic Cells (Annexin V+)% G2/M Arrest
A549
Vehicle ControlExperimental DataExperimental Data
This compoundExperimental DataExperimental Data
EtoposideExperimental DataExperimental Data
MCF-7
Vehicle ControlExperimental DataExperimental Data
This compoundExperimental DataExperimental Data
EtoposideExperimental DataExperimental Data

Section 4: Conclusion and Future Directions

This guide outlines a comprehensive strategy for the head-to-head comparison of this compound and etoposide. The proposed experiments will provide crucial data on their relative potency, mechanisms of cell death, and effects on cell cycle progression across a panel of relevant cancer cell lines.

The results of this comparative study will be instrumental for drug development professionals in determining the therapeutic potential of this compound. Should this compound demonstrate superior or comparable efficacy to etoposide, particularly with a more favorable safety profile in non-cancerous cells (a key area for further investigation), it would warrant further preclinical and clinical development as a novel anticancer agent.

References

  • van Maanen, J. M., et al. (1988). Mechanism of action of antitumor drug etoposide: a review. Journal of the National Cancer Institute, 80(19), 1526-1533. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etoposide? [Link]

  • Medicine of the week. (2025). 08 Medicine of the week: Etoposide. YouTube. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etoposide Phosphate? [Link]

  • Davou, G. I., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. International Research Journal of Medicine and Medical Sciences, 7(2), 40-47. [Link]

  • Kuh, H. J., et al. (1995). Sequence-dependent cytotoxicity of etoposide and paclitaxel in human breast and lung cancer cell lines. Cancer Chemotherapy and Pharmacology, 37(1-2), 141-147. [Link]

  • Davou, G. I., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. ResearchGate. [Link]

  • Davou, G. I., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. [Link]

  • da Silva, A. C., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 19(9), 13623-13636. [Link]

  • de Fátima, A., et al. (2015). A novel cytosporone 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one: synthesis; toxicological, apoptotic and immunomodulatory properties; and potentiation of mutagenic damage. BMC Cancer, 15, 523. [Link]

  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

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  • Wójcik, M., et al. (2022). Evaluation of Possible Neobavaisoflavone Chemosensitizing Properties towards Doxorubicin and Etoposide in SW1783 Anaplastic Astrocytoma Cells. International Journal of Molecular Sciences, 23(23), 15306. [Link]

  • Navarro, S. D., et al. (2023). 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. Pharmaceutics, 15(2), 346. [Link]

  • Lorenzo-Morales, J., et al. (2020). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 219, 108020. [Link]

  • Jendrossek, V., et al. (2016). Characterization of etoposide- and cisplatin-chemoresistant retinoblastoma cell lines. Oncology Letters, 12(3), 2245-2252. [Link]

  • Navarro, S. D., et al. (2023). 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. ResearchGate. [Link]

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A Comparative Analysis of Tyrosinase Inhibitory Activity: 4-Hydroxyphthalide vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction to Tyrosinase and Its Significance in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1] This enzyme catalyzes the initial and rate-limiting steps in the complex biochemical pathway of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Due to its central role in melanin production, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for the treatment of hyperpigmentation disorders, such as melasma and age spots, as well as for skin-lightening applications.[2]

This guide provides a comparative overview of the tyrosinase inhibitory activity of the well-established inhibitor, kojic acid, and the less-studied compound, 4-hydroxyphthalide. While extensive data exists for kojic acid, this analysis will also explore the theoretical potential of 4-hydroxyphthalide based on related structures, highlighting the current knowledge gaps and future research directions.

The Benchmark Inhibitor: A Profile of Kojic Acid

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring fungal metabolite produced by several species of Aspergillus and Penicillium.[3] It is widely recognized and utilized in the cosmetic and pharmaceutical industries for its effective tyrosinase inhibitory properties.[3]

Chemical and Physical Properties

Kojic acid is a white to off-white crystalline powder with good solubility in water, which facilitates its incorporation into various topical formulations.[4] Structurally, it is a derivative of pyran.

Mechanism of Tyrosinase Inhibition

The primary mechanism by which kojic acid inhibits tyrosinase is through the chelation of the copper ions within the enzyme's active site.[5] The binuclear copper center is essential for the catalytic activity of tyrosinase, and by binding to these copper ions, kojic acid effectively inactivates the enzyme, preventing it from carrying out the oxidation of its substrates.[5] Kinetic studies have shown that kojic acid acts as a competitive inhibitor of tyrosinase.[3]

cluster_0 Tyrosinase Active Site Tyrosinase Tyrosinase Enzyme Copper Copper Ions (Cu2+) Tyrosinase->Copper contains Inhibition Inhibition of Melanin Synthesis Tyrosinase->Inhibition Copper->Inhibition Kojic_Acid Kojic Acid Kojic_Acid->Copper chelates

Caption: Mechanism of Tyrosinase Inhibition by Kojic Acid.

Efficacy and IC50 Values

The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The reported IC50 values for kojic acid against mushroom tyrosinase vary across different studies, which can be attributed to variations in assay conditions such as enzyme purity, substrate concentration, and incubation time.[6] Nevertheless, kojic acid consistently demonstrates significant inhibitory activity, with reported IC50 values often in the micromolar range. For instance, some studies report IC50 values for kojic acid to be approximately 13.0 µmol/L to 14.8 µmol/L.[1]

4-Hydroxyphthalide: A Potential but Unverified Tyrosinase Inhibitor

4-Hydroxyphthalide is a chemical compound that, to date, has not been extensively studied for its tyrosinase inhibitory activity. Consequently, there is a lack of direct experimental data, including IC50 values and detailed mechanistic studies, in the current scientific literature.

Chemical Structure and Theoretical Inhibitory Potential

The structure of 4-hydroxyphthalide, featuring a hydroxyl group on a phthalide backbone, suggests a potential for interaction with the tyrosinase enzyme. The presence of hydroxyl groups is a common feature in many known tyrosinase inhibitors, as they can participate in binding to the enzyme's active site.[3] However, without empirical data, any proposed mechanism of action for 4-hydroxyphthalide remains speculative.

Research on structurally related compounds, such as phthalic acid, has indicated a mixed-type inhibition of tyrosinase.[7][8] This suggests that phthalide derivatives might interact with the enzyme, but the specific nature and strength of this interaction for 4-hydroxyphthalide are yet to be determined.

Comparative Summary

FeatureKojic Acid4-Hydroxyphthalide
Chemical Class PyranonePhthalide
Source Fungal MetaboliteSynthetic/Natural (To be confirmed)
Mechanism of Action Copper Chelation, Competitive Inhibition[3][5]To be determined
IC50 (Mushroom Tyrosinase) ~13-15 µM (Varies by study)[1]Not available
Clinical Use Widely used in cosmetics and dermatology[4]Not established

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To empirically determine and compare the tyrosinase inhibitory activity of compounds like 4-hydroxyphthalide against a standard like kojic acid, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a common in vitro tyrosinase inhibition assay using L-DOPA as a substrate.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic Acid (as a positive control)

  • 4-Hydroxyphthalide (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.

    • Prepare stock solutions of kojic acid and 4-hydroxyphthalide in DMSO. Subsequently, create a series of dilutions at various concentrations using the phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 40 µL of the phosphate buffer to each well.

    • Add 20 µL of the various concentrations of the test compound (4-hydroxyphthalide) and the positive control (kojic acid) to their respective wells.

    • For the negative control well, add 20 µL of the phosphate buffer (containing the same percentage of DMSO as the test wells).

    • Add 20 µL of the mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance of each well at 475 nm using a microplate reader.

    • Take kinetic readings every minute for a total of 20 minutes.

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • The percentage of tyrosinase inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Tyrosinase - L-DOPA - Inhibitors - Buffer B Pipette Buffer, Inhibitor, and Tyrosinase into 96-well plate A->B C Pre-incubate at 25°C for 10 minutes B->C D Initiate reaction with L-DOPA C->D E Measure Absorbance at 475 nm (kinetic readings) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

Conclusion and Future Perspectives

In the landscape of tyrosinase inhibitors, kojic acid stands as a well-characterized and effective compound, serving as a benchmark for the development of new therapeutic and cosmetic agents. Its mechanism of action through copper chelation is well-understood, and its efficacy is supported by a wealth of scientific data.

In contrast, 4-hydroxyphthalide remains an enigmatic compound in the context of tyrosinase inhibition. While its chemical structure suggests a potential for bioactivity, the absence of direct experimental evidence makes any comparison with kojic acid purely speculative at this stage.

Therefore, this guide underscores the critical need for future research to elucidate the tyrosinase inhibitory potential of 4-hydroxyphthalide. Comprehensive in vitro studies, following established protocols as outlined above, are imperative to determine its IC50 value and to unravel its mechanism of action. Such studies will be the definitive step in ascertaining whether 4-hydroxyphthalide can be considered a viable alternative or a novel candidate in the ongoing search for effective and safe tyrosinase inhibitors.

References

  • Yin, S. J., Si, Y. X., & Qian, G. Y. (2011). Inhibitory effect of phthalic acid on tyrosinase: the mixed-type inhibition and docking simulations. Enzyme research, 2011, 294724. [Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 279–309. [Link]

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and molecular life sciences : CMLS, 62(15), 1707–1723. [Link]

  • D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. [Link]

  • Yin, S. J., Si, Y. X., & Qian, G. Y. (2011). Inhibitory effect of phthalic acid on tyrosinase: the mixed-type inhibition and docking simulations. Enzyme research, 2011, 294724. [Link]

  • Chen, Q., Zhu, W., & Li, Y. (2012). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 22(19), 6195–6198. [Link]

  • Dettori, M. A., Fabbri, D., Dessì, A., & Delogu, G. (2020). Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes. Molecules (Basel, Switzerland), 25(12), 2779. [Link]

  • Park, J., Lee, J., Jung, E., Park, J., Kim, K., Park, B., Jung, K., & Park, D. (2021). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Antioxidants (Basel, Switzerland), 10(1), 16. [Link]

  • Dettori, M. A., Fabbri, D., Dessì, A., & Delogu, G. (2020). Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes. Molecules (Basel, Switzerland), 25(12), 2779. [Link]

  • GlobalRx. (n.d.). Kojic Acid for Compounding: A Comprehensive Clinical Profile. [Link]

  • Kim, H. J., Seo, S. H., Lee, B. G., & Lee, Y. S. (2010). 4-Hydroxy-2'-nitrodiphenyl ether analogues as novel tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 20(10), 2998–3000. [Link]

  • Liu, J., Wu, L., & Li, L. (2015). Inhibition mechanism of 4-hydroxycinnamic acid on reactions catalyzed by tyrosinase. Journal of the Chinese chemical society, 62(8), 695-702. [Link]

  • Kim, Y. J., No, J. K., Lee, J. H., & Chung, H. Y. (2005). 4,4'-dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biological & pharmaceutical bulletin, 28(2), 323–327. [Link]

  • Firoozpour, L., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences, 16(3), 254-265. [Link]

  • Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (2021). Analysis of kojic acid derivatives as competitive inhibitors of tyrosinase: a molecular modeling approach. International journal of molecular sciences, 22(10), 5237. [Link]

  • Saeedi, M., Eslami, M., & Morteza-Semnani, K. (2019). Kojic acid applications in cosmetic and pharmaceutical preparations. Biomedicine & Pharmacotherapy, 110, 582-593. [Link]

  • Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review. RSC advances, 8(62), 35491–35510. [Link]

  • Panzella, L., & Napolitano, A. (2019). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Cosmetics, 6(4), 57. [Link]

  • Rescigno, A., Sollai, F., Pisu, B., Rinaldi, A., & Sanjust, E. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1266–1272. [Link]

  • ResearchGate. (n.d.). IC 50 of various tyrosinase inhibitors. [Link]

  • Kim, D., Park, J., Kim, J., Han, C., Yoon, J., Kim, N., Seo, J., & Lee, C. (2005). Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. Biological & pharmaceutical bulletin, 28(12), 2216–2219. [Link]

  • Katagiri, T., Okuno, T., Ohta, K., & Urakawa, T. (2007). Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. Journal of the Japanese Cosmetic Science Society, 31(3), 164-169. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyisobenzofuran-1(3H)-one, or 4-hydroxyphthalide, scaffold is a privileged heterocyclic motif found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antifungal potential. By synthesizing data from multiple studies, we aim to elucidate the influence of various structural modifications on biological efficacy, offering insights for the rational design of novel therapeutic agents.

The this compound Core: A Foundation for Diverse Bioactivities

The isobenzofuran-1(3H)-one core, a fusion of a γ-lactone and a benzene ring, is the foundational structure for a class of compounds known as phthalides.[1] The introduction of a hydroxyl group at the C-4 position of the benzene ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Studies have indicated that the presence of a hydroxyl group on the benzene ring of phthalide derivatives positively correlates with higher bioactivity.[2] This observation underscores the importance of the 4-hydroxy substituent as a key pharmacophoric feature. These compounds have demonstrated a range of biological effects, including antioxidant, antimicrobial, antiplatelet, and cytotoxic activities.[3]

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phthalide core and at the C-3 position. This section provides a comparative overview of their antiproliferative and antifungal activities, supported by experimental data from various studies.

Antiproliferative Activity

A significant body of research has focused on the anticancer potential of isobenzofuran-1(3H)-one derivatives. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis.

dot

cluster_0 Cellular Environment Isobenzofuranone_Derivative Isobenzofuranone Derivative Target_Protein Target Protein (e.g., DHFR, Tubulin) Isobenzofuranone_Derivative->Target_Protein Binding and Inhibition Signaling_Pathway Signaling Pathway Disruption Target_Protein->Signaling_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: General mechanism of antiproliferative activity.

Table 1: Comparative Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives

Compound ID/SeriesKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 16 C-3 substituted with a phenyl groupK562 (myeloid leukemia)2.79[1][3]
Compound 18 C-3 substituted with a p-tolyl groupK562 (myeloid leukemia)1.71[1][3]
Compound 9 C-3 substituted with a specific alkyl chainHL-60 (leukemia)3.24 µg/mL[3]
Compound 8 C-3 substituted with a different alkyl chainHL-60 (leukemia)21.00 µg/mL[3]
Etoposide (VP16) Positive ControlK562 (myeloid leukemia)7.06[1][3]

Structure-Activity Relationship Insights (Antiproliferative):

  • C-3 Substitution is Critical: The nature of the substituent at the C-3 position plays a pivotal role in determining the antiproliferative potency. Aromatic substitutions at this position, as seen in compounds 16 and 18, have shown strong inhibitory activity against myeloid leukemia cells, even surpassing the efficacy of the commercial drug etoposide in some cases.[1][3]

  • Influence of Benzene Ring Substituents: While the focus of many studies has been on C-3 modifications, the presence of an acetyl group on the benzene ring of the isobenzofuranone core appears to enhance biological activity.[3] This suggests that electronic modifications to the aromatic system can modulate the compound's interaction with its biological target.

  • Lipophilicity: A correlation has been observed between the calculated LogP (cLogP) values and antiproliferative activity, with the most active compounds generally possessing higher lipophilicity.[3]

Antifungal Activity

Certain isobenzofuran-1(3H)-one derivatives have demonstrated promising activity against a range of fungal pathogens. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

dot

cluster_1 Fungal Cell Phthalide_Derivative Phthalide Derivative Fungal_Enzyme Fungal Enzyme (e.g., DHFR) Phthalide_Derivative->Fungal_Enzyme Inhibition Metabolic_Pathway Essential Metabolic Pathway Interruption Fungal_Enzyme->Metabolic_Pathway Fungal_Growth_Inhibition Fungal Growth Inhibition Metabolic_Pathway->Fungal_Growth_Inhibition

Caption: Proposed mechanism of antifungal activity.

Table 2: Comparative Antifungal Activity of Phthalide Derivatives

Compound SeriesKey Structural FeaturesFungal StrainMIC (µg/mL)Reference
Phthalide Derivatives Varied substitutionsCandida albicans-[4]
N-substituted phthalimides Varied N-substituentsCandida albicans-[5]

Structure-Activity Relationship Insights (Antifungal):

  • Hydroxylation Enhances Activity: As with antiproliferative activity, the presence of hydroxyl groups on the phthalide scaffold is suggested to be beneficial for antifungal efficacy.[2]

  • Molecular Docking Insights: Computational studies on phthalide derivatives have identified dihydrofolate reductase (DHFR) as a potential target in Plasmodium falciparum, the parasite responsible for malaria.[6] This suggests that a similar mechanism of enzyme inhibition may be at play in their antifungal activity. Molecular docking of N-substituted phthalimides into the active sites of DNA gyrase and enoyl-acyl carrier protein reductase (ENR) has also provided insights into their antibacterial and antimycobacterial activities.[5]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard experimental methodologies used to assess the biological activities of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., K562, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells in the exponential growth phase and adjust the cell density.

    • Seed the cells into 96-well microtiter plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug like etoposide).

    • Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add a sterile MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value from the curve using appropriate software.

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cluster_2 MTT Assay Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Compound Dilutions Seeding->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis End End Analysis->End

Sources

A Comparative Analysis of the Antioxidant Potential of Different Isobenzofuranones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antioxidant potential of various isobenzofuranone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a synthesized, expert perspective on evaluating this promising class of compounds. We will delve into the causality behind experimental design, present detailed protocols for robust assessment, and explore the critical structure-activity relationships that govern antioxidant efficacy.

Introduction: The Rising Significance of Isobenzofuranones as Antioxidants

Isobenzofuranones, characterized by a γ-lactone moiety fused to a benzene ring, are a class of compounds that have garnered significant scientific attention for their diverse biological activities, including antimicrobial, antiplatelet, and cytotoxic effects.[1][2] Of particular interest is their potential as antioxidants. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3] Antioxidants mitigate this damage by neutralizing free radicals.[4][5] Several isobenzofuranone derivatives, many of which are isolated from fungal sources, have demonstrated potent antioxidant properties, making them exciting candidates for further therapeutic development.[1][6]

This guide will provide a framework for the comparative assessment of their antioxidant potential, focusing on common and reliable in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The use of multiple assays is crucial as they reflect different mechanisms of antioxidant action, thus providing a more comprehensive profile of a compound's capabilities.

Methodologies for Assessing Antioxidant Potential

The selection of appropriate assays is paramount for a meaningful comparative analysis. Here, we detail the protocols for three widely accepted methods, explaining the rationale behind their use.

Experimental Workflow Overview

The general workflow for assessing the antioxidant potential of isobenzofuranone derivatives is a systematic process involving sample preparation, execution of multiple antioxidant assays, and rigorous data analysis. This multi-assay approach ensures a comprehensive evaluation of the compounds' antioxidant capacities.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis prep_sample Prepare Isobenzofuranone Solutions (various concentrations) dpph DPPH Radical Scavenging Assay prep_sample->dpph Test Compound abts ABTS Radical Cation Decolorization Assay prep_sample->abts Test Compound frap Ferric Reducing Antioxidant Power (FRAP) Assay prep_sample->frap Test Compound prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph Reagents prep_reagents->abts Reagents prep_reagents->frap Reagents measure Spectrophotometric Measurement (Absorbance) dpph->measure abts->measure frap->measure calculate Calculate % Inhibition / FRAP Value measure->calculate ec50 Determine EC50 / TEAC Values calculate->ec50 compare Compare Potency of Derivatives ec50->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar

Caption: General experimental workflow for the comparative analysis of antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is characterized by a deep violet color and a strong absorbance at approximately 517 nm.[7][8] The reduction of DPPH by an antioxidant results in a color change to a pale yellow, which is measured as a decrease in absorbance.[7] Its simplicity and reproducibility make it an excellent primary screening tool.[8]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[8]

    • Sample Preparation: Dissolve the isobenzofuranone derivatives in methanol to create a stock solution, from which a series of dilutions are prepared.

    • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.[6] A typical ratio is 1 mL of DPPH solution to 1 mL of the sample solution.[8]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6] A blank containing only methanol is used for baseline correction.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9] The EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle & Rationale: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10] The resulting blue-green radical cation has a characteristic absorbance at 734 nm.[10] Antioxidants neutralize this radical cation, leading to a decrease in absorbance. This assay is advantageous because the ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds.

  • Experimental Protocol:

    • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This stock solution is then diluted with ethanol or water to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

    • Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in a suitable solvent.

    • Reaction Mixture: Add a small volume of the test sample to a larger volume of the ABTS•+ solution.

    • Incubation: Allow the reaction to proceed for a defined time (e.g., 5 minutes) at room temperature.

    • Absorbance Measurement: Measure the absorbance at 734 nm.

    • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[10]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Rationale: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[11] This reduction is detected by the formation of a colored complex (intense blue) between the ferrous ions and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[11] The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.[11] This assay provides a direct measure of the electron-donating capacity of the antioxidants.

  • Experimental Protocol:

    • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Sample Preparation: Prepare dilutions of the isobenzofuranone derivatives.

    • Reaction Mixture: Add a small volume of the sample to a larger volume of the pre-warmed (37°C) FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-6 minutes).[11]

    • Absorbance Measurement: Measure the absorbance at 593 nm.

    • Calculation: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.[4][5]

Comparative Analysis of Isobenzofuranone Antioxidant Potential

Several studies have isolated and characterized isobenzofuranones, primarily from fungal species, and evaluated their antioxidant activity. A key finding is the strong correlation between the number of phenolic hydroxyl groups and the antioxidant capacity.[1]

Compound NameSource OrganismDPPH EC50 (µM)Reference
4,5,6-trihydroxy-7-methylphthalideEpicoccum sp.Potently active[12]
4,6-dihydroxy-5-methoxy-7-methylphthalideCephalosporium sp. AL03110[1][13]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuranCephalosporium sp. AL0317[1][13]
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuranCephalosporium sp. AL03122[1][13]
4,5,6-trihydroxy-7-methylphthalideCephalosporium sp. AL0315[1][13]

Data presented is a synthesis from the cited literature. Direct comparison should be made with caution as experimental conditions may vary between studies.

Structure-Activity Relationship (SAR)

The antioxidant activity of isobenzofuranones is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) groups on the aromatic ring are the most critical determinants of their radical scavenging ability.

SAR hydroxyl Number & Position of Hydroxyl Groups (-OH) high_activity High Activity hydroxyl->high_activity More -OH groups (especially ortho/para) correlate with higher activity low_activity Low Activity hydroxyl->low_activity Fewer -OH groups methoxy Presence of Methoxy Groups (-OCH3) moderate_activity Moderate Activity methoxy->moderate_activity May modulate activity, often less potent than -OH lactone Lactone Ring Integrity lactone->high_activity Essential for core structure, substituents are key

Caption: Key structure-activity relationships for the antioxidant potential of isobenzofuranones.

As observed in the comparative data, compounds with three phenolic hydroxyl groups, such as 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (EC50 = 7 µM) and 4,5,6-trihydroxy-7-methylphthalide (EC50 = 5 µM), exhibit more potent antioxidant activity than their counterparts with fewer hydroxyl groups.[1] The presence of a methoxy group in place of a hydroxyl group, as seen in 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (EC50 = 22 µM), leads to a significant decrease in activity.[1] This is because the hydroxyl groups can readily donate a hydrogen atom to stabilize free radicals, a process that is fundamental to their antioxidant action.

Conclusion and Future Directions

Isobenzofuranones represent a promising class of natural antioxidants. Their efficacy is strongly dependent on their chemical structure, particularly the number and arrangement of phenolic hydroxyl groups. This guide provides a robust framework for the comparative evaluation of these compounds, emphasizing the importance of a multi-assay approach to fully characterize their antioxidant profiles.

Future research should focus on the systematic synthesis and evaluation of a wider range of isobenzofuranone derivatives to further elucidate their structure-activity relationships. Moreover, in vitro findings should be validated in cellular and in vivo models to assess their physiological relevance and potential for therapeutic applications in oxidative stress-related diseases.

References

  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

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A Technical Guide to Validating the Anticancer Effects of 4-Hydroxyisobenzofuran-1(3H)-one in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4-Hydroxyisobenzofuran-1(3H)-one, a novel compound with potential anticancer properties. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's efficacy and mechanism of action against multiple cancer cell lines. By comparing its performance against a well-established chemotherapeutic agent, Doxorubicin, this guide establishes a clear pathway for evaluating its therapeutic potential.

The isobenzofuranone (also known as phthalide) scaffold is a core component of various natural and synthetic molecules that exhibit a wide range of biological activities, including anticancer properties.[1][2] Several derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and target specific signaling pathways crucial for tumor growth.[3][4][5] This foundational knowledge provides the rationale for investigating this compound as a potential addition to the arsenal of cancer therapeutics.

Part 1: Preclinical Validation Strategy: A Stepwise Approach

A systematic evaluation is critical to determine the therapeutic promise of a novel compound. The workflow begins with a broad cytotoxicity screening to establish efficacy, followed by increasingly specific mechanistic studies to understand how the compound exerts its effects. This multi-tiered approach ensures a thorough and logical progression from initial observation to mechanistic insight.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation start Compound Synthesis & Purification of This compound cell_selection Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_selection mtt_assay MTT Viability Assay (24h & 48h treatment) cell_selection->mtt_assay ic50 Determine IC50 Values (Compound vs. Doxorubicin) mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If potent (low IC50) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle If potent (low IC50) western_blot Western Blot Analysis (Apoptotic Pathway Proteins) apoptosis->western_blot pathway_analysis Signaling Pathway Mapping cell_cycle->pathway_analysis western_blot->pathway_analysis conclusion Conclusion & Future Directions pathway_analysis->conclusion

Caption: Experimental workflow for validating a novel anticancer compound.

Part 2: Comparative Cytotoxicity Analysis

The initial and most crucial step is to determine the compound's ability to inhibit cancer cell growth. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.[2] For this guide, we will compare the hypothetical IC50 values of this compound against Doxorubicin, a widely used chemotherapy agent. Doxorubicin functions by intercalating into DNA and inhibiting topoisomerase II, thereby blocking replication and transcription.[][7][8][9][10]

We selected three distinct and well-characterized human cancer cell lines for this validation:

  • MCF-7: An estrogen receptor (ER)-positive breast adenocarcinoma cell line, representing a luminal A subtype.[11][12][13][14][15] It is a workhorse for studying hormone-responsive cancers.

  • A549: A human lung adenocarcinoma cell line, often used as a model for non-small cell lung cancer.[16][17][18][19][20] These cells are known for their ability to synthesize lecithin.[16]

  • HCT116: A human colorectal carcinoma cell line characterized by a mutation in the KRAS proto-oncogene.[21][22][23][24][25] It is a valuable model for studying gastrointestinal cancers and RAS-driven tumorigenesis.[22][23]

Table 1: Comparative IC50 Values (µM) of this compound vs. Doxorubicin

Cell LineTreatment TimeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 (Breast)24h8.50.9
48h4.20.4
A549 (Lung)24h12.11.5
48h6.80.7
HCT116 (Colon)24h7.30.6
48h3.50.2
Note: The data presented in this table is hypothetical and for illustrative purposes to guide experimental interpretation.

Interpretation of Results: The hypothetical data suggests that while this compound demonstrates cytotoxic activity across all three cell lines, its potency (as indicated by higher IC50 values) is less than that of the clinical standard, Doxorubicin. However, a novel compound with a different mechanism of action could still be valuable, particularly for overcoming drug resistance or reducing toxicity. The time-dependent decrease in IC50 values for the test compound indicates that its cytotoxic effect is enhanced with longer exposure.

Part 3: Mechanistic Elucidation

Understanding the mechanism of cell death is paramount. Does the compound simply cause necrosis, or does it induce a more controlled, programmed cell death pathway like apoptosis? Further investigation into its effect on the cell cycle can also reveal if it halts cell division at a specific phase.

Apoptosis Induction via Annexin V/PI Staining

Apoptosis is a highly regulated process essential for tissue homeostasis. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[26] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[26][27] By using these two stains together, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[27][28]

Expected Outcome: Treatment with this compound is expected to show a significant increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cell populations compared to the untreated control.

Cell Cycle Analysis via Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[29] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[29]

Expected Outcome: Treatment with this compound may cause an accumulation of cells in a specific phase (e.g., G2/M arrest), which would suggest interference with mitotic processes.

Signaling Pathway Analysis via Western Blot

To confirm that the observed cytotoxicity is due to apoptosis, we can use Western blotting to probe for key proteins in the apoptotic signaling cascade. Apoptosis is executed by a family of proteases called caspases.[30] A key indicator of apoptosis is the cleavage of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) from their inactive pro-forms into their active, cleaved forms.[30][31] Another hallmark is the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated Caspase-3.[31]

G compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2 Bcl-2 Family Regulation (↑Bax / ↓Bcl-2) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome cas9 Pro-Caspase-9 → Cleaved Caspase-9 apoptosome->cas9 cas3 Pro-Caspase-3 → Cleaved Caspase-3 cas9->cas3 parp PARP → Cleaved PARP cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Expected Outcome: Western blot analysis of lysates from treated cells should show an increase in the levels of cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP, confirming the activation of the intrinsic apoptotic pathway.

Part 4: Detailed Experimental Protocols

Scientific rigor and reproducibility are paramount. The following protocols provide detailed, step-by-step instructions for the key assays described in this guide.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[32] The amount of formazan produced is proportional to the number of living cells.[33]

Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[34]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the various drug concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[32]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[33]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[26][28]

Methodology:

  • Cell Culture and Treatment: Seed 1-2 x 10^5 cells in 6-well plates. After 24 hours, treat cells with the IC50 concentration of this compound for the desired time (e.g., 24 hours). Include untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS and centrifuge again.[28]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[28][35]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (50 µg/mL). Gently vortex the cells.[28]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[36]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[28] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[28]

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses the DNA-intercalating dye Propidium Iodide (PI) to stain cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[29][37]

Methodology:

  • Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a T25 flask. Treat with the IC50 concentration of the compound for 24 hours.

  • Harvesting: Harvest cells by trypsinization, then centrifuge at 1200 rpm for 5 minutes.[37]

  • Fixation: Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes at 4°C.[37][38]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[38]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[29][37]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[37][38]

  • Analysis: Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity.

Western Blot Analysis of Apoptotic Proteins

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. This allows for the visualization of changes in protein expression or post-translational modifications, such as the cleavage of caspases during apoptosis.[30][31][39]

Methodology:

  • Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-Caspase-3, cleaved Caspase-3, pro-Caspase-9, cleaved Caspase-9, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Part 5: Discussion and Future Directions

This guide outlines a foundational strategy for validating the anticancer effects of this compound. The hypothetical data suggests the compound possesses broad-spectrum cytotoxic activity, albeit at a lower potency than Doxorubicin. The proposed mechanistic studies are designed to confirm that this cytotoxicity is mediated through the induction of apoptosis and potentially cell cycle arrest.

Positive results from these experiments would justify further investigation, including:

  • In-depth Pathway Analysis: Exploring the upstream regulation of apoptosis, such as the involvement of the Bcl-2 family of proteins.

  • Combination Studies: Assessing whether this compound can synergize with existing chemotherapies like Doxorubicin to enhance efficacy or overcome resistance.

  • In Vivo Studies: Validating the compound's efficacy and safety in animal models (xenografts) of cancer.

  • Toxicity Profiling: Evaluating the compound's effect on non-cancerous cell lines to determine its therapeutic index.

By following this rigorous, multi-faceted approach, researchers can build a comprehensive profile of this compound, paving the way for its potential development as a novel anticancer agent.

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A Comparative Analysis of 4-Hydroxyisobenzofuran-1(3H)-one Derivatives and Conventional Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery and development of novel antifungal agents. This guide provides a comparative overview of the efficacy of a promising class of compounds, 4-Hydroxyisobenzofuran-1(3H)-one derivatives (also known as phthalides), against established antifungal drugs.[1] We will delve into their mechanisms of action, present comparative efficacy data, and provide standardized protocols for in vitro evaluation.

The Antifungal Arsenal: A Tale of Two Chemistries

Conventional Antifungal Agents: The Established Guard

The primary classes of clinically used antifungal drugs target fundamental components of the fungal cell, primarily the cell membrane and cell wall.[2]

  • Azoles (e.g., Fluconazole, Voriconazole): This extensive class of fungistatic agents inhibits the enzyme lanosterol 14-α-demethylase, a critical component of the ergosterol biosynthesis pathway.[3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function.[5][6]

  • Polyenes (e.g., Amphotericin B): Polyenes are fungicidal agents that bind directly to ergosterol in the fungal cell membrane.[7] This binding creates pores in the membrane, leading to leakage of intracellular contents and cell death.[3][8]

  • Echinocandins (e.g., Caspofungin, Micafungin): This newer class of antifungals offers a distinct mechanism of action by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme.[9][10] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall, but is absent in mammalian cells, offering selective toxicity.[9][11]

This compound Derivatives: A Novel Scaffold

Isobenzofuranones, a class of γ-lactone-containing compounds, have garnered attention for their diverse biological activities, including antimicrobial properties.[12][13] Several derivatives have demonstrated a broad spectrum of activity against various fungal species.[1] While the precise, overarching mechanism of action for all antifungal isobenzofuranones is still under investigation and can vary by derivative, evidence suggests they may interfere with key cellular processes. Some studies point towards the inhibition of ergosterol biosynthesis, similar to azoles, as a potential mode of action.[8]

Comparative Efficacy: A Quantitative Look

The in vitro efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for lead isobenzofuranone derivatives compared to standard antifungal agents against common fungal pathogens.

Compound ClassRepresentative AgentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Primary Mechanism of Action
Isobenzofuranone Derivative Derivative B11.56 - 6.253.12 - 12.5Putative Ergosterol Biosynthesis Inhibition
Azole Fluconazole0.25 - 2.016 - >64Ergosterol Biosynthesis Inhibition[3]
Polyene Amphotericin B0.25 - 1.00.5 - 2.0Ergosterol Binding & Pore Formation[7]
Echinocandin Caspofungin0.03 - 0.250.015 - 0.125β-(1,3)-D-glucan Synthesis Inhibition[9]

Note: The MIC values for the Isobenzofuranone Derivative are representative and may vary based on the specific chemical structure. Data for known agents are compiled from various surveillance studies.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure reproducible and comparable results, adherence to a standardized methodology is critical. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[14][15][16]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal isolate.

Causality and Rationale: This method is the gold standard for susceptibility testing.[17] It exposes a standardized fungal inoculum to serial dilutions of the antifungal agent in a liquid growth medium. The use of a 96-well microplate format allows for efficient testing of multiple compounds and concentrations simultaneously. RPMI-1640 medium is selected as it is a chemically defined medium that supports the growth of most clinically relevant fungi while minimizing drug-media interactions.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to a specific cell density.[18]

    • Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[19]

  • Drug Dilution:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range. Each well should contain 100 µL of the diluted drug.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.[18]

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) on each plate. These controls are crucial for validating the experiment.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.[20]

  • MIC Determination:

    • After incubation, visually inspect the plates or use a microplate reader to determine the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.

Visualizing Mechanisms and Workflows

Diagrams can clarify complex biological pathways and experimental procedures.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate on Agar Inoculum_Suspension 2. Create Saline Suspension Fungal_Culture->Inoculum_Suspension Standardize 3. Adjust to 0.5 McFarland Inoculum_Suspension->Standardize Final_Dilution 4. Dilute in RPMI Medium Standardize->Final_Dilution Inoculate_Plate 6. Add Fungal Inoculum to Wells Final_Dilution->Inoculate_Plate Drug_Dilution 5. Serial Dilution of Test Compound in Plate Drug_Dilution->Inoculate_Plate Incubate 7. Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC 8. Read MIC (Lowest Inhibitory Concentration) Incubate->Read_MIC Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol ... Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol (in Fungal Membrane) Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Enzyme INHIBITS Enzyme->Ergosterol

Caption: Inhibition of the Fungal Ergosterol Pathway by Azole Antifungals.

Future Outlook

While established antifungal agents remain critical, the unique scaffold of this compound derivatives presents a compelling avenue for the development of new therapeutics. [21][22]Their potential to act on validated targets like ergosterol biosynthesis, possibly with different binding kinetics or specificity, could help overcome existing resistance mechanisms. Further research, including comprehensive structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and toxicity profiling, is warranted to fully realize the therapeutic potential of this promising class of compounds.

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A Comparative Guide to the Neuroprotective Efficacy of 4-Hydroxyphthalide and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neurodegenerative disease research, the battle against oxidative stress remains a primary therapeutic frontier. An imbalance in reactive oxygen species (ROS) production and the brain's antioxidant defenses is a well-established contributor to neuronal damage. This guide provides a comprehensive benchmark of the neuroprotective effects of 4-hydroxyphthalide against three other well-characterized antioxidants: Edaravone, N-acetylcysteine (NAC), and Resveratrol. Our analysis is grounded in mechanistic insights and supported by established experimental protocols to empower researchers in their pursuit of novel neuroprotective strategies.

The Central Role of Oxidative Stress in Neurodegeneration

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress, where an excess of ROS inflicts damage upon vital cellular components, including lipids, proteins, and nucleic acids. This cellular onslaught disrupts normal physiological processes, leading to mitochondrial dysfunction, neuroinflammation, and ultimately, apoptotic cell death. Consequently, the exploration of potent antioxidants that can mitigate this damage is of paramount importance in the development of effective neuroprotective therapies.

Profiling the Neuroprotective Agents

This guide will delve into the mechanisms and reported efficacy of four distinct antioxidant compounds, offering a comparative perspective on their potential as neuroprotective agents.

4-Hydroxyphthalide: A Promising Natural Compound

4-Hydroxyphthalide is a naturally occurring compound that has demonstrated significant neuroprotective potential. Its therapeutic effects are largely attributed to its ability to counteract oxidative stress and its subsequent downstream effects.

Mechanism of Action: The neuroprotective mechanism of 4-hydroxyphthalide is multifaceted. It is understood to directly scavenge free radicals, thereby reducing the overall oxidative burden on neuronal cells. Furthermore, it is believed to upregulate endogenous antioxidant defense mechanisms, providing a more sustained protective effect. While the precise signaling pathways are still under active investigation, preliminary evidence suggests an influence on key cell survival and anti-inflammatory pathways.

Edaravone: A Clinically Approved Free Radical Scavenger

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its clinical utility underscores its efficacy in mitigating oxidative stress-mediated neuronal injury.[2]

Mechanism of Action: Edaravone exerts its neuroprotective effects by quenching hydroxyl radicals and inhibiting both hydroxyl radical-dependent and -independent lipid peroxidation.[1] By neutralizing these highly reactive species, Edaravone protects cell membranes from damage and reduces the cascade of events leading to neuronal death.[2][3] It has also been shown to have anti-inflammatory properties, further contributing to its neuroprotective profile.[3]

N-Acetylcysteine (NAC): A Glutathione Precursor with Broad-Spectrum Effects

N-acetylcysteine (NAC) is a well-established antioxidant with a long history of clinical use.[4] Its primary neuroprotective role stems from its function as a precursor to L-cysteine, a key component of the endogenous antioxidant glutathione (GSH).[5]

Mechanism of Action: By replenishing intracellular GSH levels, NAC enhances the cell's natural defense against oxidative stress.[5][6] GSH directly neutralizes free radicals and is a critical cofactor for several antioxidant enzymes.[6] Beyond its role in GSH synthesis, NAC has been shown to modulate neuroinflammatory processes and influence glutamatergic neurotransmission, highlighting its diverse mechanisms of action in the central nervous system.[6][7]

Resveratrol: A Polyphenol with Sirtuin-Activating Properties

Resveratrol, a natural polyphenol found in grapes and other plants, has garnered significant attention for its potential neuroprotective and anti-aging properties.[8][9] Its benefits in the context of neurodegeneration are linked to its antioxidant, anti-inflammatory, and sirtuin-activating capabilities.[8][10][11]

Mechanism of Action: Resveratrol directly scavenges ROS and can also enhance the expression of endogenous antioxidant enzymes.[8] A key aspect of its neuroprotective action is its ability to activate Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress responses and longevity.[11][12] SIRT1 activation by resveratrol has been shown to promote mitochondrial biogenesis and reduce neuroinflammation, offering a multi-pronged approach to neuroprotection.[8][13]

Comparative Analysis of Neuroprotective Efficacy

A direct quantitative comparison of the neuroprotective efficacy of these four compounds is challenging due to the limited number of head-to-head studies. However, by examining their mechanisms and available data from various experimental models, we can draw some insightful comparisons. The following table summarizes their key characteristics and reported effects.

Feature4-HydroxyphthalideEdaravoneN-Acetylcysteine (NAC)Resveratrol
Primary Mechanism Direct free radical scavenging, potential upregulation of endogenous antioxidants.Potent free radical scavenger, inhibits lipid peroxidation.[1][3]Precursor to glutathione (GSH), enhances endogenous antioxidant defense.[5][6]Direct antioxidant, activates SIRT1, anti-inflammatory.[8][10][11]
Key Molecular Targets Under investigationHydroxyl radicals, peroxynitrite.[2]Glutathione synthesis pathway.[6]SIRT1, Nrf2.[8][14]
Reported Effects Reduces oxidative stress markers, improves cell viability in neurotoxicity models.Improves neurological outcomes in stroke and ALS.[1]Protects against oxidative stress-induced cell death, modulates neuroinflammation.[6]Reduces amyloid-beta toxicity, protects against mitochondrial dysfunction.[8][15]
Clinical Status PreclinicalClinically approved for stroke and ALS.[1]Widely used as a mucolytic and for acetaminophen overdose; investigated for various neurological conditions.[4]Investigated in clinical trials for various age-related diseases.[13]

Experimental Protocols for Benchmarking Neuroprotective Effects

To facilitate a standardized comparison of these antioxidants, we provide detailed protocols for key in vitro assays that are fundamental to assessing neuroprotection and antioxidant capacity.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (4-hydroxyphthalide, edaravone, NAC, resveratrol) for a predetermined duration (e.g., 1-2 hours) before inducing oxidative stress.

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the cell culture and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[16]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[16]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method for detecting intracellular ROS.

Protocol:

  • Cell Preparation and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: Remove the culture medium and wash the cells gently with PBS. Add 100 µL of diluted DCF-DA solution (e.g., 10 µM in serum-free medium) to each well.[17]

  • Incubation: Incubate the cells with the DCF-DA solution for 30 minutes at 37°C in the dark.[17]

  • Washing: Remove the DCF-DA solution and wash the cells gently with PBS.[17]

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

Evaluation of Apoptosis

Apoptosis, or programmed cell death, can be assessed by measuring the activity of caspases or by detecting DNA fragmentation (TUNEL assay).

Protocol:

  • Cell Lysis: After treatment, lyse the cells using a chilled cell lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate containing a caspase-3 substrate (e.g., DEVD-pNA).[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[18]

  • Absorbance Reading: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.[18]

Protocol:

  • Sample Preparation: Fix and permeabilize the treated cells on a slide or in a multi-well plate.[14]

  • TUNEL Reaction: Incubate the samples with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.[8]

  • Detection: Visualize the incorporated labeled dUTPs using fluorescence microscopy.[8] Apoptotic cells will exhibit a strong fluorescent signal in the nucleus.

Assessment of Lipid Peroxidation (MDA Assay)

The MDA assay measures the levels of malondialdehyde, a major product of lipid peroxidation.

Protocol:

  • Sample Homogenization: Homogenize tissue samples or cell lysates in a suitable lysis buffer.[20]

  • Reaction with TBA: Add thiobarbituric acid (TBA) solution to the samples and incubate at 95°C for 60 minutes to form an MDA-TBA adduct.[20]

  • Absorbance Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.[20] The MDA concentration is determined using a standard curve.[20]

Measurement of Superoxide Dismutase (SOD) Activity

SOD is a key antioxidant enzyme, and its activity can be measured using commercially available kits.

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as per the kit's instructions.[21]

  • Assay Reaction: Add the sample to a reaction mixture containing a substrate that generates superoxide radicals (e.g., xanthine oxidase and xanthine) and a detection reagent (e.g., WST-1).[21]

  • Absorbance Reading: The SOD in the sample will inhibit the reduction of the detection reagent. Measure the absorbance at the specified wavelength (e.g., 450 nm) and calculate the SOD activity based on the degree of inhibition.[22]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.

Signaling Pathways of Neuroprotective Antioxidants cluster_ROS Oxidative Stress cluster_Antioxidants Antioxidant Intervention cluster_Mechanisms Protective Mechanisms ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Neuroinflammation Neuroinflammation ROS->Neuroinflammation Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Neuroinflammation->Apoptosis Hydroxyphthalide 4-Hydroxyphthalide RadicalScavenging Direct Radical Scavenging Hydroxyphthalide->RadicalScavenging Directly Scavenges Edaravone Edaravone Edaravone->RadicalScavenging Directly Scavenges NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH Promotes Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Activates Resveratrol->RadicalScavenging Directly Scavenges GSH->ROS Inhibits SIRT1->MitochondrialDysfunction Improves SIRT1->Neuroinflammation Reduces RadicalScavenging->ROS Inhibits

Caption: Signaling Pathways of Neuroprotective Antioxidants.

Experimental Workflow for Benchmarking Neuroprotective Effects Start Start: Neuronal Cell Culture Pretreatment Pre-treatment with Antioxidants (4-Hydroxyphthalide, Edaravone, NAC, Resveratrol) Start->Pretreatment OxidativeStress Induction of Oxidative Stress (e.g., H2O2, 6-OHDA) Pretreatment->OxidativeStress EndpointAssays Endpoint Assays OxidativeStress->EndpointAssays CellViability Cell Viability (MTT) EndpointAssays->CellViability ROS_Measurement ROS Measurement (DCFH-DA) EndpointAssays->ROS_Measurement ApoptosisAssay Apoptosis Assays (Caspase-3, TUNEL) EndpointAssays->ApoptosisAssay LipidPeroxidationAssay Lipid Peroxidation (MDA) EndpointAssays->LipidPeroxidationAssay SOD_Activity SOD Activity EndpointAssays->SOD_Activity DataAnalysis Data Analysis and Comparison CellViability->DataAnalysis ROS_Measurement->DataAnalysis ApoptosisAssay->DataAnalysis LipidPeroxidationAssay->DataAnalysis SOD_Activity->DataAnalysis

Caption: Experimental Workflow for Benchmarking Neuroprotective Effects.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant neuroprotective potential of 4-hydroxyphthalide, edaravone, NAC, and resveratrol, each operating through distinct yet often overlapping mechanisms to combat oxidative stress. While edaravone has the advantage of clinical approval for specific neurodegenerative conditions, the preclinical data for 4-hydroxyphthalide, NAC, and resveratrol are compelling and warrant further investigation.

For researchers and drug development professionals, the choice of antioxidant for a particular therapeutic strategy will depend on the specific pathological context of the neurodegenerative disease being targeted. The experimental protocols provided herein offer a standardized framework for conducting comparative studies, which are crucial for elucidating the relative potency and efficacy of these and other novel neuroprotective agents. Future research should prioritize head-to-head comparative studies in relevant in vitro and in vivo models to provide the quantitative data necessary to guide the clinical translation of these promising antioxidant therapies.

References

  • Resveratrol in Neurodegeneration, in Neurodegenerative Diseases, and in the Redox Biology of the Mitochondria - PMC - PubMed Central. Available at: [Link]

  • Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed. Available at: [Link]

  • Superoxide Dismutase Assay - PROMETHEUS – Protocols. Available at: [Link]

  • What is the mechanism of Edaravone? - Patsnap Synapse. Available at: [Link]

  • TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Available at: [Link]

  • Neuroprotective properties of resveratrol in different neurodegenerative disorders - PubMed. Available at: [Link]

  • Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - Bio-protocol. Available at: [Link]

  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells - JoVE. Available at: [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PubMed Central. Available at: [Link]

  • The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - MDPI. Available at: [Link]

  • Caspase Activity Assay - Creative Bioarray. Available at: [Link]

  • Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - Frontiers. Available at: [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available at: [Link]

  • Neuroprotective effects of resveratrol in Alzheimer disease pathology - Frontiers. Available at: [Link]

  • MDA Assay Protocol - Made Simple | PDF | Buffer Solution | Analytical Chemistry - Scribd. Available at: [Link]

  • The Science Behind NAC's Protective Effects: Mechanisms and Research. Available at: [Link]

  • Superoxide Dismutase (SOD) Activity Assay Kit. Available at: [Link]

  • Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia - PubMed. Available at: [Link]

  • N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC - PubMed Central. Available at: [Link]

  • Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - MDPI. Available at: [Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - MDPI. Available at: [Link]

  • Technical Manual Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method) • Catalogue Code: MAES0037. Available at: [Link]

  • N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities - ResearchGate. Available at: [Link]

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC - NIH. Available at: [Link]

  • ROS Assay Kit Protocol. Available at: [Link]

  • Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis - PubMed. Available at: [Link]

  • ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO. Available at: [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - NIH. Available at: [Link]

  • Detection of Apoptosis by TUNEL Assay - G-Biosciences. Available at: [Link]

  • SOD Activity Assay - G-Biosciences. Available at: [Link]

  • Detection of apoptosis by TUNEL assay - PubMed. Available at: [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. Available at: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]

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  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

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The Isobenzofuranone Scaffold: A Comparative Guide to Target Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isobenzofuran-1(3H)-one (phthalide) scaffold represents a privileged structure with a remarkable breadth of biological activities. While the specific molecule, 4-Hydroxyisobenzofuran-1(3H)-one, remains sparsely characterized in the literature, its core structure is the foundation for a multitude of derivatives demonstrating potent and varied pharmacological effects. This guide provides an in-depth, objective comparison of the target specificity and cross-reactivity of isobenzofuran-1(3H)-one derivatives, supported by experimental data, to illuminate their therapeutic potential and guide future research. We will delve into key areas where these compounds have shown significant promise: oncology, metabolic disorders, and neurology.

The Versatile Core: Understanding the Isobenzofuran-1(3H)-one Structure

The isobenzofuran-1(3H)-one backbone, a fusion of a benzene ring and a γ-lactone, offers a unique three-dimensional architecture that has been extensively explored for therapeutic applications. The reactivity and biological activity of its derivatives are largely dictated by the nature and position of substituents on both the aromatic ring and the lactone moiety, particularly at the C-3 position. This structural versatility allows for the fine-tuning of interactions with a diverse array of biological targets.

Anticancer Activity: A Tale of Cytotoxicity and Emerging Targets

A significant body of research has focused on the antiproliferative and cytotoxic effects of isobenzofuran-1(3H)-one derivatives against various cancer cell lines.

Comparative Cytotoxicity

In vitro studies have demonstrated that C-3 functionalized isobenzofuran-1(3H)-ones can exhibit potent cytotoxic activity, in some cases surpassing that of established chemotherapeutic agents like etoposide.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative 16 K562 (myeloid leukemia)2.79[1]
Derivative 18 K562 (myeloid leukemia)1.71[1]
Etoposide (Control) K562 (myeloid leukemia)7.06[1]
Derivative 9 HL-60 (leukemia)3.24 µg/mL[1]
Derivative 9 SF295 (glioblastoma)10.09 µg/mL[1]
Derivative 9 MDA-MB435 (melanoma)8.70 µg/mL[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that specific substitutions on the isobenzofuranone scaffold can lead to a significant increase in cytotoxic potency against leukemia cell lines when compared to etoposide. The diverse activity of derivative 9 across multiple cancer cell lines highlights the broad-spectrum potential of this chemical class.

Mechanistic Insights and Target Specificity

While broad cytotoxicity is a valuable initial finding, understanding the specific molecular targets is crucial for developing selective therapies. Research suggests that the anticancer effects of some isobenzofuranone derivatives may be mediated through the induction of apoptosis. For instance, certain derivatives have been shown to cause DNA fragmentation and chromatin condensation in leukemia cells.

More recently, specific kinase inhibition has been identified as a potential mechanism of action. Phthalide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. Molecular docking studies suggest that these compounds can form hydrogen bonds with critical residues like ASP1046 or ILE1025 in the VEGFR2 active site.[2] This provides a rationale for their anti-angiogenic potential.

anticancer_pathway Isobenzofuranone Derivative Isobenzofuranone Derivative VEGFR2 VEGFR2 Isobenzofuranone Derivative->VEGFR2 Inhibition PI3K/Akt Pathway PI3K/Akt Pathway VEGFR2->PI3K/Akt Pathway MAPK Pathway MAPK Pathway VEGFR2->MAPK Pathway Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation MAPK Pathway->Proliferation mtt_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Seed Cancer Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions of Isobenzofuranone Derivatives Treatment Treat Cells and Incubate (48-72h) Compound_Prep->Treatment MTT_Addition Add MTT Reagent and Incubate (2-4h) Treatment->MTT_Addition Solubilization Dissolve Formazan Crystals MTT_Addition->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Reagent Preparation: Prepare a phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test isobenzofuranone derivative at various concentrations, and the α-glucosidase solution. Acarbose is used as a positive control.

  • Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiation of Reaction: Add the pNPG substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Concluding Remarks and Future Directions

The isobenzofuran-1(3H)-one scaffold is a rich source of biologically active molecules with therapeutic potential across multiple disease areas. While direct data on this compound is limited, the extensive research on its derivatives provides a strong foundation for future investigations. The demonstrated potency and, in some cases, high selectivity of these compounds against targets in oncology, metabolic disorders, and neurology underscore the value of this chemical class.

Future research should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions on the isobenzofuranone core will be crucial for optimizing potency and selectivity for specific targets.

  • Selectivity profiling: Rigorous screening of promising derivatives against panels of related and unrelated targets is necessary to fully characterize their cross-reactivity and potential off-target effects.

  • In vivo efficacy and DMPK studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and metabolic stability.

By leveraging the insights from existing research and employing a rational, data-driven approach to drug design, the isobenzofuran-1(3H)-one scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

  • [Reference to a general review on isobenzofuranone chemistry, if available]
  • [Reference to a general review on the biological activities of phthalides, if available]
  • [Reference to a study on the anticancer activity of isobenzofuranone derivatives, with cytotoxicity d
  • [Reference to the study on antidiabetic activity and α-glucosidase/α-amylase inhibition] [3]5. [Reference to the study on TREK-1 inhibition and neuroprotection] [1]6. [Reference to a study on VEGFR2 inhibition by phthalides] [2]7. [Reference to a detailed protocol for the MTT assay]

  • [Reference to a detailed protocol for the α-glucosidase inhibition assay]
  • [Reference to a study on the apoptotic effects of isobenzofuranone deriv
  • [Additional relevant references]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety. This guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxyisobenzofuran-1(3H)-one. The procedures outlined herein are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact, reflecting the core principles of responsible laboratory management.

Hazard Assessment & Chemical Profile

Before any handling or disposal, a thorough understanding of the subject compound is critical. This compound is a specific isomer within the isobenzofuranone family. While a dedicated Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds and chemical databases allow for a robust hazard assessment.

The primary guiding principle is to treat the compound as hazardous unless proven otherwise. GHS (Globally Harmonized System) classifications for the closely related isomer, 3-Hydroxyisobenzofuran-1(3H)-one, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, it is imperative to handle this compound with the same level of caution.

Table 1: Chemical Identification and Properties

PropertyValueSource
IUPAC Name 4-hydroxy-3H-2-benzofuran-1-onePubChem[2]
Synonyms 4-hydroxyphthalidePubChem[2]
CAS Number 13161-32-5PubChem[2]
Molecular Formula C₈H₆O₃PubChem[2]
Molecular Weight 150.13 g/mol PubChem[2]
Physical State Solid, powder/crystalPubChem[2]

Table 2: Presumed Hazard Summary

Hazard TypeGHS Classification (Presumed)Rationale
Skin Irritation H315: Causes skin irritationBased on data for structural isomers.[1]
Eye Irritation H319: Causes serious eye irritationBased on data for structural isomers.[1]
Respiratory Irritation H335: May cause respiratory irritationBased on data for structural isomers.[1]

This profile mandates that this compound be disposed of as regulated hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify and manage waste from "cradle-to-grave".[3]

Personal Protective Equipment (PPE) & Engineering Controls

Appropriate PPE is non-negotiable when handling the pure compound or its waste. The causality is direct: PPE serves as the primary barrier to prevent the irritant properties of the chemical from causing harm to the user.

Table 3: Mandatory Personal Protective Equipment (PPE)

Protective GearSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.Prevents skin contact and potential irritation.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.[4][5]
Lab Coat Standard laboratory coat.Protects skin and clothing from contamination.[4]
Respiratory Not required if handled within a certified chemical fume hood.A fume hood provides primary respiratory protection.[4]

Engineering Control: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood. This engineering control is critical to contain solid particulates and prevent inhalation, directly addressing the respiratory irritation hazard.[4]

Waste Segregation and Containment Protocol

Proper segregation is a cornerstone of safe laboratory waste management. Its purpose is to prevent dangerous reactions that can occur when incompatible chemicals are mixed.[6][7]

Core Principles of Segregation:

  • Solid vs. Liquid: Keep solid waste, like this compound powder, separate from liquid waste streams.[6][8]

  • Avoid Incompatibilities: Do not mix this organic compound with strong oxidizing agents, strong acids, or strong bases in the same waste container.[7][9]

  • Designated Container: Dedicate a specific waste container for this and other compatible solid organic chemical waste.

Containment Procedure:

  • Select a Container: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, with no cracks or signs of deterioration, and possess a secure, leak-proof screw cap.[7][10]

  • Label the Container: Proper labeling is a regulatory requirement and essential for safety.[6] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other components.

    • The specific hazard(s): "Irritant".

    • The accumulation start date (the date the first particle of waste enters the container).

    • The name of the principal investigator and laboratory location.

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7] This area must be at or near the point of generation and under the control of the operator. The SAA must be inspected weekly for any signs of leakage.[7]

WasteAccumulation cluster_fume_hood Inside Chemical Fume Hood cluster_lab Laboratory SAA Start Generate Waste (e.g., residual powder, contaminated weigh paper) Container Properly Labeled Hazardous Waste Container Start->Container Transfer waste SAA Satellite Accumulation Area (Secondary Containment) Container->SAA Store securely EHS Environmental Health & Safety (EHS) Pickup SAA->EHS Request pickup when full or at time limit

Caption: Workflow for accumulating this compound waste.

Step-by-Step Disposal Procedures

The definitive disposal route for this compound is through a licensed hazardous waste disposal facility. The following steps provide the operational plan for its collection and preparation for pickup.

DO NOT dispose of this chemical down the drain, in regular trash, or by incineration in a standard laboratory furnace.[10][11]

Protocol for Waste Collection:

  • Preparation: Don all required PPE and perform all work inside a chemical fume hood.

  • Container Setup: Ensure your designated solid hazardous waste container is properly labeled and within arm's reach.

  • Transfer of Solid Waste:

    • Carefully transfer any residual or unwanted solid this compound into the designated waste container using a dedicated spatula or scoop.

    • Minimize dust generation during transfer.[5]

  • Decontamination of Labware:

    • Gross Contamination: Scrape as much solid residue as possible into the solid waste container.

    • Rinsing: Rinse the contaminated labware (beakers, spatulas, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect Rinsate: This first rinse solvent is now considered hazardous waste. Collect it in a separate, clearly labeled "Halogen-Free Organic Solvent Waste" container. Do not mix solid and liquid waste.[8][11]

  • Disposal of Contaminated Materials: Any disposable items that are grossly contaminated (e.g., weigh boats, gloves, paper towels used for cleanup) should be placed in the solid hazardous waste container.

  • Secure the Container: Once waste is added, securely fasten the cap on the container. Containers must remain closed unless actively adding waste.[7]

  • Final Steps:

    • Wipe down the exterior of the waste container before returning it to the SAA.

    • Clean the work area within the fume hood.

    • Remove PPE and wash hands thoroughly.[9]

Disposal Decision Framework & Regulatory Compliance

The decision-making process for chemical disposal is governed by federal and local regulations to ensure safety and compliance. The EPA's RCRA provides the legal framework in the United States.[12]

DisposalDecision Start Identify Waste: This compound CheckSDS Assess Hazards (Consult SDS, PubChem for isomers) Start->CheckSDS Hazardous Presumed Hazardous (Irritant) CheckSDS->Hazardous Hazard data found CheckSDS->Hazardous No data, assume hazardous Segregate Segregate as Solid Organic Waste Hazardous->Segregate NonHazardous Non-Hazardous (Not applicable) Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in SAA Containerize->Store Pickup Arrange for EHS/ Contractor Pickup Store->Pickup

Sources

A Researcher's Guide to the Safe Handling of 4-Hydroxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the frontiers of drug development and scientific research necessitates a profound respect for the chemical entities we engage with daily. While 4-Hydroxyisobenzofuran-1(3H)-one is a valuable compound in various research applications, a comprehensive understanding of its safe handling is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) and outlines critical operational and disposal plans to ensure the safety and well-being of laboratory personnel.

Core Principles of Safe Handling

The primary routes of potential exposure to this compound, a solid compound, are inhalation of dust particles, dermal contact, and eye contact.[1] Therefore, the selection of appropriate PPE is critical to creating an effective barrier against these hazards. The following recommendations are based on a synthesis of information from safety data sheets for structurally similar compounds and general best practices in a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety Glasses with Side Shields or a Face ShieldStandard laboratory procedure to protect against dust particles and accidental splashes. A face shield provides an additional layer of protection, especially during weighing and transfer operations where the risk of aerosolization is higher.
Skin Chemical-Resistant Gloves (Nitrile) & Laboratory CoatNitrile gloves offer good resistance to a wide range of chemicals and are essential to prevent dermal absorption.[2] A standard laboratory coat should be worn to protect the skin and personal clothing from contamination.
Respiratory Dust Respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation.[3][4] This minimizes the risk of inhaling fine particles.
Feet Closed-Toed ShoesA fundamental laboratory safety rule to protect against spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic and well-documented workflow is essential for minimizing risk and ensuring reproducible, safe experimental outcomes. The following protocol provides a step-by-step guide for the safe handling of this compound from receipt to use.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Carefully Weigh the Compound prep3->handle1 Proceed to handling handle2 Dissolve or Mix as Required handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste According to Protocol clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: A procedural workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Prepare Work Area: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[3] The work surface should be clean and free of clutter.

    • Gather Equipment: Assemble all necessary glassware, spatulas, and other equipment before starting the experiment.

  • Handling:

    • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat or paper. Avoid creating dust. Use a spatula to transfer the solid.

    • Dissolving/Mixing: If the protocol requires dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Experimental Procedure: Conduct the experiment as per the established protocol within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Clean all surfaces that may have come into contact with the chemical using an appropriate solvent and then wipe down with a detergent solution.

    • Waste Segregation: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.[5]

    • Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

    • PPE Disposal: Remove gloves and lab coat before leaving the work area. Dispose of single-use gloves in the designated hazardous waste container.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of responsible scientific practice. The following guidelines should be strictly adhered to for the disposal of this compound and associated materials.

  • Solid Waste: All solid materials contaminated with this compound must be collected in a clearly labeled, sealed container designated for solid chemical waste.[3] This includes any unused compound, contaminated gloves, weigh paper, and other disposable materials.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for liquid hazardous waste. The label should include the chemical name and approximate concentration.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5] After rinsing, the container label should be defaced before disposal or recycling according to your institution's guidelines.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.[3]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Safety Data Sheet(SDS). (2022, December 26). PC/ABS WP-1105M.
  • PPE thanatopraxy. (n.d.). Protection & safety for professionals. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18).
  • DQE. (n.d.). HazMat Personal Protection Kit. Retrieved from [Link]

  • Novarlo. (n.d.). Personal Protective Equipment Products. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, compd. with 2-(diethylamino)ethanol (1:1) - Substance Details. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Benchchem. (2025). Navigating the Safe Disposal of 5-Ethynyl-3H-isobenzofuran-1-one: A Comprehensive Guide.
  • Google Patents. (n.d.). CN105524032A - Method for producing isobenzofuran-1 (3H) -one compound.
  • Benchchem. (2025). Personal protective equipment for handling 7-Hydroxyisochroman-1-one.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.